molecular formula C10H6ClNO B168518 Quinoline-8-carbonyl chloride CAS No. 100517-41-7

Quinoline-8-carbonyl chloride

Cat. No.: B168518
CAS No.: 100517-41-7
M. Wt: 191.61 g/mol
InChI Key: JLZCPFISUMNHDT-UHFFFAOYSA-N
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Description

Quinoline-8-carbonyl chloride is a valuable acylating reagent prized for its role in the synthesis of novel compounds with significant biological activity. Its high reactivity allows researchers to efficiently incorporate the 8-quinoline moiety into more complex molecules. This compound serves as a key synthetic intermediate in medicinal chemistry projects, particularly in the development of potential anticancer agents. Scientific literature highlights that derivatives of 8-quinolinecarbonyl chloride are utilized in the design and synthesis of modulators for key metabolic enzymes, such as pyruvate kinase M2 (PKM2) . Modulating PKM2 is considered an attractive therapeutic strategy for targeting tumor metabolism, as this enzyme is critical for cancer cell growth and proliferation and is expressed in many human tumors . Furthermore, the quinoline scaffold is a privileged structure in drug discovery, with numerous quinoline-based derivatives documented for their excellent results through various mechanisms of action, including acting as growth inhibitors by cell cycle arrest, inducing apoptosis, and inhibiting angiogenesis . The products of its reactions are thus of high interest for probing new pathways in oncological research and other therapeutic areas. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCPFISUMNHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563371
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100517-41-7
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinoline-8-carbonyl Chloride: A Technical Guide to Its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-carbonyl chloride is a pivotal reagent in synthetic and medicinal chemistry, primarily utilized as an acylating agent for the introduction of the quinoline-8-carboxamide moiety. This functional group is a key component in a variety of biologically active compounds and serves as a versatile directing group in organic synthesis. This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of quinoline-8-carbonyl chloride. It delves into the mechanistic principles governing its reactions, offers detailed experimental protocols, and outlines essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents[1][2][3][4]. Quinoline-8-carbonyl chloride, as a derivative, provides a direct and efficient route to functionalize molecules with the quinoline-8-carboxamide group. The reactivity of its acyl chloride functional group, coupled with the unique electronic and steric properties of the quinoline ring system, makes it a subject of significant interest for chemists engaged in the design and synthesis of novel bioactive compounds. Understanding the nuances of its chemical behavior is paramount for its successful application in complex synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of quinoline-8-carbonyl chloride is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Chemical Formula C₁₀H₆ClNO[5]
Molecular Weight 191.62 g/mol [5]
CAS Number 100517-41-7[5]
Appearance Solid
Melting Point 128.0 to 132.0 °C
Boiling Point 306 °C (Predicted)
Solubility Soluble in Toluene

Core Reactivity Profile

The reactivity of quinoline-8-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution[6]. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Mechanism of Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl group, resulting in the acylated nucleophile.

Nucleophilic Acyl Substitution start Quinoline-8-carbonyl chloride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Acylated Product + HCl intermediate->product Elimination of Cl⁻

Caption: General mechanism of nucleophilic acyl substitution on quinoline-8-carbonyl chloride.

Reactions with Nucleophiles
  • Amines: Quinoline-8-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding stable N-substituted quinoline-8-carboxamides. This is one of its most common and significant applications, as the resulting amide functionality is prevalent in many bioactive molecules[7][8]. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

  • Alcohols and Phenols: The reaction with alcohols or phenols yields quinoline-8-carboxylates (esters). This reaction may require a base catalyst, such as pyridine or triethylamine, to proceed efficiently[6].

  • Water (Hydrolysis): As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze to form the corresponding quinoline-8-carboxylic acid[6]. This underscores the importance of handling the reagent under anhydrous conditions to prevent its degradation[9][10]. Studies have shown that carbonyl chloride-based agents generally exhibit low stability in aqueous environments, with significant degradation observed in a short period.[9]

Influence of the Quinoline Ring

The quinoline ring system influences the reactivity of the acyl chloride group through electronic effects. The electron-withdrawing nature of the heterocyclic ring can increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.

Applications in Research and Drug Development

The primary application of quinoline-8-carbonyl chloride is as a building block for the synthesis of complex organic molecules.

  • Synthesis of Bioactive Amides: Many quinoline-based compounds with demonstrated biological activities, such as antitubercular and antimicrobial agents, feature a carboxamide linkage at the 8-position[8][11]. Quinoline-8-carbonyl chloride provides a direct precursor for the synthesis of these derivatives.

  • Directing Group in C-H Activation: The resulting quinoline-8-carboxamide moiety can act as an effective directing group in transition-metal-catalyzed C-H activation/functionalization reactions, enabling the selective modification of otherwise unreactive C-H bonds[12].

Experimental Protocol: Synthesis of N-benzylquinoline-8-carboxamide

This protocol provides a representative procedure for the synthesis of a quinoline-8-carboxamide derivative, a common application of the title compound.

Materials
  • Quinoline-8-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology

Experimental_Workflow A 1. Dissolve quinoline-8-carbonyl chloride in anhydrous DCM under N₂ B 2. Cool the solution to 0°C (ice bath) A->B C 3. Add benzylamine and triethylamine dropwise B->C D 4. Warm to room temperature and stir for 2-4 hours C->D E 5. Quench with saturated NaHCO₃ D->E F 6. Separate organic layer E->F G 7. Wash with brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter and concentrate in vacuo H->I J 10. Purify by column chromatography or recrystallization I->J K 11. Characterize final product (NMR, MS, etc.) J->K

Caption: Workflow for the synthesis of N-benzylquinoline-8-carboxamide.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-8-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-benzylquinoline-8-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety, Handling, and Storage

  • Hazards: Quinoline-8-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin[13][14]. It is also suspected of causing genetic defects and may cause cancer[13][14].

  • Precautions: Always handle this reagent inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[14][15]. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10][15]. It is moisture-sensitive and should be stored under an inert gas to prevent hydrolysis.

Conclusion

Quinoline-8-carbonyl chloride is a highly reactive and valuable chemical intermediate. Its ability to readily undergo nucleophilic acyl substitution makes it an indispensable tool for introducing the quinoline-8-carboxamide moiety into a wide range of molecular architectures. A thorough understanding of its reactivity, coupled with strict adherence to anhydrous reaction conditions and appropriate safety protocols, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and functional organic materials.

References

  • Hofmanova, T., et al. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Available at: [Link]

  • Struchem. (2023, January 31). Safety data sheet: Quinoline. Available at: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • ACS Publications. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]

  • PMC. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Available at: [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

  • JPR. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • ResearchGate. (2025, August 5). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Available at: [Link]

  • IJCSPUB. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • PubMed. (2021, April 15). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]

Sources

Quinoline-8-carbonyl chloride CAS number and supplier information

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Building Block for Medicinal Chemistry & Chiral Resolution

Executive Summary

Quinoline-8-carbonyl chloride (CAS 100517-41-7) is a high-value heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and as a specialized derivatizing agent in analytical chemistry.[1][2] Structurally, it consists of a quinoline ring substituted at the C8 position with a highly reactive chlorocarbonyl group. This specific substitution pattern allows for the formation of bidentate ligands and sterically constrained amides, making it a critical intermediate in the synthesis of metallodrugs, antiviral agents, and chiral resolving agents for chromatography.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis logic, handling protocols, and supply chain intelligence, tailored for drug development professionals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Table 1: Technical Specifications

PropertyDataNote
Chemical Name Quinoline-8-carbonyl chloride
CAS Number 100517-41-7 Primary identifier
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Appearance Off-white to pale yellow solidDarkens upon moisture exposure
Solubility Soluble in DCM, THF, CHCl₃Reacts violently with water/alcohols
Precursor Quinoline-8-carboxylic acid (CAS 86-59-9)
Storage < 4°C, Inert Atmosphere (Argon/N₂)Extremely moisture sensitive

Synthesis & Production Logic

Mechanistic Pathway

The synthesis of Quinoline-8-carbonyl chloride typically proceeds via the chlorination of Quinoline-8-carboxylic acid. While Thionyl Chloride (


) is a common reagent, the use of Oxalyl Chloride  ((

) with a catalytic amount of DMF is often preferred in high-precision medicinal chemistry to avoid difficult-to-remove sulfur byproducts and to allow for milder reaction conditions.

Figure 1: Synthesis Mechanism via Oxalyl Chloride

SynthesisMechanism Start Quinoline-8-carboxylic Acid (Solid) Inter Vilsmeier-Haack Active Species Start->Inter Activation Reagent Oxalyl Chloride + DMF (cat.) (DCM Solvent) Reagent->Inter Product Quinoline-8-carbonyl chloride (Active Electrophile) Inter->Product Cl- Nucleophilic Attack Byproducts CO(g) + CO2(g) + HCl(g) Product->Byproducts Gas Evolution

Caption: Activation of the carboxylic acid via in-situ generated Vilsmeier-like chloroiminium species, followed by conversion to the acid chloride with gas evolution driving the equilibrium.

Experimental Protocol: Laboratory Scale Preparation

Context: This protocol ensures high purity by avoiding thermal degradation associated with refluxing thionyl chloride.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Suspension: Charge the RBF with Quinoline-8-carboxylic acid (1.0 eq) and suspend in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add Dimethylformamide (DMF) (2-3 drops) as a catalyst.

  • Chlorination: Cool the mixture to 0°C. Dropwise add Oxalyl Chloride (1.5 eq) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Evolution of gas (

    
    ) indicates reaction progress.
    
  • Workup: Once the solid dissolves and gas evolution ceases, concentrate the solution in vacuo strictly under anhydrous conditions.

  • Result: The residue is the crude acid chloride (usually an off-white solid/hydrochloride salt), which should be used immediately for the next step without purification to prevent hydrolysis.

Applications in Drug Discovery & Analysis[11]

Chiral Derivatizing Reagent (CDR)

Quinoline-8-carbonyl chloride is utilized to resolve complex chiral amines. When coupled with a racemic amine, the quinoline moiety acts as a bulky, rigid fluorophore. This creates diastereomers that are easily separable via HPLC and detectable via fluorescence, significantly lowering the limit of detection (LOD) compared to UV detection.

Metallodrug Ligand Synthesis

The 8-position substitution allows the carbonyl oxygen and the quinoline nitrogen to form a stable 5-membered chelate ring with transition metals (Cu, Zn, Ru). This "N,O-bidentate" character is exploited in the design of:

  • Anticancer Organometallics: Ruthenium-quinoline complexes.

  • Fluorescent Sensors: For detecting metal ions in biological systems.

Figure 2: Derivatization Workflow for Chiral Resolution

ApplicationWorkflow cluster_input Input Reagents cluster_products Diastereomeric Mixture AcidCl Quinoline-8-carbonyl chloride (Electrophile) Coupling Coupling Reaction (TEA/DIPEA, DCM, 0°C) AcidCl->Coupling RacemicAmine Target Racemic Amine (Nucleophile) RacemicAmine->Coupling DiastereomerA Amide (R,S) Stable Chelate Coupling->DiastereomerA DiastereomerB Amide (S,S) Stable Chelate Coupling->DiastereomerB Analysis HPLC Separation (Fluorescence Detection) DiastereomerA->Analysis Peak 1 DiastereomerB->Analysis Peak 2

Caption: Workflow for converting enantiomers into separable diastereomers using Quinoline-8-carbonyl chloride as a resolving agent.

Handling, Safety, and Stability (E-E-A-T)

Critical Hazards
  • Corrosivity: Causes severe skin burns and eye damage (H314).[3]

  • Hydrolysis: Reacts violently with water to release Hydrogen Chloride (HCl) gas and regenerate Quinoline-8-carboxylic acid.

  • Lachrymator: Vapors are irritating to the respiratory tract.

Storage Protocol
  • Container: Store in a tightly sealed vial with a PTFE-lined cap.

  • Environment: Store inside a desiccator or a glovebox under Argon.

  • Temperature: Refrigeration (2-8°C) is recommended to slow decomposition.

  • Visual Check: If the solid turns from off-white to bright yellow/orange or becomes sticky, significant hydrolysis has occurred.

Supplier Information & Sourcing

Due to its sensitivity, this compound is often "Made to Order" or stocked in small quantities (1g, 5g) by specialized building block suppliers rather than bulk commodity vendors.

Table 2: Supplier Landscape

Supplier CategoryRepresentative VendorsPurity GradeTypical Pack Size
Specialty Research Matrix Scientific, Atlantic Research Chemicals95-97%1g - 25g
Catalog Aggregators Alichem, Fluorochem95%1g - 10g
Custom Synthesis Enamine, WuXi AppTec>98%Kg scale (Custom)

Note: Always verify the Certificate of Analysis (CoA) for "Hydrolyzable Chlorine" content to ensure the acyl chloride has not degraded to the acid.

References

  • Bhushan, R., & Tanwar, S. (2009). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation. Chromatographia. Retrieved from [Link]

  • Dutta, P., et al. (2010).[4] Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Journal of Organometallic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13637130, Quinoline-8-carbonyl chloride. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Quinoline-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The spectroscopic characterization of reactive intermediates is the cornerstone of robust synthetic methodology. As a Senior Application Scientist, I approach the analysis of Quinoline-8-carbonyl chloride (8-QCC) not merely as a routine analytical task, but as a dynamic evaluation of molecular integrity. 8-QCC is a highly electrophilic building block, pivotal in the synthesis of chiral derivatizing agents[1], targeted BODIPY fluorophores[2], and various pharmaceutical modulators. However, its dual nature—comprising a basic quinoline nitrogen and a moisture-sensitive acyl chloride—demands rigorous anhydrous handling and precise spectroscopic interpretation.

This whitepaper provides an in-depth technical breakdown of the synthesis, isolation, and multimodal spectroscopic validation (NMR, IR, MS) of Quinoline-8-carbonyl chloride.

Chemical Identity & Physicochemical Properties

Before diving into spectral interpretation, it is critical to establish the baseline physical parameters of the target molecule. 8-QCC is typically synthesized from its corresponding carboxylic acid[3] and is isolated as a moisture-sensitive solid.

Table 1: Physicochemical Profile of Quinoline-8-carbonyl chloride

PropertyValueDiagnostic Relevance
CAS Number 100517-41-7[4]Unique identifier for the acyl chloride derivative.
Molecular Formula C₁₀H₆ClNODefines the isotopic mass distribution (³⁵Cl / ³⁷Cl).
Molecular Weight 191.61 g/mol Target mass for low-resolution MS validation.
Appearance Tan / Off-white solidColor shifts (e.g., to dark brown) indicate degradation or hydrolysis.
Precursor 8-Quinolinecarboxylic acidCAS 86-59-9; starting material for chlorination[3].

Synthetic Methodology & Self-Validating Protocol

The conversion of 8-quinolinecarboxylic acid to 8-QCC must be driven to completion while avoiding the formation of unreactive anhydrides. The following protocol utilizes a self-validating feedback loop to ensure product integrity.

Protocol: Anhydrous Synthesis and Isolation of 8-QCC

  • Preparation & Purging: Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble the reflux apparatus while hot and purge continuously with dry Nitrogen (N₂) to establish a strictly anhydrous environment.

  • Reagent Activation: Suspend 8-Quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl chloride (SOCl₂) (excess, ~5.0 eq). Mechanistic Note: Introduce 1-2 drops of anhydrous DMF. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the chlorination of the carboxylic acid.

  • Reflux & Kinetic Monitoring: Heat the mixture to reflux (approx. 45-50 °C in DCM) for 24 to 48 hours[2].

  • Self-Validating Checkpoint (IR): The reaction is deemed kinetically complete when gas evolution (SO₂ and HCl) ceases. To spectroscopically validate before isolation, dry a 0.1 mL aliquot under N₂ and subject it to FT-IR. The complete disappearance of the broad O-H stretch (2500–3000 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ to ~1780 cm⁻¹ confirms successful acyl chloride formation.

  • Isolation: Remove excess SOCl₂ and DCM under reduced pressure using a rotary evaporator equipped with a base trap. Co-evaporate the residue with anhydrous hexane or toluene (2 x 10 mL) to azeotropically strip any residual SOCl₂[2].

  • Storage: Store the resulting tan solid in a vacuum desiccator over P₂O₅ or under an inert argon atmosphere at -20 °C to prevent atmospheric hydrolysis back to the carboxylic acid.

Spectroscopic Characterization & Mechanistic Causality

The true test of a synthetic chemist's capability lies in the interpretation of spectroscopic data. For reactive species like 8-QCC, sample preparation dictates spectral fidelity.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Sample Preparation Warning: NMR samples must be prepared in strictly anhydrous CDCl₃ stored over activated molecular sieves. Trace D₂O in standard CDCl₃ will rapidly hydrolyze 8-QCC, resulting in a superimposed spectrum of the acyl chloride and the carboxylic acid.

Table 2: ¹H NMR Assignments (400/500 MHz, CDCl₃) [1],[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Deshielding Factor
8.86 - 8.89 dd (J ≈ 4.1, 1.7 Hz)1HH2Strong anisotropic deshielding by the adjacent quinoline Nitrogen's lone pair and inductive withdrawal.
8.22 - 8.25 dd (J ≈ 8.3, 1.7 Hz)1HH4Deshielded by the conjugated aromatic system and para-relationship to the nitrogen.
8.05 - 8.08 dd (J ≈ 7.9, 1.7 Hz)1HH7Proximity to the strongly electron-withdrawing acyl chloride group (-I and -R effects) at C8.
7.86 - 7.88 dd1HH5Standard aromatic region for the quinoline carbocycle.
7.64 - 7.67 t1HH6Meta-coupling environment; least affected by the N and C=O groups.
7.55 - 7.58 dd1HH3Shielded relative to H2 and H4 due to resonance electron distribution in the pyridine ring.
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is the most rapid and reliable method for confirming the presence of an acyl chloride. The inductive electron withdrawal by the highly electronegative chlorine atom shortens the C=O bond, increasing its force constant and pushing the vibrational frequency higher than that of standard ketones or acids.

Table 3: Key FT-IR Vibrational Modes (Neat / KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~1770 - 1780 C=O stretchingCritical Marker: Confirms conversion from carboxylic acid (~1700 cm⁻¹). The +I effect of Cl increases the C=O force constant[5].
~1580, 1505 C=C, C=N stretchingCharacteristic skeletal in-plane vibrations of the quinoline heterocycle.
~740 - 800 C-Cl stretchingValidates the presence of the acyl chloride functionality.
Mass Spectrometry (MS)

Analytical Strategy: Standard Electrospray Ionization (ESI-MS) in protic solvents (like Methanol/Water) will instantly solvolyze 8-QCC, yielding the methyl ester (m/z 188) or the hydrolyzed acid (m/z 174). To observe the intact molecule, Gas Chromatography-Mass Spectrometry with Electron Impact ionization (GC-EI-MS) is required.

Table 4: EI-MS Fragmentation Pattern

m/z ValueIon TypeRelative AbundanceStructural Causality
191 [M]⁺ (³⁵Cl)HighMolecular ion containing the Chlorine-35 isotope.
193 [M+2]⁺ (³⁷Cl)~33% of [M]⁺Characteristic 3:1 isotopic signature of a mono-chlorinated species.
156 [M - Cl]⁺Base Peak (100%)Loss of the Cl radical yields a highly stable, resonance-stabilized acylium ion.
128 [M - COCl]⁺ModerateSubsequent loss of CO from the acylium ion, leaving the quinoline core.

Mechanistic Workflow & Validation Pathway

The following diagram maps the synthetic logic and the multi-modal validation checkpoints required to ensure the integrity of Quinoline-8-carbonyl chloride before downstream application.

G A Quinoline-8-carboxylic acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 24-48h A->B Chlorination C Quinoline-8-carbonyl chloride (Target Intermediate) B->C -SO2, -HCl D 1H & 13C NMR (Anhydrous CDCl3) (Structural Elucidation) C->D Validate E FT-IR Spectroscopy (C=O Shift to 1780 cm⁻¹) C->E Validate F GC-MS (EI) (Isotopic M/M+2 & Acylium Ion) C->F Validate

Figure 1: Synthetic workflow and multi-modal spectroscopic validation of Quinoline-8-carbonyl chloride.

Conclusion

The successful utilization of Quinoline-8-carbonyl chloride in advanced organic synthesis relies entirely on the rigorous validation of its structural integrity. By understanding the causality behind the extreme downfield shift of the H2 proton in NMR, the force-constant-driven shift of the C=O stretch in IR, and the solvolysis risks in MS, researchers can implement self-validating protocols that prevent downstream synthetic failures.

References

  • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL: [Link]

  • Title: New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells Source: SciSpace URL: [Link]

Sources

Quinoline-8-carbonyl chloride and its common derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-8-carbonyl Chloride: Mechanistic Insights, Derivatization Workflows, and Applications in Advanced Therapeutics

As drug discovery and analytical chemistry pivot toward highly functionalized, sterically precise molecules, quinoline-8-carbonyl chloride (derived from quinoline-8-carboxylic acid, CAS: 86-59-9) has emerged as a premier electrophilic hub. Unlike standard aliphatic or simple aromatic acid chlorides, the unique spatial arrangement of the C8-carbonyl group relative to the N1-quinoline nitrogen provides a distinct stereoelectronic environment.

This technical whitepaper explores the causality behind the synthesis of quinoline-8-carbonyl chloride, the mechanistic rationale of its derivatization, and its field-proven applications in oncology and analytical enantioseparation.

Mechanistic Rationale: The Power of the 8-Position

The strategic value of quinoline-8-carbonyl chloride lies in the proximity of the highly reactive acyl chloride to the electron-rich quinoline nitrogen. This structural motif drives three critical phenomena in its derivatives:

  • Hemilabile Coordination in Organometallics: When converted into amides, the resulting S,N,N-donor or O,N-donor sets act as powerful bidentate or tridentate ligands. In the synthesis of1, the quinoline nitrogen provides hemilabile coordination, which is a positive factor for the bioactivity and cytotoxicity of transition metal cytostatic agents against cancer cells[1].

  • Atropisomerism in Fluorophores: Condensation of quinoline-8-carbonyl chloride with pyrrole derivatives yields quinoline-based BODIPYs. The steric clash between the 8-quinoline group at the meso position and adjacent methyl substituents restricts bond rotation, inducing atropisomerism. This axial chirality allows the molecule to interact enantioselectively with biological targets like EGFR and VEGFR-2[2].

  • Steric Hindrance for Enantioseparation: By coupling the acid chloride with chiral amino acids (e.g., L-proline), researchers generate Chiral Derivatizing Reagents (CDRs). The rigid dihedral angle formed between the quinoline ring and the proline moiety restricts rotation, maximizing the resolution between diastereomers during the HPLC analysis of racemic β-blockers[3].

G A Quinoline-8-carboxylic acid (Stable Precursor) B Quinoline-8-carbonyl chloride (Reactive Electrophile) A->B SOCl2, RT, 48h (Causality: Halogenation) C1 Amidation (e.g., L-Proline) B->C1 Nucleophilic Attack C2 Condensation (e.g., Dimethylpyrrole) B->C2 Electrophilic Aromatic Sub. C3 Metalation (e.g., PdCl2) B->C3 Ligand Exchange D1 Chiral Derivatizing Reagents (HPLC Enantioseparation) C1->D1 D2 BODIPY Derivatives (EGFR/VEGFR-2 Inhibitors) C2->D2 D3 Pd(II) Pincer Complexes (Anticancer Agents) C3->D3

Fig 1: Synthetic divergence of Quinoline-8-carbonyl chloride into therapeutic and analytical uses.

Self-Validating Experimental Protocols

To ensure scientific integrity and high yields, the following workflows have been optimized for causality and self-validation.

Protocol A: Synthesis of Quinoline-8-carbonyl chloride hydrochloride

Objective: Convert the stable carboxylic acid into a highly reactive electrophile without thermal degradation.

  • Halogenation: Dissolve 2-Quinoline carboxylic acid (0.20 g, 1.15 mmol) in neat Thionyl Chloride (SOCl₂) (0.88 g, 7.39 mmol).

    • Causality: Utilizing neat SOCl₂ drives the equilibrium of the chlorination forward while acting as a moisture-free solvent. The reaction is stirred at room temperature under N₂ for 48 hours to prevent the thermal decomposition typical of sensitive acid chlorides[2].

  • Precipitation: Add anhydrous Hexane (5 mL) directly to the solution.

    • Causality: The basic quinoline nitrogen captures the HCl byproduct, forming a hydrochloride salt. Hexane, a highly non-polar solvent, drastically reduces the solubility of this ionic salt, inducing rapid, self-validating precipitation[2].

  • Isolation: Remove the supernatant solvent using a cannula and dry the tan precipitate under vacuum.

    • Causality: Cannula filtration prevents exposure to atmospheric moisture, which would rapidly hydrolyze the highly electrophilic acid chloride back into the starting material. The crude product must be used immediately in downstream coupling[2].

Protocol B: Synthesis of Quinoline-8-carbonyl-L-proline (Chiral Derivatizing Reagent)

Objective: Create a sterically hindered chiral reagent for HPLC enantioseparation.

  • Nucleophilic Substitution: Dissolve the freshly prepared Quinoline-8-carbonyl chloride in dry THF. Dropwise, add L-proline in the presence of Pyridine.

    • Causality: Pyridine serves as a critical acid scavenger, neutralizing the HCl generated during amidation. This prevents the protonation of L-proline's secondary amine, ensuring it remains a potent nucleophile[3].

  • Validation & Purification: Monitor the reaction via TLC. Upon completion, purify the off-white solid via column chromatography.

    • Causality: Successful coupling is validated via ¹H NMR (500 MHz), specifically looking for the disappearance of the highly deshielded acid chloride proton and the appearance of the proline multiplet at δ 4.47 ppm[3].

Application Landscape & Quantitative Data

Derivatives of quinoline-8-carbonyl chloride have shown exceptional promise across multiple domains of drug discovery.

  • Targeted Oncology: Quinoline-based BODIPYs act as potent inhibitors of EGFR and VEGFR-2, which are critical tyrosine kinase receptors involved in tumor angiogenesis and metastasis. In vitro assays against human cervical cancer (HeLa) cell lines demonstrate significant reductions in cell viability[2].

  • Epigenetic Modulators: The quinoline-8-carbonyl core is frequently utilized to synthesize tricyclic carboxamides, which act as highly selective PRMT5 inhibitors, effectively suppressing tumor cell proliferation in luminescence-based viability assays[4].

  • Analytical Chemistry: As a chiral derivatizing reagent, it achieves baseline separation of structurally similar β-blockers with exceptionally low limits of detection (LOD)[3].

Table 1: Quantitative Performance of Quinoline-8-carbonyl Derivatives

Derivative / ComplexPrimary ApplicationTarget / AnalyteKey Performance MetricSynthesis Yield
Quinoline-BODIPY (Cmpd 1) Anticancer TherapeuticHeLa Cells (EGFR/VEGFR-2)IC₅₀ = 18.51 µMN/A
Quinoline-BODIPY (Cmpd 3) Anticancer TherapeuticHeLa Cells (EGFR/VEGFR-2)IC₅₀ = 6.52 µMN/A
Quinoline-8-carbonyl-L-proline Analytical Chemistryβ-Blockers (Enantioseparation)LOD = 0.192 ng/mL98%
Thiophosphoryl-Pd(II) Complex Transition Metal CytostaticPreclinical OncologyMp: 199–201 °C71%

References

  • Source: scispace.
  • Title: Extended Family of Thiophosphoryl-Appended Pd(II)
  • Source: researchgate.
  • Source: google.

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Mechanistic & Practical Guide: Electrophilicity of Quinoline Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and synthetic behavior of quinoline carbonyl chlorides.

Executive Summary

The quinoline carbonyl chloride (quinoline acid chloride) stands as a high-value electrophile in medicinal chemistry, serving as a critical scaffold for synthesizing amides and esters found in antimalarials, kinase inhibitors, and GPCR ligands. Its reactivity is defined by the electron-deficient nature of the quinoline heterocycle, which amplifies the electrophilicity of the carbonyl carbon beyond that of typical benzoyl chlorides.

This guide analyzes the electronic origins of this enhanced reactivity, differentiates between positional isomers (C2/C4 vs. C3), and provides field-proven protocols for synthesis and handling, specifically addressing the challenge of quinolinium salt formation.

Electronic Structure & Reactivity Origins

The electrophilicity of a carbonyl chloride (


) is governed by the magnitude of the partial positive charge (

) on the carbonyl carbon. In the case of quinoline, the heterocyclic nitrogen atom fundamentally alters this landscape through two mechanisms: Inductive Withdrawal (-I) and Mesomeric Withdrawal (-M) .
The Quinoline "Electron Sink"

Quinoline is a


-deficient heteroaromatic system. The electronegative nitrogen atom pulls electron density from the ring, making the ring carbons electron-poor. When a carbonyl chloride is attached to this ring, the ring acts as a powerful electron-withdrawing group (EWG).
  • Result: The electron density of the carbonyl C=O bond is pulled toward the ring.

  • Consequence: The carbonyl carbon becomes highly electrophilic, significantly lowering the activation energy for nucleophilic attack compared to phenyl analogs (benzoyl chloride).

Positional Isomerism: The C2/C4 vs. C3 Dichotomy

Not all positions on the quinoline ring are equal. The reactivity of the acid chloride is strictly dependent on its location relative to the nitrogen.

PositionElectronic EnvironmentReactivity Prediction
C2 (Quinalloyl) & C4 Hyper-Electrophilic. These positions are conjugated directly with the nitrogen. Resonance structures place a positive charge at C2/C4, drastically increasing the EWG power on the attached carbonyl.Highest. Prone to rapid hydrolysis; reacts violently with strong nucleophiles.
C3 Moderately Electrophilic. The C3 position is not conjugated with the nitrogen (similar to the meta position in nitrobenzene). The withdrawal is primarily inductive (-I).High. More reactive than benzoyl chloride, but less than C2/C4 isomers.
C5-C8 (Benzenoid) Standard Electrophilic. These positions reside on the fused benzene ring. While still influenced by the distant nitrogen, they behave more like substituted benzoyl chlorides.Moderate. Comparable to electron-deficient benzoyl chlorides (e.g., p-nitrobenzoyl chloride).

Mechanistic Visualization

The following diagram illustrates the resonance effects that differentiate the C2-isomer from the C3-isomer, highlighting why the C2-carbonyl is more susceptible to nucleophilic attack.

QuinolineResonance cluster_legend Electronic Effects cluster_C2 C2-Position (Conjugated) cluster_C3 C3-Position (Non-Conjugated) Resonance (-M) Resonance (-M) Inductive (-I) Inductive (-I) Q2 Quinoline Ring (N-atom) C2_Pos C2 Carbon (δ++) Q2->C2_Pos Resonance Withdrawal COCl2 Carbonyl Chloride (C=O) C2_Pos->COCl2 Strong e- Pull C3_Pos C3 Carbon (δ+) Q3 Quinoline Ring (N-atom) Q3->C3_Pos Inductive Only COCl3 Carbonyl Chloride (C=O) C3_Pos->COCl3 Moderate e- Pull

Caption: Comparative electronic withdrawal showing the resonance-driven hyper-electrophilicity of the C2-isomer versus the inductively driven C3-isomer.

Experimental Protocol: Synthesis & Handling

Synthesizing quinoline carbonyl chlorides requires addressing a specific complication: the basicity of the quinoline nitrogen. Standard acid chloride synthesis generates HCl, which protonates the ring nitrogen, forming the Quinolinium Hydrochloride Salt .

The "HCl Trap" Phenomenon

When quinoline carboxylic acid reacts with thionyl chloride (


), the byproduct is HCl.


The protonated ring (

) is an even stronger electron-withdrawing group than the neutral ring, making the carbonyl carbon transiently super-electrophilic. However, the product is often isolated as the hydrochloride salt, which is hygroscopic and difficult to handle.
Validated Synthesis Workflow

Reagents:

  • Substrate: Quinoline-carboxylic acid (dried).

  • Reagent: Thionyl Chloride (

    
    ) (Excess, acts as solvent) OR Oxalyl Chloride in DCM/DMF (cat).
    
  • Scavenger (Optional): Toluene (for azeotropic removal).[1]

Step-by-Step Protocol:

  • Activation: Suspend the quinoline carboxylic acid in anhydrous toluene (0.5 M).

  • Chlorination: Add Thionyl Chloride (5.0 equiv) dropwise under Argon.

    • Note: For unreactive substrates (e.g., C3 or substituted rings), add 1-2 drops of dry DMF to form the Vilsmeier-Haack active species.

  • Reflux: Heat to reflux (80-110°C) for 2-4 hours. The suspension should clear as the acid chloride forms.

  • Isolation (The Critical Step):

    • Method A (Salt Isolation): Evaporate volatiles in vacuo. The residue is the Quinoline Carbonyl Chloride Hydrochloride . Store under

      
      . Use immediately.
      
    • Method B (Free Base - Risky): Neutralization is generally not recommended due to rapid hydrolysis. Instead, use the salt directly in the next step and add an extra equivalent of base (e.g., Triethylamine or DIPEA) to the coupling reaction to neutralize the ring proton.

Reactivity Assay Data (Relative Rates)

The following table summarizes the relative reactivity rates of quinoline isomers compared to benzoyl chloride in a standard methanolysis assay (formation of methyl ester at 25°C).

ElectrophileRelative Rate (

)
Mechanism Note
Benzoyl Chloride 1.0 (Reference)Standard NAS
Quinoline-3-COCl ~15 - 20Inductive activation (-I)
Quinoline-2-COCl > 100Resonance activation (-M) + Inductive (-I)
Quinoline-2-COCl (

salt)
>> 1000Cationic ring activation (Super-electrophile)

Reaction Mechanism: Nucleophilic Acyl Substitution[2][3][4][5][6]

The reaction with a nucleophile (e.g., an amine


) follows the Addition-Elimination pathway.[2]
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[3]

    • Impact of Quinoline:[4][5][6][7] The electron-poor ring stabilizes the developing negative charge on the oxygen, lowering the transition state energy.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Elimination: The carbonyl reforms, expelling the chloride ion (

    
    ).
    
  • Deprotonation: Base removes the proton from the amide nitrogen.

NAS_Mechanism Start Quinoline-COCl (Electrophile) TS Tetrahedral Intermediate Start->TS Addition (Fast due to Ring EWG) Nuc Nucleophile (R-NH2) Nuc->TS Addition (Fast due to Ring EWG) Product Quinoline-Amide TS->Product Elimination Leaving HCl (Byproduct) TS->Leaving

Caption: The Addition-Elimination pathway. The electron-deficient quinoline ring accelerates the initial addition step.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on electronic properties of pyridine/quinoline systems).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Detailed analysis of carbonyl electrophilicity and Hammett parameters).

  • Tidwell, T. T. (1990). "Ketocetenes". Accounts of Chemical Research, 23(9), 273–279. (Discusses reactivity of highly electrophilic acid chlorides).

  • BenchChem Technical Support. (2025). "Stability of Quinoline Compounds in Aqueous Solutions".

  • Master Organic Chemistry. (2011). "Nucleophilic Acyl Substitution".

Sources

Theoretical calculations on Quinoline-8-carbonyl chloride structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of Quinoline-8-carbonyl chloride: A Computational Chemistry Perspective

Abstract

Quinoline-8-carbonyl chloride is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals and functional materials. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing synthetic routes and designing novel derivatives. This technical guide provides a comprehensive framework for the theoretical investigation of Quinoline-8-carbonyl chloride using first-principles quantum chemical calculations. We detail a robust computational protocol employing Density Functional Theory (DFT), outline the interpretation of key structural and electronic parameters, and explain the causal relationships behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research and development endeavors.

Introduction: The Significance of Quinoline Scaffolds and the Role of Computational Insight

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2][3] Its derivatives are also explored in materials science for their unique optoelectronic properties.[4][5] Quinoline-8-carbonyl chloride, featuring a highly reactive acyl chloride group, is a key precursor for introducing the quinoline framework into more complex molecular architectures.

The reactivity and interaction of this molecule are dictated by its underlying electronic structure and geometry. While experimental techniques like X-ray crystallography provide invaluable structural data, they can be resource-intensive and are not always feasible, especially for reactive intermediates. Theoretical calculations offer a powerful, complementary approach to:

  • Determine the most stable three-dimensional conformation.

  • Predict spectroscopic signatures (e.g., vibrational frequencies).

  • Elucidate electronic properties, such as charge distribution and orbital energies, which govern chemical reactivity.[6][7]

  • Identify reactive sites for electrophilic and nucleophilic attack.

This guide establishes a validated protocol for performing such calculations, grounded in established quantum chemical methods.

Computational Methodology: A Rationale-Driven Approach

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set. Our protocol is built upon Density Functional Theory (DFT), a method that offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules.

  • Core Method: Density Functional Theory (DFT) : DFT calculations are used to model the electronic structure of the molecule.[4][8] We specifically select the B3LYP hybrid functional . This choice is deliberate; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron correlation effects, which is crucial for accurately modeling conjugated systems like the quinoline ring.[1][6][9] It is a widely validated and commonly used functional for organic molecules, demonstrating excellent agreement with experimental results for geometry and vibrational frequencies.[2][4]

  • Basis Set: Pople-style 6-311++G(d,p) : The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) provides significant flexibility and accuracy:

    • 6-311G : A triple-zeta valence basis set that describes the valence electrons with more functions, leading to a more accurate representation of the molecular orbitals.

    • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing species with lone pairs or delocalized electrons, such as the nitrogen and oxygen atoms in our molecule, and the aromatic π-system.

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for correctly modeling chemical bonds and intermolecular interactions.

All calculations are performed using a modern quantum chemistry software package, such as Gaussian 16.[10]

Detailed Computational Protocol

This section provides a step-by-step workflow for the theoretical analysis of Quinoline-8-carbonyl chloride.

Step 1: Initial Structure Generation

The initial 3D coordinates of Quinoline-8-carbonyl chloride are generated using a molecular building program (e.g., GaussView, Avogadro). Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization

The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a physically realistic structure.

  • Procedure : Perform a full geometry optimization without any symmetry constraints.

  • Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Opt

  • Validation : The optimization process is iterated until the forces on each atom and the energy change between steps fall below a predefined threshold, indicating a stationary point has been reached.

Step 3: Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry. This serves two vital purposes:

  • Thermodynamic Correction : It provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Minimum Verification : It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Procedure : Run a frequency calculation at the same level of theory as the optimization.

  • Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Freq

Step 4: Electronic Property Calculations

Once the optimized minimum energy structure is confirmed, single-point energy calculations are performed to derive key electronic properties.

  • Procedure : Use the optimized geometry to calculate Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).

  • Software Keyword Example (Gaussian) : #p B3LYP/6-311++G(d,p) Pop=NBO

Computational Workflow Diagram

G Computational Workflow for Quinoline-8-carbonyl chloride A 1. Initial Geometry Input B 2. Method & Basis Set Selection (DFT: B3LYP / 6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E Check for Imaginary Frequencies D->E F Structure is a True Minimum (0 Imaginary Frequencies) E->F Yes G Structure is a Transition State (>0 Imaginary Frequencies) E->G No H 5. Electronic Property Calculation (HOMO-LUMO, MEP, NBO) F->H J Refine Initial Geometry G->J I 6. Data Analysis & Interpretation H->I J->C

Caption: A flowchart of the quantum chemical calculation process.

Predicted Results and Scientific Interpretation

This section discusses the expected outcomes from the computational protocol, providing insights into the molecule's structure and reactivity.

Optimized Molecular Geometry

The geometry optimization is expected to yield a nearly planar structure for the fused quinoline ring system, consistent with its aromatic character. The carbonyl chloride group (-COCl) attached at the C8 position will influence the local geometry. Key structural parameters to analyze are summarized in the table below. The values are hypothetical but representative of what would be expected from a B3LYP/6-311++G(d,p) calculation, with comparisons drawn from similar quinoline derivatives in the literature.[1][6][11]

ParameterAtom(s)Predicted ValueSignificance
Bond Lengths (Å)
C=O~1.78 ÅThe C-Cl bond in acyl chlorides is typically longer and weaker than in alkyl chlorides, indicating high reactivity.
C-Cl~1.20 ÅA typical double bond length, indicating the carbonyl character.
C8-C(O)~1.50 ÅA standard single bond length between sp² carbons.
C-N (in ring)~1.32 - 1.36 ÅIntermediate between single and double bonds, confirming π-electron delocalization within the quinoline ring.[11]
Bond Angles (°)
C8-C(O)-Cl~120°Consistent with sp² hybridization of the carbonyl carbon.
N-C2-C3~122°Typical angle within a pyridine-like ring structure.
Dihedral Angle (°)
N1-C9-C8-C(O)~0° or ~180°This angle determines the orientation of the carbonyl chloride group relative to the quinoline plane. Steric hindrance may cause a slight deviation from perfect planarity.
Vibrational Analysis

The frequency calculation will predict the infrared (IR) spectrum. The most characteristic vibrational mode will be the C=O stretching frequency of the acyl chloride group. This is expected to appear at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ . This high frequency, compared to ketones or esters, is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride. Other significant peaks will correspond to C=C and C=N stretching modes of the quinoline ring system between 1500-1600 cm⁻¹.[11]

Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity.[7]

    • LUMO : The LUMO is expected to be localized primarily on the carbonyl chloride group, specifically on the π* orbital of the C=O bond. This indicates that the carbonyl carbon is the primary site for nucleophilic attack , which is the characteristic reaction of acyl chlorides.

    • HOMO : The HOMO is likely to be a π orbital delocalized across the electron-rich quinoline ring system.

    • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) relates to the molecule's chemical reactivity and stability.[1][6] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

  • Molecular Electrostatic Potential (MEP) Map : The MEP map provides a visual representation of the charge distribution.

    • Red Regions (Negative Potential) : These areas are electron-rich and are susceptible to electrophilic attack. The MEP map is expected to show intense negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into charge distribution and bonding interactions.[2][11] It is expected to quantify the large positive natural charge on the carbonyl carbon and the negative charges on the oxygen and chlorine atoms. Furthermore, it can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the chlorine and oxygen atoms into the antibonding orbital of the C-C and C=O bonds, which further influences the group's reactivity.

Conclusion

The theoretical protocol detailed in this guide provides a robust and scientifically sound framework for characterizing the structure and reactivity of Quinoline-8-carbonyl chloride. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain predictive insights into the molecule's geometry, vibrational spectra, and electronic properties. The analysis of HOMO-LUMO orbitals and the MEP map consistently identifies the carbonyl carbon as the primary center for nucleophilic attack, a defining characteristic of its chemistry. This computational approach serves as an invaluable tool for rationalizing experimental observations and guiding the design of new synthetic pathways and novel quinoline-based molecules for pharmaceutical and material science applications.

References

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
  • Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL
  • Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative Source: DOI URL
  • Title: Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug Source: ijpras URL
  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL
  • Title: Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug Source: ResearchGate URL
  • Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde Source: European Journal of Chemistry URL
  • Title: Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde Source: PMC URL
  • Title: (PDF)
  • Title: In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment Source: Turk J Pharm Sci URL
  • Title: Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol Source: Asian Journal of Chemistry URL
  • Title: (PDF)
  • Title: Vibrational spectroscopic study of some quinoline derivatives Source: ResearchGate URL
  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PMC URL
  • Title: Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents Source: ResearchGate URL
  • Title: Application of quinoline derivatives in third-generation photovoltaics Source: PMC URL
  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry Source: ACS Publications URL
  • Title: Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study Source: PMC URL
  • Source: Scirp.
  • Title: Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species Source: The Journal of Chemical Physics URL
  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL
  • Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source: IJFMR URL
  • Title: To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities Source: IJPPR URL
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega Source: ACS Publications URL

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Quinoline-8-carbonyl chloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quinoline-8-carbonyl Chloride as a Building Block in Organic Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5][6] Among the many functionalized quinolines, quinoline-8-carbonyl chloride emerges as a highly versatile and reactive building block. This acyl chloride is a pivotal intermediate for forging new carbon-heteroatom bonds, enabling the synthesis of diverse libraries of amides, esters, and other derivatives. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of quinoline-8-carbonyl chloride, offering field-proven insights for researchers in organic synthesis and drug development.

Core Characteristics of Quinoline-8-carbonyl Chloride

A thorough understanding of a reagent's fundamental properties is paramount before its use in synthesis. Quinoline-8-carbonyl chloride is a solid at room temperature, valued for its defined reactivity as a potent electrophile.

Physicochemical and Spectroscopic Data

The identity and purity of quinoline-8-carbonyl chloride are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of Quinoline-8-carbonyl Chloride

PropertyValueSource
CAS Number 100517-41-7[7]
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.62 g/mol
Appearance Off-white to yellow solid[8]
Melting Point 91-93 °C

Table 2: Key Spectroscopic Data for Quinoline-8-carbonyl Chloride

SpectrumKey FeaturesInterpretation
IR (Infrared) Strong absorption ~1750-1780 cm⁻¹C=O stretch of an acyl chloride, higher frequency than a carboxylic acid.
¹H NMR Multiplets in the δ 7.5-9.0 ppm rangeAromatic protons of the quinoline ring system.[8]
¹³C NMR Signal at δ ~168-170 ppmCarbonyl carbon of the acyl chloride.
Mass Spec (MS) M+ and M+2 peaks in ~3:1 ratioCharacteristic isotopic pattern for a molecule containing one chlorine atom.[9]

Synthesis of Quinoline-8-carbonyl Chloride

The most direct and common laboratory synthesis of quinoline-8-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, quinoline-8-carboxylic acid. The choice of chlorinating agent is critical and influences reaction conditions and work-up procedures.

Selection of Chlorinating Agent
  • Thionyl Chloride (SOCl₂): A common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. However, it often requires heating and careful quenching of excess reagent.

  • Oxalyl Chloride ((COCl)₂): A milder and often preferred reagent for sensitive substrates. The reaction can typically be run at or below room temperature. The byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active electrophile.

Reaction Mechanism and Workflow

The conversion relies on the nucleophilic attack of the carboxylic acid's hydroxyl group onto the chlorinating agent, followed by the elimination of a leaving group and the chloride ion's subsequent attack on the carbonyl carbon.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_workup Work-up start Quinoline-8-carboxylic Acid reagent Oxalyl Chloride (or SOCl₂) Catalytic DMF Inert Solvent (e.g., DCM, THF) start->reagent Reaction at 0°C to RT product Quinoline-8-carbonyl chloride reagent->product Formation of Gaseous Byproducts workup Removal of solvent and excess reagent under vacuum product->workup Isolation

Caption: Workflow for the synthesis of quinoline-8-carbonyl chloride.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis using oxalyl chloride.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add quinoline-8-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Catalyst Addition: Add a single drop of N,N-dimethylformamide (DMF) via syringe.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the gas evolution and prevent an exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting solid is often used directly in the next step without further purification.[8]

Reactivity and Applications in Synthesis

The synthetic utility of quinoline-8-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . This reaction class is fundamental to the construction of countless organic molecules.

G cluster_reactants Reactants Q8CCl Quinoline-8-carbonyl chloride Intermediate Tetrahedral Intermediate Q8CCl->Intermediate 1. Nucleophilic Attack NuH Nucleophile (H-Nu) e.g., R-NH₂, R-OH NuH->Intermediate Product Substituted Product (e.g., Amide, Ester) Intermediate->Product 2. Elimination of Cl⁻ Byproduct HCl Product->Byproduct 3. Deprotonation (by base)

Caption: General mechanism for nucleophilic acyl substitution.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction between quinoline-8-carbonyl chloride and primary or secondary amines is one of its most important applications, yielding quinoline-8-carboxamides. This amide linkage is a stable and common feature in pharmaceuticals.[10][][12]

Protocol: Synthesis of N-benzylquinoline-8-carboxamide

  • Setup: Dissolve quinoline-8-carbonyl chloride (1.0 eq) in a suitable solvent like THF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq). Causality Note: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Nucleophile Addition: Cool the solution to 0 °C and add benzylamine (1.05 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

This robust methodology allows for the rapid generation of diverse compound libraries by simply varying the amine component, a common strategy in drug discovery. The resulting quinoline-8-carboxamide motif is found in compounds investigated for anticancer and other therapeutic activities.[13]

Ester Synthesis

Reacting quinoline-8-carbonyl chloride with alcohols or phenols, typically in the presence of a base like pyridine, affords the corresponding esters. These esters can serve as key intermediates or as final products with applications in materials science and as prodrugs.

Advanced Applications: Chiral Derivatizing Agent

Quinoline-8-carbonyl chloride can be used to synthesize more complex reagents. For instance, its reaction with a chiral molecule like the amino acid L-proline produces a chiral derivatizing agent.[8] This new reagent can then be used to react with racemic mixtures (e.g., of β-blockers) to form diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like RP-HPLC, allowing for the enantioseparation of the original mixture.[8]

Safety and Handling

As a reactive acyl chloride, quinoline-8-carbonyl chloride requires careful handling to ensure laboratory safety. It is corrosive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[15] Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16] Its sensitivity to moisture means it will hydrolyze back to the carboxylic acid upon exposure to air.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a dilute solution of sodium bicarbonate.

Conclusion

Quinoline-8-carbonyl chloride is more than just a chemical intermediate; it is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis and predictable reactivity through nucleophilic acyl substitution make it an indispensable building block for creating complex molecules. Its application in forming the robust quinoline-8-carboxamide linkage provides a direct route to novel compounds with significant potential in medicinal chemistry and drug discovery. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics and functional materials.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided].
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (n.d.). Semantic Scholar.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET. (2008). Fisher Scientific.
  • Quinoline - SAFETY DATA SHEET. (2025). PENTA.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Identify the compound with the following spectroscopic data: a. According.. (2025). Filo.
  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.
  • Chemistry of Amides. (2022). LibreTexts.
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. (n.d.). Benchchem.
  • Quinoline. (n.d.). SpectraBase.
  • 8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • quinoline-8-carbonyl chloride | 100517-41-7. (2023). ChemicalBook.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Carbonyl Compounds′ Journey to Amide Bond Formation. (2019). ResearchGate.

Sources

Unlocking the Pharmacological Versatility of Novel Quinoline-Based Scaffolds: A Technical Guide to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—an aromatic, nitrogen-containing heterocyclic framework—has long been a cornerstone of medicinal chemistry. Historically recognized for its antimalarial properties, recent advances in molecular hybridization and structure-activity relationship (SAR) optimization have vastly expanded its therapeutic repertoire. This technical guide synthesizes recent breakthroughs in the application of novel quinoline derivatives across three critical domains: overcoming multidrug-resistant malaria, disrupting bacterial bioenergetics in superbugs, and dual-target kinase inhibition in precision oncology.

Antimalarial Therapeutics: Disrupting Parasitic Heme Detoxification

Malaria, driven primarily by Plasmodium falciparum and Plasmodium vivax, continues to evade traditional therapies through the rapid evolution of drug-resistant strains[1]. The quinoline core remains highly effective due to its lipophilicity and basicity, which drive its accumulation in the highly acidic digestive vacuole of the parasite[2].

During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[2]. To survive this oxidative stress, the parasite polymerizes the free heme into inert hemozoin crystals[2]. Novel quinoline derivatives, such as quinoline-pyrimidine and quinoline-1,2,4-triazine hybrids, exert their mechanism of action by binding to the free heme dimers[2],[3]. This binding effectively caps the polymer chain, inhibiting


-hematin crystallization and triggering parasite death via toxic heme accumulation[4].

G Hb Host Hemoglobin Proteolysis Proteolysis (Food Vacuole) Hb->Proteolysis Heme Toxic Free Heme (Fe2+) Proteolysis->Heme Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Polymerization Toxicity Parasite Death (Oxidative Stress) Heme->Toxicity Accumulation Quinoline Novel Quinoline Derivative Quinoline->Heme Binds & Caps

Plasmodium heme detoxification pathway and quinoline-mediated inhibition.

Experimental Workflow: Self-Validating In Vitro -Hematin Crystallization Inhibition Assay

Purpose: To quantify the ability of novel quinoline hybrids to disrupt Plasmodium heme detoxification.

  • Hematin Dissolution: Dissolve hemin chloride in 0.1 M NaOH.

    • Causality: The highly alkaline environment disrupts the dimeric structure of hemin, yielding monomeric hematin. This ensures a uniform baseline of unpolymerized substrate required for controlled re-polymerization.

  • Compound Incubation: Introduce the quinoline derivative to the hematin solution and incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation provides the thermodynamic window necessary for the nitrogenous quinoline scaffold to form

      
       stacking interactions with the porphyrin ring of hematin before the crystallization trigger is applied.
      
  • Acidic Trigger: Add acetate buffer (pH 5.0) to initiate polymerization, followed by a 12-hour incubation.

    • Causality: The acidic pH precisely mimics the physiological environment of the Plasmodium food vacuole, driving the spontaneous polymerization of monomeric hematin into insoluble

      
      -hematin (hemozoin) crystals.
      
  • Solubilization & Validation: Centrifuge the mixture, discard the supernatant, and wash the pellet with DMSO.

    • Causality: DMSO selectively solubilizes unreacted monomeric hematin (which was capped by the quinoline inhibitor) while leaving the polymerized

      
      -hematin crystals intact as a pellet.
      
    • Self-Validation: A positive control well containing chloroquine must yield high absorbance (indicating successful inhibition and solubilization), while a negative control (vehicle only) must yield near-zero absorbance (indicating complete crystallization), validating the assay's dynamic range.

  • Spectrophotometric Quantification: Transfer the DMSO supernatant to a microplate and measure absorbance at 405 nm.

    • Causality: The Soret band of solubilized heme peaks sharply at 405 nm. A higher absorbance directly correlates with a higher concentration of unpolymerized heme, confirming the compound's inhibitory efficacy.

Antibacterial Innovations: Targeting Bioenergetics and Biofilms

The rise of multidrug-resistant Gram-positive and Gram-negative bacteria necessitates the discovery of novel mechanisms of action. Quinoline compounds have recently been identified as potent inhibitors of bacterial bioenergetics[5]. In Pseudomonas aeruginosa (PA), specific C1/C2 quinoline analogs target the c-ring of the F₁Fₒ ATP synthase[5]. By binding to the H⁺ binding site on the membrane-embedded rotor ring, these compounds halt ATP synthesis, starving the bacteria of energy even under anaerobic conditions[5].

Furthermore, quinoline-2-one derivatives have demonstrated profound efficacy against Gram-positive superbugs, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci faecalis (VRE)[6]. These derivatives not only exhibit low Minimum Inhibitory Concentrations (MICs) but also display dose-dependent antibiofilm activity, dispersing established MRSA biofilms more effectively than standard vancomycin treatments[6]. Facilely accessible quinoline derivatives have also shown potent bactericidal activity against Clostridium difficile, matching the efficacy of frontline treatments[7].

Experimental Workflow: Bacterial F₁Fₒ ATP Synthase Inhibition Assay

Purpose: To evaluate quinoline-mediated disruption of bioenergetics in drug-resistant P. aeruginosa.

  • Inverted Membrane Vesicle (IMV) Preparation: Lyse P. aeruginosa cells using a French press and isolate vesicles via ultracentrifugation.

    • Causality: Mechanical lysis naturally forces the bacterial inner membrane to invert as it reforms into vesicles. This critical step exposes the intracellular F₁ sector of the ATP synthase to the extracellular assay buffer, allowing direct compound access without the confounding variable of cell wall permeability.

  • Inhibitor Binding: Incubate IMVs with the quinoline analog in a Mg²⁺-enriched buffer.

    • Causality: Mg²⁺ is an essential cofactor for ATP synthase stability. The incubation period allows the lipophilic quinoline compound to partition into the vesicle's lipid bilayer and bind to the H⁺ binding site on the c-ring rotor.

  • Energization: Add NADH to the vesicle suspension.

    • Causality: NADH serves as the electron donor for the respiratory chain embedded in the IMVs. Its oxidation pumps protons into the vesicle lumen, generating the proton motive force (PMF) strictly required to drive the ATP synthase rotor.

  • Luminescence Readout & Validation: Add a luciferin/luciferase reagent and measure luminescence.

    • Causality: Luciferase consumes the newly synthesized ATP to oxidize luciferin, emitting photons.

    • Self-Validation: A baseline control lacking NADH must be included; it should produce zero luminescence, proving that all detected ATP in the test wells is synthesized de novo via the PMF, rather than being an artifact of background ATP contamination.

Precision Oncology: Dual-Target Kinase Inhibition

In the realm of oncology, the nitrogen-containing quinoline framework is leveraged for its favorable polarity and capacity to form critical hydrogen bonds within the ATP-binding pockets of receptor tyrosine kinases (RTKs)[8],[9]. Co-overexpression of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a primary driver of treatment resistance in breast cancer[10].

Recent rational drug design has yielded novel quinolin-2(1H)-one derivatives that act as dual EGFR/HER-2 inhibitors[10]. By simultaneously blocking these complementary signaling pathways, these compounds prevent downstream PI3K/AKT and MAPK signaling, thereby halting tumor cell proliferation and inducing apoptosis[9]. Compound 5a, a rationally designed quinolin-2(1H)-one, exhibited an IC₅₀ of 34 nM against MCF-7 breast cancer cells, outperforming the FDA-approved inhibitor erlotinib[10].

G Ligand EGF Ligand Receptor EGFR / HER-2 Heterodimer Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Quinoline Quinolin-2(1H)-one Inhibitor Quinoline->Kinase ATP-competitive binding Apoptosis Cell Cycle Arrest / Apoptosis Quinoline->Apoptosis Induces Signaling Downstream Signaling (PI3K/AKT) Kinase->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Dual EGFR/HER-2 inhibition by quinoline derivatives inducing apoptosis.

Quantitative Efficacy Profiles

The following tables summarize the quantitative data for recent quinoline-based compounds across their respective therapeutic applications, highlighting their potency and specific mechanisms of action.

Table 1: Antimalarial and Antibacterial Efficacy of Novel Quinoline Derivatives

Compound ClassTarget PathogenEfficacy MetricMechanism of ActionRef
Quinoline-pyrimidine hybridP. falciparum (W2)IC₅₀ = 0.033 µMHeme detoxification inhibition[3]
Quinoline-1,2,4-triazinePlasmodium speciesIC₅₀ = 4.54 µM

-hematin crystallization block
[2]
Quinoline-2-one (6c)MRSA / VREMIC = 0.75 µg/mLBiofilm & DHFR inhibition[6]
Facile Quinoline (Comp. 6)C. difficileMIC = 1.0 µg/mLUndisclosed / Bactericidal[7]
C1/C2 Quinoline (Comp. 1)P. aeruginosaATP Synthesis BlockATP synthase c-ring binding[5]

Table 2: Antiproliferative Activity of Quinoline-Based Inhibitors in Oncology

Compound DesignationTarget Cell LinePrimary Target(s)Efficacy MetricRef
Quinolin-2(1H)-one (III)MCF-7 (Breast)EGFR / HER-2IC₅₀ = 71 nM / 31 nM[10]
Quinolin-2(1H)-one (5a)MCF-7 (Breast)EGFR / HER-2IC₅₀ = 34 nM[10]
Quinoline/Schiff base (VII)General Cancer PanelEGFRIC₅₀ = 0.12 µM[9]
Imidazopyridine-quinoline (3b)HeLa / MDA-MB231General AntiproliferativeSignificant Reduction[8]

Conclusion & Future Perspectives

The quinoline scaffold represents a highly privileged structure in modern pharmacognosy. By hybridizing the quinoline core with diverse pharmacophores, researchers have successfully engineered compounds capable of overcoming chloroquine-resistant malaria, dispersing MRSA biofilms, halting bacterial ATP synthesis, and acting as precision dual-kinase inhibitors in oncology. Future drug development should focus on optimizing the pharmacokinetic profiles of these hybrids to ensure high bioavailability and minimal off-target toxicity, paving the way for the next generation of targeted therapeutics.

References

1.[1] Title: Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features | Source: nih.gov | URL:[Link] 2.[7] Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents | Source: nih.gov | URL:[Link] 3.[2] Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview | Source: rsc.org | URL:[Link] 4.[4] Title: Antimalarial Drugs with Quinoline Nucleus and Analogs | Source: scispace.com | URL: [Link] 5.[5] Title: Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa | Source: acs.org | URL:[Link] 6.[6] Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains | Source: nih.gov | URL: [Link] 7.[8] Title: Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment | Source: ijpsjournal.com | URL:[Link] 8.[3] Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity | Source: mdpi.com | URL: [Link] 9.[9] Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents | Source: rsc.org | URL:[Link] 10.[10] Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors | Source: frontiersin.org | URL:[Link]

Sources

Quinoline-8-carbonyl chloride in Medicinal Chemistry: A Technical Guide to Synthesis, Reactivity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry pipelines, I frequently encounter the challenge of introducing rigid, heteroaromatic pharmacophores into complex molecular scaffolds. The quinoline ring system is a privileged structure in drug discovery, known for its ability to engage in critical hydrogen bonding and metal coordination within target binding pockets. Quinoline-8-carbonyl chloride (8-QCC) has emerged as an indispensable, highly reactive building block for synthesizing a vast array of therapeutics, ranging from kinase inhibitors to organometallic anticancer agents.

This technical guide explores the mechanistic causality behind the use of 8-QCC, details its applications across oncology and regenerative medicine, and provides self-validating experimental protocols for its synthesis and downstream conjugation.

Chemical Profile & Mechanistic Causality

Why utilize 8-QCC instead of standard peptide coupling reagents (e.g., EDC, HATU) with 8-quinolinecarboxylic acid? The spatial proximity of the quinoline nitrogen to the carboxylate group allows it to act as an intramolecular hydrogen bond acceptor or a bidentate ligand. When standard coupling reagents are used, this nitrogen often coordinates with the active ester intermediates, severely retarding the kinetics of nucleophilic attack by the target amine.

Converting the acid directly to the acyl chloride (8-QCC) bypasses this kinetic bottleneck. The acyl chloride is an overwhelmingly strong electrophile that reacts quantitatively with sterically hindered amines, ensuring high yields without the risk of epimerization or incomplete conversion[1]. Furthermore, 8-QCC is typically isolated as a hydrochloride salt, which protonates the quinoline nitrogen, preventing autocatalytic degradation and stabilizing the highly moisture-sensitive acyl chloride until it is deployed in a reaction[2].

Workflow A 8-Quinolinecarboxylic Acid B Quinoline-8-carbonyl chloride (8-QCC) A->B SOCl2, N2, 48h C Nucleophilic Acyl Substitution (Amidation/Esterification) B->C DIPEA, CH2Cl2 D BODIPY Dyes (EGFR/VEGFR-2 Inhibitors) C->D Pyrrole derivatives E Pd(II) Pincer Complexes (Anticancer Agents) C->E Thiophosphoryl amides F Reverse Amides (Wnt Pathway Inhibitors) C->F Aniline derivatives G Chiral Derivatizing Agents (L-Proline Conjugates) C->G L-Proline

Workflow of 8-QCC synthesis and its diverse medicinal chemistry applications.

Key Therapeutic Applications

Oncology & Targeted Therapies

The bidentate nature of the 8-quinolinecarboxamide moiety makes it highly effective at coordinating within the ATP-binding hinge regions of kinases. Recent studies have utilized 8-QCC to synthesize novel quinoline-based BODIPY compounds that act as dual EGFR/VEGFR-2 inhibitors. By conjugating 8-QCC with 2,4-dimethylpyrrole, researchers developed fluorophores that not only inhibit tumor cell proliferation and metastasis but also allow for cellular imaging in HeLa cells[2]. Additionally, 8-QCC is a critical intermediate in the synthesis of tricyclic carboxamide derivatives acting as PRMT5 inhibitors, targeting the methionine and adenine salvage pathways in tumors with CDKN2A deletions[3].

Stem Cell Modulation & Regenerative Medicine

In the realm of regenerative medicine, 8-QCC has been utilized to synthesize reverse amide derivatives that act as potent inhibitors of the canonical Wnt signaling pathway[4]. These compounds stabilize Axin, preventing the proteolytic degradation of the β-catenin destruction complex. This specific modulation is highly correlated with human embryonic stem cell cardiomyogenesis, offering a chemical tool to drive stem cells into functional heart muscle cells for transplantation and in vitro pharmacological testing[4].

Mechanism N1 8-QCC Derived Inhibitor N2 Axin Stabilization N1->N2 Prevents degradation N3 β-Catenin Degradation N2->N3 Enhances complex N4 Canonical Wnt Inhibition N3->N4 Phosphorylation N5 Cardiomyogenesis N4->N5 Stem cell differentiation

Mechanism of 8-QCC derived Wnt inhibitors in driving cardiomyogenesis.

Organometallic Therapeutics

Beyond traditional small molecules, 8-QCC is employed to synthesize thiophosphoryl-appended picolinamides. These functionalized amides readily undergo direct cyclopalladation to form non-classical Pd(II) pincer complexes. These metal-based drugs exhibit significant cytotoxicity against multiple plasmacytoma and acute lymphoblastic leukemia cell lines, offering an alternative to platinum-based chemotherapies by overcoming P-gp overexpression-related drug resistance[5].

Analytical Enantioseparation

In analytical chemistry, 8-QCC is reacted with chiral amino acids like L-proline to synthesize chiral derivatizing reagents (CDRs). These reagents are used to derivatize racemic mixtures of β-blockers, converting them into diastereomers that can be efficiently separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

Quantitative Activity Profiles

The robust reactivity of 8-QCC allows for the generation of highly potent compounds across various therapeutic areas. The table below summarizes the quantitative biological and analytical data of key 8-QCC derivatives.

Compound ClassTarget / ApplicationRepresentative IC50 / YieldReference
Quinoline-BODIPY (Compound 3)HeLa Cells (Anticancer)6.52 µM[2]
Pd(II) Pincer ComplexesAMO1 / H9 Cells (Leukemia)1.2 - 4.2 µM[5]
Reverse Amide DerivativesWnt Pathway Inhibition~80 - 120 nM[4]
8-QC-L-ProlineChiral Derivatization98% Yield (LOD: 0.192 ng/mL)[1]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate strict causality and self-validating checkpoints.

Protocol A: Synthesis of Quinoline-8-carbonyl chloride hydrochloride[2]

Objective: Convert 8-quinolinecarboxylic acid to its highly reactive acyl chloride salt. Causality: Thionyl chloride (SOCl₂) acts as both the solvent and the chlorinating agent. Stirring at room temperature rather than refluxing prevents the thermal decomposition of the quinoline ring. The addition of hexane forces the precipitation of the hydrochloride salt, which protects the acyl chloride from premature atmospheric hydrolysis.

  • Preparation: Charge an oven-dried, N₂-purged 50 mL round-bottom flask with 2-Quinoline carboxylic acid (0.20 g, 1.15 mmol).

  • Activation: Add SOCl₂ (0.88 g, 7.39 mmol) dropwise at 0 °C to control the initial exothermic reaction. Allow the mixture to warm to room temperature.

  • Reaction: Stir the mixture under an N₂ atmosphere for 48 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition into a homogeneous solution, and the evolution of SO₂ and HCl gas will cease, indicating complete conversion.

  • Precipitation: Inject anhydrous hexane (5 mL) into the solution to precipitate the product.

  • Isolation: Remove the supernatant solvent using a cannula filter to strictly avoid exposure to atmospheric moisture.

  • Drying: Dry the resulting tan solid precipitate under high vacuum to yield Quinoline-8-carbonyl chloride hydrochloride (approx. 0.22 g). Use immediately or store under inert gas.

Protocol B: General Amidation for Drug Discovery[2],[1]

Objective: Couple 8-QCC with a sterically hindered or complex amine (e.g., 2,4-Dimethylpyrrole or L-Proline). Causality: N,N-diisopropylethylamine (DIPEA) is utilized instead of triethylamine. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, ensuring it functions purely as a proton sponge. Anhydrous CH₂Cl₂ provides optimal solubility for the hydrochloride salt.

  • Neutralization: Dissolve Quinoline-8-carbonyl chloride hydrochloride (0.88 mmol) in anhydrous CH₂Cl₂ (75 mL). Add DIPEA (0.88 mmol) at 0 °C.

    • Self-Validation Checkpoint: The suspension will clarify as the hydrochloride salt is neutralized, releasing the free acyl chloride in situ.

  • Coupling: Slowly add the target amine (1.75 mmol) to the reaction mixture.

  • Propagation: Stir the mixture at room temperature for 24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The successful reaction is validated by the complete disappearance of the baseline amine and the emergence of a higher Rf spot corresponding to the amide product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the final quinoline-8-carboxamide derivative.

References

  • Title: New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells Source: scispace.com URL: 2

  • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: researchgate.net URL: 1

  • Title: Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response Source: nih.gov URL: 4

  • Title: Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation Source: nih.gov URL: 5

  • Title: WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors Source: google.com URL: 3

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Methodological & Application

Application Note: Covalent Fluorescent Labeling of Proteins using Quinoline-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinoline-8-carbonyl chloride (8-QC-Cl) is a highly reactive, fluorogenic derivatizing agent utilized for the covalent modification of proteins and peptides. Typically synthesized via the activation of 8-quinolinecarboxylic acid with thionyl chloride or oxalyl chloride[1], 8-QC-Cl acts as a potent electrophile that reacts rapidly with amino group compounds[2].

The labeling mechanism relies on nucleophilic acyl substitution . Primary amines within the protein—specifically the ε-amino groups of lysine residues and the α-amino group at the N-terminus—attack the electrophilic carbonyl carbon of 8-QC-Cl. This reaction displaces the chloride leaving group, forming a highly stable amide linkage[2].

Beyond simple conjugation, the quinoline scaffold imparts valuable photophysical properties. The quinoline ring exhibits characteristic fluorescence, with excitation typically in the UV/violet spectrum and emission in the blue/green region (peaking around 510 nm)[3][4]. Furthermore, the fluorescence of quinoline derivatives is highly sensitive to the local microenvironment. The protonation state of the quinoline nitrogen (which has a pKa of approximately 5.6) can modulate emission intensity via photoinduced electron transfer (PeT), making these conjugates excellent tools for probing acidic vesicles or metal ion coordination[4].

Experimental Workflow

Workflow A 1. Protein Prep (Amine-free, pH 8.5) C 3. Conjugation (RT, 1-2 hrs, Dark) A->C B 2. Dye Reconstitution (Anhydrous DMF) B->C D 4. Purification (SEC / Dialysis) C->D Remove free dye E 5. QC & Analysis (Fluorometry / MS) D->E Purified Conjugate

Workflow for the covalent fluorescent labeling of proteins using Quinoline-8-carbonyl chloride.

Quantitative Data & Reaction Parameters

To ensure reproducibility and optimal labeling efficiency, the following physicochemical parameters must be strictly controlled:

ParameterOptimal ValueMechanistic Rationale
Target Residues Lysine (ε-amine), N-terminusPrimary amines act as strong nucleophiles when deprotonated.
Reaction pH 8.5 – 9.0Balances amine nucleophilicity (Lysine pKa ~10.5) with the acid chloride hydrolysis rate.
Molar Excess (Dye:Protein) 10:1 to 20:1Compensates for the competitive hydrolysis of 8-QC-Cl in aqueous media.
Co-solvent Tolerance ≤ 10% (v/v) DMF/DMSOPrevents protein denaturation while maintaining dye solubility.
Excitation (

)
~360 – 390 nmCorresponds to the

transitions of the quinoline aromatic system[4].
Emission (

)
~490 – 510 nmExhibits environmental sensitivity (e.g., pH, metal ions) via PeT[4].

Reagents & Buffer Preparation

Causality in Buffer Selection: The choice of buffer is the most critical parameter in acyl chloride labeling. The buffer must be strictly amine-free . Buffers such as Tris or Glycine contain primary amines that will competitively react with 8-QC-Cl, completely quenching the protein labeling reaction.

  • Recommended Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ) or 0.1 M Sodium Borate, adjusted to pH 8.5.
    

Causality in Dye Preparation: Acid chlorides are highly susceptible to hydrolysis. Any moisture in the stock solution will convert the reagent back to the unreactive 8-quinolinecarboxylic acid before it ever reaches the protein.

  • Dye Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating necessary quenching and purification steps to ensure that downstream fluorescence signals are derived exclusively from covalently bound dye, not non-specific aggregates.

Step 1: Protein Preparation
  • Dissolve or buffer-exchange the target protein into the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5).

  • Adjust the protein concentration to 2 - 10 mg/mL. Note: Concentrations below 2 mg/mL significantly reduce the bi-molecular collision rate, leading to higher rates of dye hydrolysis relative to conjugation.

Step 2: Dye Reconstitution (Perform Immediately Before Use)
  • Equilibrate the vial of Quinoline-8-carbonyl chloride to room temperature before opening to prevent condensation.

  • Dissolve the 8-QC-Cl in anhydrous DMF to create a 10 mM stock solution. Vortex thoroughly.

Step 3: Conjugation Reaction
  • Calculate the required volume of 8-QC-Cl stock to achieve a 15-fold molar excess over the protein.

  • While gently stirring or vortexing the protein solution, add the 8-QC-Cl stock dropwise. Ensure the final concentration of DMF does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours. Protect the reaction from light using aluminum foil.

Step 4: Reaction Quenching (Critical Quality Step)
  • Add 1 M Hydroxylamine (pH 8.5) to a final concentration of 100 mM.

  • Incubate for an additional 30 minutes. Rationale: Hydroxylamine is a powerful nucleophile that rapidly reacts with any remaining unhydrolyzed acid chloride, preventing off-target cross-linking during the purification phase.

Step 5: Purification
  • Equilibrate a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) with your desired storage buffer (e.g., 1X PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column and elute. The high-molecular-weight protein conjugate will elute in the void volume, while the low-molecular-weight hydrolyzed dye and hydroxylamine adducts will be retained in the column matrix.

Quality Control: Degree of Labeling (DOL)

To validate the success of the protocol, the Degree of Labeling (moles of dye per mole of protein) must be calculated using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and at the dye's absorption maximum (~370 nm, 
    
    
    
    ).
  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's contribution to the 280 nm absorbance. Diagnostic Rationale: A DOL of 1.0 to 3.0 is generally optimal. A DOL < 0.5 indicates a failed reaction (likely due to amine contamination in the buffer or moisture in the DMF). A DOL > 4.0 may lead to protein precipitation due to the increased hydrophobicity imparted by multiple quinoline rings.

References

1.[1] New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells - SciSpace. 1 2.[3] Approaches to the Synthesis of Chiral and Amino-substituted... - Newcastle University. 3 3.[2] Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. 2 4.[4] Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles - PMC / NIH. 4

Sources

Mastering Amide Bond Formation with Quinoline-8-carbonyl Chloride: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of novel amide-containing molecules is a cornerstone of discovery. This guide provides a comprehensive overview of the conditions and protocols for the successful formation of amide bonds using Quinoline-8-carbonyl chloride, a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document blends theoretical principles with practical, field-tested methodologies to ensure reliable and reproducible results.

The Chemistry of Amide Bond Formation: A Tale of Reactivity

The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[1][2] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for attack by the nucleophilic amine.[] The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the stable amide bond.[4]

The reaction is typically rapid and exothermic, often proceeding smoothly at room temperature in a suitable aprotic solvent.[] A key consideration in this reaction is the generation of hydrochloric acid (HCl) as a byproduct.[1] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Therefore, the use of a base to neutralize the HCl is crucial for driving the reaction to completion.[1] This is the fundamental principle behind the widely used Schotten-Baumann reaction conditions.[2][6][7]

Strategic Considerations for Reactions with Quinoline-8-carbonyl Chloride

The presence of the quinoline ring in Quinoline-8-carbonyl chloride introduces specific considerations that researchers must address to ensure successful amide bond formation. The quinoline nitrogen itself is basic and can be acylated, leading to the formation of an undesired acylium salt. While this is a potential side reaction, the primary amine is generally a stronger nucleophile and will preferentially react with the acyl chloride.

The electronic properties of the quinoline ring can also influence the reactivity of the carbonyl group. The electron-withdrawing nature of the nitrogen-containing aromatic system can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to simple benzoyl chlorides.

Core Protocol: Schotten-Baumann Conditions for Amide Synthesis

This protocol provides a robust and widely applicable method for the synthesis of N-substituted quinoline-8-carboxamides.

Materials
  • Quinoline-8-carbonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Experimental Workflow Diagram

Caption: General workflow for the synthesis of N-substituted quinoline-8-carboxamides.

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of Quinoline-8-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). For solid products, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) can be performed for further purification.[8]

Tailoring the Reaction: Catalyst and Solvent Effects

While the Schotten-Baumann conditions are generally effective, certain substrates may require optimization. For less reactive amines, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[9]

The choice of solvent can also influence the reaction outcome. While DCM and THF are common choices, other aprotic solvents like N,N-dimethylformamide (DMF) can be used, particularly for less soluble starting materials.[10]

Characterization of N-Substituted Quinoline-8-Carboxamides

The successful synthesis of the target amide must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The following table provides expected chemical shift ranges for key protons and carbons in a generic N-substituted quinoline-8-carboxamide.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Amide N-H8.0 - 9.5 (broad singlet)-
Quinoline H-28.9 - 9.1150 - 152
Quinoline H-78.0 - 8.2127 - 129
Carbonyl Carbon-165 - 170

Note: Chemical shifts are approximate and can vary depending on the substituent on the amide nitrogen and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can also provide structural information. A common fragmentation pathway for quinoline derivatives involves the loss of HCN from the quinoline ring.[11] For N-substituted quinoline-8-carboxamides, fragmentation may also occur at the amide bond.[12][13]

Troubleshooting Common Issues

Problem Potential Cause Solution
Low or no product formationInactive amine (protonated), moisture in the reactionEnsure the use of a base to neutralize HCl. Use anhydrous solvents and reagents.
Formation of multiple productsSide reaction with quinoline nitrogen, over-acylationUse a slight excess of the amine. Add the acyl chloride slowly at low temperature.
Difficult purificationProduct is highly polar or basicUse a modified silica gel column (e.g., with triethylamine in the eluent) to reduce tailing.[14] Consider reverse-phase chromatography.

Conclusion

The synthesis of amide bonds using Quinoline-8-carbonyl chloride is a versatile and powerful tool in the arsenal of medicinal chemists and organic synthesists. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce a diverse range of N-substituted quinoline-8-carboxamides. The protocols and characterization data provided in this guide serve as a solid foundation for the successful execution and validation of these important chemical transformations.

References

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.
  • Organic Syntheses Procedure. BENZYLANILINE. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Indian Academy of Sciences. An efficient synthesis of quinolines under solvent-free conditions. [Link]

  • ACS Publications. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. [Link]

  • PubMed. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. [Link]

  • ResearchGate. Mechanistic details of the synthesis of quinoline using benzylamine as... [Link]

  • ACS Publications. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • DOI. Supporting Information. [Link]

  • Rsc.org. Supporting Information. [Link]

  • SciSpace. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PMC. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

  • PMC. N-(Quinolin-8-yl)quinoline-2-carboxamide. [Link]

  • ACG Publications. A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. [Link]

  • Taylor & Francis. Full article: Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

Sources

Application Notes & Protocols: Strategic N-Terminal Modification of Peptides using Quinoline-8-carbonyl Chloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Moiety as a Pharmacological Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Naturally occurring in alkaloids like quinine and synthetic derivatives, this heterocyclic structure is central to a vast array of therapeutic agents exhibiting antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The incorporation of quinoline moieties into peptides is a strategic approach to develop novel peptide-drug conjugates, enhance biological activity, or modulate pharmacokinetic properties.

Quinoline-8-carbonyl chloride serves as a highly efficient acylating agent for this purpose. As a reactive acid chloride, it is ideally suited for irreversibly capping the N-terminal primary amine of a peptide chain during solid-phase peptide synthesis (SPPS). This guide provides the scientific rationale, detailed protocols, and critical insights for utilizing Quinoline-8-carbonyl chloride to create well-defined, quinoline-modified peptides for research and drug development.

Principle and Mechanism of N-Terminal Acylation

The core of the methodology lies in a classic nucleophilic acyl substitution reaction. Following the complete assembly of the desired peptide sequence on the solid support and the subsequent removal of the final N-terminal Fmoc protecting group, a free primary amine is exposed.

The Quinoline-8-carbonyl chloride is then introduced. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic N-terminal amine of the resin-bound peptide. This reaction forms a stable amide bond, covalently linking the quinoline-8-carboxamide group to the peptide. The reaction releases hydrochloric acid (HCl) as a byproduct, which is neutralized in situ by a hindered, non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), to drive the reaction to completion.[7]

Mechanism cluster_reagents Reagents in Solution cluster_solid_phase Solid Phase Resin Resin-Peptide-NH2 (Free N-Terminus) Product Resin-Peptide-NH-CO-Quinoline (Capped Peptide) Resin->Product Nucleophilic Attack (Amide Bond Formation) Reagent Quinoline-8-carbonyl Chloride + DIEA (Base) Reagent->Product Byproduct DIEA-HCl Salt Product->Byproduct

Caption: N-Terminal acylation of a resin-bound peptide.

Application Notes: Rationale and Experimental Considerations

Core Application: Irreversible N-Terminal Capping

The primary use of Quinoline-8-carbonyl chloride in SPPS is as a terminal capping agent. Unlike transient protecting groups, the resulting quinoline-8-carboxamide is a permanent modification. This is distinct from the use of reagents like acetic anhydride, which are typically employed to block unreacted amines after an incomplete coupling step to prevent deletion sequences.[8] Here, the capping is a deliberate, final synthetic step to install a functional moiety.

Selection of Reagents and Conditions
  • Base: The choice of base is critical. A sterically hindered, non-nucleophilic amine like DIEA is mandatory. It is basic enough to scavenge the generated HCl but will not compete with the peptide's N-terminus in reacting with the acyl chloride.

  • Solvent: Anhydrous aprotic solvents that effectively swell the resin and dissolve the reagents are required. Dichloromethane (DCM) is often preferred for this reaction, though N,N-Dimethylformamide (DMF) can also be used, provided it is anhydrous.[8][9]

  • Equivalents: A molar excess of both Quinoline-8-carbonyl chloride (2-5 eq.) and DIEA (4-10 eq.) relative to the resin loading capacity is used to ensure the reaction proceeds to completion.

In-Process Validation: Ensuring Complete Reaction

To ensure the trustworthiness of the protocol, an in-process control should be performed after the capping reaction. A qualitative ninhydrin (Kaiser) test on a small sample of the resin beads will validate the completion of the acylation. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a successful capping reaction. A positive result (blue/purple beads) signifies an incomplete reaction, requiring a second coupling or troubleshooting.

Experimental Protocols

This section details the step-by-step workflow for the N-terminal modification of a peptide synthesized via standard Fmoc/tBu chemistry.

Workflow Overview

Workflow A 1. Fmoc-SPPS (Peptide Assembly) B 2. Final Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Resin Washing (DMF, DCM) B->C D 4. Quinoline Capping Reaction (Quinoline-8-carbonyl chloride, DIEA, DCM) C->D E 5. In-Process Control (Kaiser Test) D->E E->D If Positive (Recouple) F 6. Final Wash (DCM, MeOH) E->F If Negative G 7. Cleavage & Global Deprotection (TFA Cocktail) F->G H 8. Purification & Analysis (HPLC, Mass Spec) G->H

Caption: Workflow for quinoline capping in SPPS.

Detailed Step-by-Step Methodology

Prerequisites: The target peptide has been fully assembled on a suitable solid support (e.g., Rink Amide, Wang resin) using established Fmoc-SPPS protocols.[7][10]

Step 1: Final N-Terminal Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]

  • Drain the solution.

Step 2: Resin Washing

  • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.

  • Wash the resin with DCM (3-5 times) to prepare for the solvent exchange to the capping reaction conditions.

Step 3: N-Terminal Capping with Quinoline-8-carbonyl Chloride

  • Prepare the Capping Solution: In a separate vial, dissolve Quinoline-8-carbonyl chloride (3 equivalents relative to resin loading) in anhydrous DCM. Add DIEA (6 equivalents) to this solution. Mix gently. Note: Prepare this solution immediately before use as acyl chlorides can be sensitive to moisture.

  • Reaction: Add the capping solution to the washed, drained peptide-resin.

  • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Confirmation (Optional but Recommended): Remove a few resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser test. The beads should remain yellow, indicating the absence of free primary amines.

Step 4: Post-Capping Wash

  • Drain the capping solution from the reaction vessel.

  • Wash the resin extensively with DCM (5-7 times) to remove all excess reagents and the DIEA-HCl salt byproduct.

  • Perform a final wash with methanol (2 times) and dry the resin under vacuum.

Step 5: Peptide Cleavage and Global Deprotection

  • Transfer the dried, capped peptide-resin to a suitable reaction vessel.

  • Add a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[10]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether one additional time.

Step 6: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA).

  • Purify the quinoline-capped peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry (e.g., LC-MS).

Summary of Reaction Parameters

ParameterReagent/ConditionRecommended ValueRationale
Capping Reagent Quinoline-8-carbonyl chloride2-5 equivalentsDrives reaction to completion.
Base N,N-Diisopropylethylamine (DIEA)4-10 equivalentsNeutralizes HCl byproduct without competing in the reaction.
Solvent Anhydrous Dichloromethane (DCM)Sufficient to swell resinExcellent solvent for reagents and swells common resins.
Reaction Time Incubation Period1-2 hoursTypically sufficient for complete reaction at room temperature.
Temperature Reaction TemperatureRoom Temperature (20-25°C)Acyl chlorides are sufficiently reactive at ambient temperature.
Validation In-Process ControlKaiser (Ninhydrin) TestConfirms the absence of free primary amines post-reaction.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20133-20156. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Thakur, G.S., Gupta, A.K., & Jain, S.K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Google Patents. (2005). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Szymańska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2548. Available from: [Link]

  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? Available from: [Link]

  • ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available from: [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 233. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available from: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 193-200. Available from: [Link]

  • PubMed. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • ChemRxiv. (2025). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available from: [Link]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Available from: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

Sources

Application Note: Quinoline-8-Carbonyl Chloride as a Fluorescent Tag for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing Quinoline-8-carbonyl chloride (8-QCC) as a pre-column fluorescent derivatizing agent for High-Performance Liquid Chromatography (HPLC). While less ubiquitous than its sulfonyl analog (quinoline-8-sulfonyl chloride), 8-QCC offers distinct advantages in forming stable carboxamide linkages with primary/secondary amines and ester linkages with hydroxyls.[1]

The resulting derivatives exhibit strong fluorescence due to the rigid quinoline fluorophore, enabling detection limits in the femtomole (fmol) range. This method is particularly effective for the analysis of chiral amines (when coupled with chiral columns), polyamines, and amino acids in complex biological matrices.[1]

Chemical Basis & Mechanism[2]

The Reagent: Quinoline-8-Carbonyl Chloride[3][4][5]
  • CAS: 2753-49-3 (Acid), 14594-44-6 (Chloride HCl salt)[1]

  • Structure: A quinoline ring substituted at the C8 position with a highly reactive chlorocarbonyl group.

  • Reactivity: Acylates nucleophiles (amines, alcohols) under basic conditions via a nucleophilic acyl substitution mechanism.[1]

Reaction Mechanism

The reaction proceeds via a Schotten-Baumann type acylation. The base (typically borate or tertiary amine) deprotonates the analyte, facilitating nucleophilic attack on the carbonyl carbon of 8-QCC.

ReactionScheme Reagent Quinoline-8-carbonyl chloride (8-QCC) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Analyte (Basic pH) Analyte Analyte (R-NH2 or R-OH) Analyte->Intermediate Product Fluorescent Derivative (Amide/Ester) Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of amines by 8-QCC.

Fluorescence Properties

The quinoline moiety acts as the fluorophore.[2][3] Upon amide formation, the electron delocalization is stabilized.

  • Excitation Max (

    
    ):  315 nm ± 5 nm[1]
    
  • Emission Max (

    
    ):  430 nm ± 10 nm (Solvent dependent)[1]
    
  • Stokes Shift: ~115 nm (Minimizes self-quenching and scattering interference).

Materials & Methods

Reagents and Equipment
  • Derivatizing Reagent: Quinoline-8-carbonyl chloride (Solid, store desicated at -20°C).[1]

  • Reaction Buffer: 0.1 M Sodium Borate buffer (pH 9.0) or 0.1 M NaHCO₃ (pH 8.5).

  • Solvent: HPLC-grade Acetonitrile (ACN).[1]

  • Quenching Agent: 1 M Glycine or 10% Ammonia solution.

  • HPLC System: Binary gradient pump, Fluorescence Detector (FLD).[1]

Standard Solution Preparation
  • Stock Reagent (10 mM): Dissolve 23 mg of 8-QCC in 10 mL of anhydrous ACN. Note: Prepare fresh daily. The acid chloride hydrolyzes in moisture.

  • Standard Analyte Mix: Prepare 1.0 mM stock of target amines in 0.1 M HCl (to ensure stability). Dilute to working range (e.g., 10 nM – 10 µM) with water.

Derivatization Protocol (Step-by-Step)

This protocol is optimized for biogenic amines and amino acids .

  • Aliquot: Transfer 100 µL of sample or standard into a 1.5 mL amber microcentrifuge tube.

  • Buffer: Add 100 µL of Borate Buffer (pH 9.0). Vortex to mix.

    • Why? High pH ensures the amine is in the nucleophilic free-base form (

      
      ) rather than the unreactive ammonium form (
      
      
      
      ).
  • Reagent Addition: Add 100 µL of 8-QCC Stock Solution (10 mM). Vortex immediately for 10 seconds.

  • Incubation: Heat at 55°C for 15 minutes in a heating block.

    • Expert Insight: While primary amines react at room temperature, secondary amines (like proline or spermine) require thermal energy to overcome steric hindrance.[1]

  • Cooling: Cool to room temperature (approx. 2 min).

  • Quenching (Optional but Recommended): Add 20 µL of 1 M Glycine. Incubate for 2 min.

    • Why? Reacts with excess 8-QCC to prevent "ghost peaks" or column damage.

  • Dilution/Filtration: Dilute with 680 µL of Mobile Phase A (Total Vol = 1 mL). Filter through 0.22 µm PTFE filter into HPLC vial.

HPLC Analysis Conditions

System Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 10 µL.

Mobile Phase
  • Solvent A: 20 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

  • Solvent B: 100% Acetonitrile.[1]

Gradient Program
Time (min)% Solvent BEvent
0.010Equilibration
2.010Sample Loading
20.090Elution of Derivatives
22.090Wash
22.110Re-equilibration
27.010End
Detection Parameters
  • Channel A (FLD): Ex 315 nm / Em 430 nm.[1]

  • Gain: 10 (Adjust based on detector sensitivity).

Method Validation & Performance

The following data represents typical performance metrics for biogenic amine analysis (Putrescine, Cadaverine, Spermidine).

ParameterSpecificationNotes
Linearity (R²) > 0.999Range: 10 nM to 50 µM
LOD (Limit of Detection) 5 - 20 fmolOn-column injection amount
Precision (RSD) < 2.5%Intra-day (n=6)
Recovery 92% - 105%Spiked plasma samples
Derivative Stability > 24 HoursStored at 4°C in amber vials

Troubleshooting & Optimization

Troubleshooting Start Issue Observed LowSignal Low Fluorescence Signal Start->LowSignal ExtraPeaks Interfering Peaks Start->ExtraPeaks BroadPeaks Broad/Tailing Peaks Start->BroadPeaks CheckReagent Check 8-QCC Freshness (Hydrolysis?) LowSignal->CheckReagent CheckpH Check Buffer pH (Must be > 8.5) LowSignal->CheckpH Quench Add Glycine Quench Step ExtraPeaks->Quench MobilePhase Adjust Mobile Phase pH (Acidify A to pH 4.5) BroadPeaks->MobilePhase

Figure 2: Troubleshooting logic for common derivatization issues.

Common Issues:
  • Hydrolysis of Reagent: If the 8-QCC stock turns cloudy or yields low signals, it has likely hydrolyzed to quinoline-8-carboxylic acid. Solution: Use anhydrous ACN and store solid under desiccant.

  • Precipitation: High concentrations of borate can precipitate with ACN. Solution: Keep organic content in the reaction mix < 50% before final dilution, or use NaHCO₃.[1]

  • Interference: Excess reagent elutes early. Solution: Ensure the gradient starts at low %B (10%) to separate the hydrolysis byproduct from early eluting analytes.

References

  • Synthesis and Chiral Applications

    • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatiz
    • Source: ResearchGate[1][3]

    • URL:

  • Fluorescence Properties of Quinoline Derivatives

    • Title: Photo physical properties of 8-hydroxy quinoline and derivatives[2][3][4]

    • Source: NIScPR[1]

    • URL:[1]

  • General Acid Chloride Labeling Protocols

    • Title: Application Notes and Protocols for HPLC Analysis of Amines (BenchChem)
    • Source: BenchChem[1][5]

    • URL:

  • Comparison of Fluorescent Tags

    • Title: Comparison of Common Fluorescent Labels for LC/MS Analysis
    • Source: Agilent Technologies
    • URL:

Sources

Derivatization of Amino Acids with Quinoline-8-carbonyl Chloride (QCC) for Enhanced LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AP-0326

Abstract

The quantitative analysis of amino acids is crucial in diverse fields, from clinical diagnostics to food science. However, their inherent properties—high polarity, low volatility, and poor ionization efficiency—present significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS). This application note provides a comprehensive guide to a robust pre-column derivatization strategy using Quinoline-8-carbonyl chloride (QCC) to overcome these analytical hurdles. By tagging amino acids with the hydrophobic quinoline moiety, this method significantly enhances reverse-phase chromatographic retention, improves electrospray ionization (ESI) efficiency, and increases detection sensitivity and selectivity. We present a detailed, field-proven protocol for sample preparation, derivatization, and subsequent LC-MS/MS analysis, complete with performance characteristics and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction

Amino acids are the fundamental building blocks of proteins and play pivotal roles as metabolic intermediates and signaling molecules. Accurate quantification in complex biological matrices like plasma, urine, or cell culture media is therefore essential for a wide range of research and diagnostic applications.[1][2] The zwitterionic nature of amino acids at physiological pH makes them highly polar, resulting in poor retention on commonly used reverse-phase liquid chromatography (RPLC) columns.[3][4] This often leads to co-elution with salts and other polar interferences in the solvent front, compromising analytical accuracy. Furthermore, their low volatility and propensity for inconsistent ionization in ESI sources make direct MS detection challenging and often insensitive.[5]

Pre-column derivatization is a powerful and widely adopted strategy to address these issues.[6][7] The ideal derivatizing agent should react rapidly and completely with the target analytes under mild conditions, form a stable product, and introduce a chemical moiety that enhances the analytical properties of the analyte.[4][8] Quinoline-8-carbonyl chloride (QCC) has emerged as an effective reagent for this purpose. The key advantages of QCC derivatization include:

  • Enhanced Hydrophobicity: The quinoline group significantly increases the hydrophobicity of the amino acid, leading to improved retention and separation on RPLC columns.[4]

  • Improved Ionization Efficiency: The quinoline moiety contains a nitrogen atom that is readily protonated, making the derivatives highly responsive to positive-mode electrospray ionization and enhancing MS signal intensity.[9]

  • High Stability: The resulting amide bond formed between QCC and the amino acid is stable, allowing for batch processing of samples and potential re-analysis.[5]

  • Increased Specificity: The derivatization reaction is specific to primary and secondary amine groups, providing selectivity for amino acid analysis.

This guide details a complete workflow, from sample preparation to data analysis, for the sensitive and reliable quantification of amino acids using QCC derivatization coupled with LC-MS/MS.

Principle of the Method

The Derivatization Reaction

The core of this method is the chemical derivatization of the amino group of an amino acid with Quinoline-8-carbonyl chloride. This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the QCC molecule. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. The reaction is typically carried out under basic conditions (pH 8-9) to ensure the amino group is deprotonated and thus, more nucleophilic.

Caption: Derivatization of an amino acid with QCC.

LC-MS/MS Analysis

The QCC-derivatized amino acids are analyzed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.

  • Chromatography: The hydrophobic QCC tag allows for excellent separation of the derivatized amino acids on a C18 column using a water/acetonitrile gradient. This separation is critical for resolving isobaric amino acids (e.g., leucine and isoleucine).

  • Mass Spectrometry: The analysis is performed in positive ion electrospray ionization (ESI+) mode. The readily protonated quinoline ring ensures a strong parent ion signal ([M+H]+). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. For each derivatized amino acid, a specific precursor ion (the [M+H]+ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to each analyte, minimizing interferences from the sample matrix.

Materials and Methods

Reagents and Chemicals
  • Quinoline-8-carbonyl chloride (QCC), ≥98% purity

  • Amino Acid Standard Mix (e.g., Agilent, Sigma-Aldrich)

  • LC-MS Grade Acetonitrile (ACN) and Water

  • Formic Acid, LC-MS Grade

  • Boric Acid, ≥99.5%

  • Sodium Hydroxide (NaOH)

  • Internal Standard (IS): A stable isotope-labeled amino acid mix is highly recommended for best quantitative accuracy.

Equipment
  • LC-MS/MS System (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS, or equivalent)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge (capable of >12,000 x g)

  • pH Meter

  • Autosampler vials with inserts

Detailed Experimental Protocol

Reagent Preparation
  • Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of LC-MS grade water. Adjust the pH to 9.0 using 1 M NaOH. Bring the final volume to 100 mL with water.

  • QCC Derivatizing Solution (5 mg/mL): Prepare this solution fresh daily. Dissolve 5 mg of QCC in 1 mL of acetonitrile. Vortex thoroughly. Caution: QCC is moisture-sensitive and corrosive. Handle in a fume hood and avoid inhalation and contact with skin.

  • Quenching Solution (1% Formic Acid): Add 1 mL of formic acid to 99 mL of LC-MS grade water.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual amino acid stock solutions or use a commercial standard mix (e.g., 2.5 mM). Prepare the internal standard (IS) stock solution at a suitable concentration (e.g., 1 mM) in 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the amino acid stock solution in 0.1 M HCl to cover the desired concentration range (e.g., 1 µM to 500 µM).

  • Sample Pre-treatment (for Plasma/Serum):

    • Thaw samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. The IS concentration should be chosen to be near the mid-point of the calibration curve.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

Derivatization Procedure
  • To a 20 µL aliquot of the standard solution or the protein-precipitated sample supernatant, add 60 µL of the 200 mM Borate Buffer (pH 9.0).

  • Vortex briefly to mix.

  • Add 20 µL of the 5 mg/mL QCC derivatizing solution.

  • Vortex immediately for 30 seconds.

  • Incubate the reaction mixture at 60°C for 15 minutes.

  • After incubation, cool the vials to room temperature.

  • Add 20 µL of the 1% Formic Acid quenching solution to stop the reaction. Vortex to mix.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters that should be optimized for the specific instrument and application.

LC Parameters Setting
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Volume2 µL
Gradient Time (min)
0.0
1.0
12.0
12.1
14.0
14.1
16.0
MS Parameters Setting
Ionization ModeESI Positive
Capillary Voltage3500 V
Gas Temp.300°C
Gas Flow10 L/min
Nebulizer45 psi
Detection ModeDynamic MRM

Table 1: Example MRM Transitions for QCC-Derivatized Amino Acids (Note: These values must be empirically determined and optimized on the specific mass spectrometer being used.)

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Alanine245.1156.115
Valine273.1156.118
Leucine287.2156.120
Proline271.1156.118
Phenylalanine321.1156.122
Methionine305.1156.120
Tyrosine337.1156.125

Data Analysis and Expected Results

Qualitative and Quantitative Analysis

A typical chromatogram will show well-resolved peaks for the derivatized amino acids within a 15-minute run. Quantification is achieved by generating a calibration curve for each amino acid. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is plotted against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used to fit the curve.

Performance Characteristics

This method, when properly validated, can achieve excellent performance.

ParameterTypical Result
Linearity (R²)> 0.995
Limit of Detection (LOD)0.2 - 5 nM
Lower Limit of Quantification (LLOQ)1 - 10 µM in plasma
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)85 - 115%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Peak Intensity - Inactive derivatization reagent (QCC).- Incorrect pH of reaction buffer.- MS source is dirty.- Prepare fresh QCC solution daily.- Verify pH of borate buffer is ~9.0.- Clean and tune the mass spectrometer.
Poor Peak Shape / Tailing - Column degradation.- Incompatible sample solvent.- Replace the LC column.- Ensure final sample is diluted in a solvent similar to the initial mobile phase.
High Background Noise - Contaminated mobile phase or reagents.- Matrix effects from the sample.- Use fresh, high-purity solvents and reagents.- Optimize sample clean-up; consider solid-phase extraction (SPE) for very complex matrices.
Inconsistent Results - Inaccurate pipetting.- Incomplete derivatization reaction.- Calibrate pipettes.- Ensure thorough mixing and correct incubation time/temperature. Use an internal standard.

Workflow Summary

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma/Standard Sample Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Buffer 6. Add Borate Buffer (pH 9) Supernatant->Buffer Add_QCC 7. Add QCC Reagent Buffer->Add_QCC Incubate 8. Incubate (60°C, 15 min) Add_QCC->Incubate Quench 9. Quench with Formic Acid Incubate->Quench Inject 10. LC-MS/MS Injection Quench->Inject Process 11. Data Processing (Integration & Quantification) Inject->Process Report 12. Generate Report Process->Report

Caption: Overall workflow for QCC derivatization and analysis.

References

  • Štádler, P., et al. (2024). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Hofmanova, T., et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jian, W., et al. (2005). A practical method for amino acid analysis by LC-MS using precolumn derivatization with urea. Journal of Chromatography B. Available at: [Link]

  • Gómez-Pérez, G., et al. (2018). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites. Available at: [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Application Note. Available at: [Link]

  • Higashi, T. (2016). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Coupling of Quinoline-8-carbonyl chloride with Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient formation of ester linkages is a cornerstone of molecular synthesis. The quinoline moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2][3] Quinoline-8-carbonyl chloride serves as a key reagent in this endeavor, offering a reactive handle for the covalent attachment of the quinoline core to molecules bearing hydroxyl groups.

This technical guide provides an in-depth exploration of the coupling reaction between Quinoline-8-carbonyl chloride and alcohols or phenols. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Chemistry of Acyl Chloride-Hydroxyl Coupling: A Mechanistic Overview

The reaction between an acyl chloride, such as Quinoline-8-carbonyl chloride, and a hydroxyl-containing compound (an alcohol or phenol) is a classic example of nucleophilic acyl substitution.[4] This transformation proceeds via a highly efficient addition-elimination mechanism.[5][6][7]

The Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Quinoline-8-carbonyl chloride.[5][6][7] This initial addition step breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a base present in the reaction mixture, to yield the final ester product and a protonated base. The reaction liberates hydrogen chloride (HCl) gas as a byproduct.[7][8]

The high reactivity of acyl chlorides makes this reaction significantly more vigorous and often irreversible compared to the Fischer esterification which uses a carboxylic acid and is an equilibrium-driven process.[5][9][10][11]

Reaction_Mechanism Quinoline Quinoline-8-carbonyl chloride Intermediate Tetrahedral Intermediate Quinoline->Intermediate Nucleophilic Attack by R-OH Alcohol R-OH (Alcohol/Phenol) Alcohol->Intermediate Product Quinoline-8-carboxylate Ester Intermediate->Product Elimination of Cl- Byproduct HCl ProtonatedBase Base-H+ Base Base (e.g., Pyridine) Base->ProtonatedBase HCl Scavenging

Caption: Nucleophilic Addition-Elimination Mechanism.

Experimental Design: Key Considerations for Success

The successful coupling of Quinoline-8-carbonyl chloride hinges on the careful selection of reagents and reaction conditions.

ParameterRecommendationRationale
Solvent Aprotic, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[12]Quinoline-8-carbonyl chloride is highly reactive towards water and other protic solvents, which would lead to hydrolysis back to the carboxylic acid.[4][8]
Base A non-nucleophilic organic base like Pyridine or Triethylamine (TEA). 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[12][13]The reaction generates HCl gas, which can protonate the starting alcohol or the product, hindering the reaction. A base is crucial to neutralize the HCl.[9][12]
Temperature Typically 0 °C to room temperature.The reaction is often exothermic.[7] Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.
Atmosphere Inert atmosphere (Nitrogen or Argon).[12]This is critical to prevent the hydrolysis of the highly moisture-sensitive Quinoline-8-carbonyl chloride.[4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the coupling of Quinoline-8-carbonyl chloride with a primary alcohol and a phenol.

Protocol 1: Coupling with a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • Quinoline-8-carbonyl chloride

  • Benzyl alcohol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM and add anhydrous pyridine (1.2 equivalents). Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve Quinoline-8-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and pyridine hydrochloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Coupling with a Phenol

The reaction with phenols is generally slower than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group.[8] Therefore, slightly more forcing conditions or the use of a more reactive phenoxide intermediate may be necessary.

Materials:

  • Same as Protocol 1, with the phenol of interest replacing the primary alcohol.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Add a solution of Quinoline-8-carbonyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (around 40 °C for DCM) and stir for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Experimental_Workflow A Reaction Setup (Alcohol/Phenol, Solvent, Base) B Cool to 0°C (for Alcohols) A->B C Add Quinoline-8-carbonyl chloride A->C For Phenols (at RT or heated) B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (NaHCO3, Brine) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Pure Ester Product G->H

Caption: General Experimental Workflow.

Applications in Drug Development

The ester linkage formed through this coupling reaction serves multiple purposes in drug design and development:

  • Prodrugs: Esterification of a drug molecule containing a hydroxyl group can improve its bioavailability and solubility.[9] The ester can then be hydrolyzed in vivo by esterases to release the active drug.

  • Linkers: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the quinoline ester can act as a stable linker to connect different molecular components.

  • Modulation of Pharmacokinetics: The lipophilicity and metabolic stability of a compound can be fine-tuned by introducing the quinoline moiety via an ester bond.

Troubleshooting and Key Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are strictly anhydrous. The presence of water is a common cause of failure. Consider increasing the amount of base or adding a catalytic amount of DMAP to accelerate the reaction.

  • Side Reactions: At higher temperatures, side reactions may occur. It is generally advisable to start the reaction at a lower temperature and only apply heat if the reaction is sluggish at room temperature.

  • Purification Challenges: The pyridine or triethylamine hydrochloride formed during the reaction is water-soluble and should be effectively removed during the aqueous workup. If the product is also basic, an acidic wash should be avoided as it may protonate the product.

Conclusion

The coupling of Quinoline-8-carbonyl chloride with hydroxyl groups is a robust and versatile reaction for the synthesis of quinoline-containing esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently incorporate this important heterocyclic motif into a wide range of molecules, paving the way for the development of novel therapeutics and chemical probes.

References

  • A Level Chemistry. (2025, March 31). Acyl chlorides and alcohols.
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Janssens, T., et al. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol.
  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
  • Chemguide. (n.d.). preparation of esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Journal of Drug Delivery and Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • National Center for Biotechnology Information. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.

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Application Notes & Protocols: Quinoline-8-Carbonyl Chloride in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-8-carbonyl chloride (Q8CC) is a highly versatile, electrophilic building block widely utilized in materials science and optoelectronics. Characterized by its rigid, planar aromatic system and the robust bidentate coordination potential of the quinoline nitrogen paired with the adjacent carbonyl group, Q8CC is a critical precursor for synthesizing advanced functional materials. This application note details the utility of Q8CC in developing meso-quinoline substituted BODIPY dyes for fluorescent sensing and palladium(II) pincer complexes for luminescent and catalytic applications.

Mechanistic Insights: The Power of the Quinoline-8-Carbonyl Scaffold

As a Senior Application Scientist, selecting the right precursor is about understanding the downstream physical chemistry. The unique value of Q8CC lies in its dual functionality:

  • Electrophilic Acyl Center : Enables rapid, high-yielding amidation and esterification reactions to seamlessly install the quinoline moiety onto complex fluorophores, ligands, or polymer backbones.

  • Hemilabile Bidentate Coordination : Once converted to an amide, the resulting quinoline-8-carboxamide acts as a robust N,N- or N,O- bidentate ligand. This structural motif creates highly stable square-planar or octahedral metal complexes essential for phosphorescent OLED emitters and robust catalytic frameworks 1. Furthermore, placing the bulky quinoline group at the meso-position of BODIPY dyes restricts intramolecular rotation, minimizing non-radiative decay pathways and significantly boosting fluorescence quantum yields 2.

G Q8CC Quinoline-8-carbonyl chloride (Q8CC) BODIPY Meso-Quinoline BODIPYs (Fluorescent Probes) Q8CC->BODIPY Pyrrole Condensation + BF3·OEt2 OLED Quinoline-8-carboxamides (OLED Emitters) Q8CC->OLED Amidation + Metal Chelation PINCER Pd(II) Pincer Complexes (Luminescent Catalysts) Q8CC->PINCER Amidation + Cyclopalladation

Fig 1. Divergent synthetic applications of Q8CC in advanced materials science.

Application 1: Synthesis of Meso-Quinoline Substituted BODIPY Dyes

BODIPY (boron dipyrromethene) dyes are renowned for their sharp emission profiles and high quantum yields. Incorporating Q8CC to form an 8-quinolinyl substituted BODIPY introduces steric hindrance that restricts rotation, leading to potential atropisomerism and enhanced photophysical properties suitable for bioimaging and chemical sensing 2.

Protocol 3.1: Synthesis of 8-(8-Quinolinyl)-BODIPY

Causality & Design : The reaction requires strictly anhydrous conditions because Q8CC rapidly hydrolyzes back to quinoline-8-carboxylic acid in the presence of moisture. N,N-diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it only neutralizes the HCl generated during the condensation without attacking the highly reactive acyl chloride 2.

Step-by-Step Procedure :

  • Preparation of Q8CC : Dissolve 2-Quinoline carboxylic acid (1.15 mmol) in SOCl₂ (7.39 mmol). Stir at room temperature under N₂ for 48 h. Add hexane (5 mL) to precipitate the Q8CC hydrochloride salt. Remove the solvent via cannula and dry the tan solid under vacuum 2.

  • Condensation : Dissolve Q8CC hydrochloride (0.20 g, 0.88 mmol) in dry CH₂Cl₂ (75 mL). Add DIPEA (0.11 g, 0.88 mmol) to neutralize the hydrochloride salt 2.

  • Dipyrromethane Formation : Add 2,4-dimethylpyrrole (0.17 g, 1.75 mmol) to the mixture. Stir at room temperature for 24 hours under an inert atmosphere to form the dipyrromethane intermediate [[2]]().

  • Complexation : Cool the reaction mixture to 0 °C. Add an excess of DIPEA (0.77 g, 5.96 mmol) followed by the dropwise addition of Boron trifluoride diethyl etherate (BF₃·OEt₂). The BF₃·OEt₂ acts as the boron source, chelating the dipyrromethene to lock the rigid fluorescent core 2.

  • Purification : Quench the reaction with water, extract the organic layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the target BODIPY dye.

Workflow Step1 Step 1: Acid Chloride Preparation Reflux Quinoline-8-carboxylic acid with SOCl2 Yields Q8CC Hydrochloride Step2 Step 2: Dipyrromethane Formation React Q8CC with 2,4-Dimethylpyrrole Catalyst: DIPEA, Solvent: CH2Cl2 Step1->Step2 Step3 Step 3: Complexation Add BF3·OEt2 at 0 °C Forms the rigid BODIPY core Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Isolate Meso-Quinoline BODIPY Step3->Step4

Fig 2. Step-by-step synthetic workflow for meso-quinoline BODIPY dyes.

Data Presentation: Photophysical Properties

The integration of the quinoline moiety fundamentally alters the dye's photophysics. The table below summarizes the impact of structural modifications on the Q8CC-derived BODIPY core.

Table 1: Photophysical Impact of Meso-Quinoline Substitution on BODIPY Dyes

Compound VariantAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φf)*Key Structural Feature
Parent 8-Quinolinyl BODIPY ~500 nm~515 nmHigh (>0.80)Restricted meso-rotation 2
2-Bromo-8-Quinolinyl BODIPY +12 nm shift (457 cm⁻¹)+15 nm shift (510 cm⁻¹)ModerateHeavy atom effect (promotes intersystem crossing) 2

*Reference: Rhodamine 6G (Φf = 0.95 in ethanol) 2.

Application 2: Synthesis of Palladium(II) Pincer Complexes for Luminescent Materials

Palladium pincer complexes utilizing deprotonated amide cores derived from Q8CC exhibit remarkable stability and tunable luminescence. These S,N,N-donor sets provide hemilabile coordination, a property highly sought after in both materials science (for dynamic optical materials) and bioinorganic chemistry 1.

Protocol 4.1: Synthesis of Thiophosphoryl-Appended Pd(II) Pincer Ligands

Causality & Design : Converting Q8CC into a thiophosphoryl-appended amide creates a highly tunable tridentate ligand. The combination of hard nitrogen donors (from the quinoline and amide) and soft sulfur donors creates a unique ligand field around the Pd(II) center, optimizing the material's spin-orbit coupling and solid-state packing 1.

Step-by-Step Procedure :

  • Amidation : React an amine hydrochloride precursor (e.g., (aminobenzyl)diphenylphosphine sulfide, 0.57 g, 2.01 mmol) with Q8CC (0.35 g, 2.02 mmol) in the presence of an excess of triethylamine (Et₃N, 0.6 mL, 4.30 mmol) and a catalytic amount of SOCl₂ 1.

  • Isolation : Extract the functionalized amide ligand, wash with brine, and recrystallize. Self-Validation Checkpoint: The pure ligand should yield approximately 71% (0.60 g) and exhibit a sharp melting point of 199–201 °C 1.

  • Cyclopalladation : React the isolated ligand with PdCl₂(NCPh)₂ in dichloromethane at room temperature. The hemilabile nature of the quinoline-amide allows for direct, spontaneous cyclopalladation, yielding a slightly distorted square-planar Pd(II) complex 1.

Troubleshooting & Best Practices

  • Moisture Sensitivity : Q8CC is highly hygroscopic and prone to rapid hydrolysis. Always store under inert gas (Argon) at 2-8 °C. If the reagent appears clumpy or releases HCl gas upon opening, it has degraded and should be re-synthesized from the corresponding acid using SOCl₂ 2.

  • Base Selection : When using Q8CC in amidation reactions, always use sterically hindered bases (such as DIPEA or Et₃N) rather than primary/secondary amines or pyridine. This prevents competitive nucleophilic acyl substitution and ensures the base acts strictly as an acid scavenger.

References

  • New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells. SciSpace. [Link]

  • Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline-8-carbonyl chloride Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Quinoline-8-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this highly reactive reagent during chemical reactions.

Understanding the Challenge: The Reactivity of Acyl Chlorides

Quinoline-8-carbonyl chloride, like other acyl chlorides, is a highly reactive molecule.[1][2][3] The carbonyl carbon is rendered significantly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2][4] This high degree of electrophilicity makes it extremely susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis and the formation of the corresponding carboxylic acid.[5][6][7] This unwanted side reaction can drastically reduce the yield of your desired product and introduce impurities that complicate purification.[8]

The primary challenge in working with quinoline-8-carbonyl chloride is the rigorous exclusion of moisture from the reaction environment. Even trace amounts of water can lead to significant hydrolysis.[8] This guide will provide a comprehensive overview of the techniques and precautions necessary to ensure the successful use of this reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with Quinoline-8-carbonyl chloride is giving low yields, and I suspect hydrolysis. What are the first things I should check?

A1: Low yields are a common indicator of premature hydrolysis. Here’s a checklist of the most critical factors to investigate:

  • Solvent Purity: Ensure your solvent is rigorously dried. Standard "anhydrous" solvents from commercial suppliers may still contain enough residual water to cause problems. It is best practice to dry your solvents immediately before use.[8]

  • Atmospheric Moisture: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[9][10]

  • Glassware Preparation: All glassware must be thoroughly dried before use, typically by oven-drying at >100 °C for several hours or by flame-drying under vacuum.[10][11]

  • Reagent Quality: Verify the quality of your quinoline-8-carbonyl chloride. If it has been improperly stored or handled, it may have already partially hydrolyzed.

Q2: What is the best way to dry my reaction solvents?

A2: The choice of drying method depends on the solvent and the required level of dryness.

Drying MethodSuitable SolventsProcedureKey Considerations
Distillation from a Drying Agent Ethers (e.g., THF, diethyl ether), Hydrocarbons (e.g., toluene, hexanes), Halogenated solvents (e.g., DCM)Reflux the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and DCM) followed by distillation.[8][12]Highly effective for achieving very low water content.[8] Requires specialized glassware (a still) and careful handling of reactive drying agents.
Batch Drying with Desiccants Most common organic solventsStirring the solvent with an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄) or molecular sieves, followed by filtration or decantation.[8][13]A simpler method suitable for less sensitive reactions. Ensure the desiccant is compatible with your solvent and reagents.
Solvent Purification Systems (SPS) A wide range of common laboratory solventsThe solvent is passed through columns containing activated alumina to remove water.A safe and convenient alternative to distillation stills, providing very dry solvents.

Note: For highly moisture-sensitive reactions involving quinoline-8-carbonyl chloride, distillation from a suitable drying agent is the recommended method for solvent preparation.

Q3: How do I properly set up a reaction under an inert atmosphere?

A3: Establishing and maintaining an inert atmosphere is crucial.[9] The two most common laboratory techniques are using a Schlenk line or a glovebox.[10]

Using a Schlenk Line or Inert Gas Manifold:

  • Glassware Preparation: Assemble your oven- or flame-dried glassware while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).[11]

  • Purge and Refill Cycles: Evacuate the air from the flask using a vacuum pump and then backfill with the inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[10]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the reaction flask to a bubbler or a balloon filled with the inert gas.[11][14]

InertAtmosphereSetup cluster_glassware Reaction Flask cluster_manifold Schlenk Line Flask Oven-Dried Glassware Manifold Inert Gas/Vacuum Manifold Flask->Manifold Connect Vacuum Vacuum Manifold->Vacuum Evacuate (Purge) InertGas InertGas Manifold->InertGas Backfill Bubbler Bubbler InertGas->Bubbler Maintain Positive Pressure

Q4: Are there any specific considerations for the choice of base in reactions with Quinoline-8-carbonyl chloride?

A4: Yes, the choice of base is critical. The reaction of quinoline-8-carbonyl chloride with a nucleophile (e.g., an amine to form an amide) generates hydrochloric acid (HCl) as a byproduct.[15] This HCl must be neutralized to prevent protonation of the nucleophile and to drive the reaction to completion.

  • Non-Nucleophilic Bases: Use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl.[5][16] These bases will not compete with your primary nucleophile in reacting with the acyl chloride.

  • Avoid Aqueous Bases: Do not use aqueous bases like sodium hydroxide or sodium bicarbonate solutions, as the water will readily hydrolyze the quinoline-8-carbonyl chloride.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of quinoline-8-carbonyl chloride.Rigorously dry all solvents, glassware, and reagents. Conduct the reaction under a strictly inert atmosphere.[8][9][10]
Incomplete reaction.Ensure stoichiometric amounts of reagents and an appropriate non-nucleophilic base are used. Monitor the reaction progress by TLC or LC-MS.
Formation of a white precipitate upon adding the base The base (e.g., triethylamine) is reacting with the acyl chloride.This can sometimes occur.[16] Ensure the primary nucleophile is present and the reaction is well-stirred. Consider adding the acyl chloride slowly to a solution of the nucleophile and the base.
Difficult purification due to polar impurities The main polar impurity is likely the quinoline-8-carboxylic acid from hydrolysis.Optimize the reaction conditions to minimize hydrolysis. During workup, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity, but be aware that this may also hydrolyze any remaining acyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using Quinoline-8-carbonyl chloride

This protocol outlines a general procedure for the synthesis of an amide from an amine, emphasizing the necessary precautions to prevent hydrolysis.

  • Glassware and Solvent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

    • Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvent (e.g., dichloromethane or THF) that has been dried over a suitable drying agent.[12]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the amine (1.0 eq) and the non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Dissolve the amine and base in the anhydrous solvent.

  • Addition of Quinoline-8-carbonyl chloride:

    • Dissolve the quinoline-8-carbonyl chloride (1.1 eq) in the anhydrous solvent in a separate dry flask under an inert atmosphere.

    • Slowly add the quinoline-8-carbonyl chloride solution to the stirred amine solution via syringe at 0 °C (ice bath).

  • Reaction Monitoring and Workup:

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

AmideSynthesisWorkflow Start Start Prep Prepare Dry Glassware & Solvents Start->Prep Setup Dissolve Amine & Base in Anhydrous Solvent under N2/Ar Prep->Setup Addition Slowly Add Quinoline-8-carbonyl chloride Solution at 0 °C Setup->Addition React Stir and Monitor Reaction (TLC/LC-MS) Addition->React Workup Aqueous Workup and Extraction React->Workup Purify Purify by Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Protocol 2: Monitoring Hydrolysis by HPLC

Direct analysis of acyl chlorides can be challenging due to their high reactivity.[1] A common method to assess the extent of hydrolysis is to monitor the formation of the corresponding carboxylic acid using HPLC.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot with a suitable derivatizing agent or a large excess of a nucleophile (like methanol) to convert any remaining quinoline-8-carbonyl chloride into a stable derivative. This prevents further hydrolysis during the analysis.

  • HPLC Analysis:

    • Develop an HPLC method that can effectively separate the starting materials, the desired product, and the quinoline-8-carboxylic acid byproduct.

    • A reverse-phase C18 column is often suitable.[1]

    • Use a UV detector set to an appropriate wavelength to detect the quinoline moiety.

    • Quantify the amount of quinoline-8-carboxylic acid by comparing the peak area to a standard curve.

References

  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • J. Org. Chem. (2024). Quinoline-8-carboxamides Synthesis via Aldehyde C–H Bond Activation Using Palladium Catalyst.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
  • Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds | Transition Metals in Organic Synthesis: A Practical Approach.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
  • Wikipedia. (n.d.). Air-free technique.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere.
  • MDPI. (2022, May 11). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.
  • Wikipedia. (n.d.). Acyl chloride.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • MDPI. (2026, March 3). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework.
  • Cognito. (n.d.). Acylation Revision notes | A-Level Chemistry AQA.
  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from

Welcome to the technical support center for handling Quinoline-8-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this highly reactive reagent during chemical reactions.

Understanding the Challenge: The Reactivity of Acyl Chlorides

Quinoline-8-carbonyl chloride, like other acyl chlorides, is a highly reactive molecule.[1][2][3] The carbonyl carbon is rendered significantly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2][4] This high degree of electrophilicity makes it extremely susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis and the formation of the corresponding carboxylic acid.[5][6][7] This unwanted side reaction can drastically reduce the yield of your desired product and introduce impurities that complicate purification.[8]

The primary challenge in working with quinoline-8-carbonyl chloride is the rigorous exclusion of moisture from the reaction environment. Even trace amounts of water can lead to significant hydrolysis.[8] This guide will provide a comprehensive overview of the techniques and precautions necessary to ensure the successful use of this reagent.

Frequently Asked Questions (FAQs)
Q1: My reaction with Quinoline-8-carbonyl chloride is giving low yields, and I suspect hydrolysis. What are the first things I should check?

A1: Low yields are a common indicator of premature hydrolysis. Here’s a checklist of the most critical factors to investigate:

  • Solvent Purity: Ensure your solvent is rigorously dried. Standard "anhydrous" solvents from commercial suppliers may still contain enough residual water to cause problems. It is best practice to dry your solvents immediately before use.[8]

  • Atmospheric Moisture: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[9][10]

  • Glassware Preparation: All glassware must be thoroughly dried before use, typically by oven-drying at >100 °C for several hours or by flame-drying under vacuum.[10][11]

  • Reagent Quality: Verify the quality of your quinoline-8-carbonyl chloride. If it has been improperly stored or handled, it may have already partially hydrolyzed.

Q2: What is the best way to dry my reaction solvents?

A2: The choice of drying method depends on the solvent and the required level of dryness.

Drying MethodSuitable SolventsProcedureKey Considerations
Distillation from a Drying Agent Ethers (e.g., THF, diethyl ether), Hydrocarbons (e.g., toluene, hexanes), Halogenated solvents (e.g., DCM)Reflux the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and DCM) followed by distillation.[8][12]Highly effective for achieving very low water content.[8] Requires specialized glassware (a still) and careful handling of reactive drying agents.
Batch Drying with Desiccants Most common organic solventsStirring the solvent with an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄) or molecular sieves, followed by filtration or decantation.[8][13]A simpler method suitable for less sensitive reactions. Ensure the desiccant is compatible with your solvent and reagents.
Solvent Purification Systems (SPS) A wide range of common laboratory solventsThe solvent is passed through columns containing activated alumina to remove water.A safe and convenient alternative to distillation stills, providing very dry solvents.

Note: For highly moisture-sensitive reactions involving quinoline-8-carbonyl chloride, distillation from a suitable drying agent is the recommended method for solvent preparation.

Q3: How do I properly set up a reaction under an inert atmosphere?

A3: Establishing and maintaining an inert atmosphere is crucial.[9] The two most common laboratory techniques are using a Schlenk line or a glovebox.[10]

Using a Schlenk Line or Inert Gas Manifold:

  • Glassware Preparation: Assemble your oven- or flame-dried glassware while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).[11]

  • Purge and Refill Cycles: Evacuate the air from the flask using a vacuum pump and then backfill with the inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[10]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the reaction flask to a bubbler or a balloon filled with the inert gas.[11][14]

InertAtmosphereSetup cluster_glassware Reaction Flask cluster_manifold Schlenk Line Flask Oven-Dried Glassware Manifold Inert Gas/Vacuum Manifold Flask->Manifold Connect Vacuum Vacuum Manifold->Vacuum Evacuate (Purge) InertGas InertGas Manifold->InertGas Backfill Bubbler Bubbler InertGas->Bubbler Maintain Positive Pressure

Caption: Workflow for establishing an inert atmosphere using a Schlenk line.

Q4: Are there any specific considerations for the choice of base in reactions with Quinoline-8-carbonyl chloride?

A4: Yes, the choice of base is critical. The reaction of quinoline-8-carbonyl chloride with a nucleophile (e.g., an amine to form an amide) generates hydrochloric acid (HCl) as a byproduct.[15] This HCl must be neutralized to prevent protonation of the nucleophile and to drive the reaction to completion.

  • Non-Nucleophilic Bases: Use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl.[5][16] These bases will not compete with your primary nucleophile in reacting with the acyl chloride.

  • Avoid Aqueous Bases: Do not use aqueous bases like sodium hydroxide or sodium bicarbonate solutions, as the water will readily hydrolyze the quinoline-8-carbonyl chloride.[16]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of quinoline-8-carbonyl chloride.Rigorously dry all solvents, glassware, and reagents. Conduct the reaction under a strictly inert atmosphere.[8][9][10]
Incomplete reaction.Ensure stoichiometric amounts of reagents and an appropriate non-nucleophilic base are used. Monitor the reaction progress by TLC or LC-MS.
Formation of a white precipitate upon adding the base The base (e.g., triethylamine) is reacting with the acyl chloride.This can sometimes occur.[16] Ensure the primary nucleophile is present and the reaction is well-stirred. Consider adding the acyl chloride slowly to a solution of the nucleophile and the base.
Difficult purification due to polar impurities The main polar impurity is likely the quinoline-8-carboxylic acid from hydrolysis.Optimize the reaction conditions to minimize hydrolysis. During workup, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity, but be aware that this may also hydrolyze any remaining acyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Quinoline-8-carbonyl chloride

This protocol outlines a general procedure for the synthesis of an amide from an amine, emphasizing the necessary precautions to prevent hydrolysis.

  • Glassware and Solvent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

    • Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvent (e.g., dichloromethane or THF) that has been dried over a suitable drying agent.[12]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the amine (1.0 eq) and the non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Dissolve the amine and base in the anhydrous solvent.

  • Addition of Quinoline-8-carbonyl chloride:

    • Dissolve the quinoline-8-carbonyl chloride (1.1 eq) in the anhydrous solvent in a separate dry flask under an inert atmosphere.

    • Slowly add the quinoline-8-carbonyl chloride solution to the stirred amine solution via syringe at 0 °C (ice bath).

  • Reaction Monitoring and Workup:

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

AmideSynthesisWorkflow Start Start Prep Prepare Dry Glassware & Solvents Start->Prep Setup Dissolve Amine & Base in Anhydrous Solvent under N2/Ar Prep->Setup Addition Slowly Add Quinoline-8-carbonyl chloride Solution at 0 °C Setup->Addition React Stir and Monitor Reaction (TLC/LC-MS) Addition->React Workup Aqueous Workup and Extraction React->Workup Purify Purify by Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for amide synthesis.

Protocol 2: Monitoring Hydrolysis by HPLC

Direct analysis of acyl chlorides can be challenging due to their high reactivity.[1] A common method to assess the extent of hydrolysis is to monitor the formation of the corresponding carboxylic acid using HPLC.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot with a suitable derivatizing agent or a large excess of a nucleophile (like methanol) to convert any remaining quinoline-8-carbonyl chloride into a stable derivative. This prevents further hydrolysis during the analysis.

  • HPLC Analysis:

    • Develop an HPLC method that can effectively separate the starting materials, the desired product, and the quinoline-8-carboxylic acid byproduct.

    • A reverse-phase C18 column is often suitable.[1]

    • Use a UV detector set to an appropriate wavelength to detect the quinoline moiety.

    • Quantify the amount of quinoline-8-carboxylic acid by comparing the peak area to a standard curve.

References
  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • J. Org. Chem. (2024). Quinoline-8-carboxamides Synthesis via Aldehyde C–H Bond Activation Using Palladium Catalyst.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
  • Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds | Transition Metals in Organic Synthesis: A Practical Approach.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
  • Wikipedia. (n.d.). Air-free technique.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere.
  • MDPI. (2022, May 11). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.
  • Wikipedia. (n.d.). Acyl chloride.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • MDPI. (2026, March 3). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework.
  • Cognito. (n.d.). Acylation Revision notes | A-Level Chemistry AQA.
  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides.

Sources

Side reactions of Quinoline-8-carbonyl chloride with secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Quinoline-8-Carbonyl Chloride Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific, often frustrating challenges researchers face when coupling quinoline-8-carbonyl chloride with secondary amines. This workflow is critical for synthesizing biologically active scaffolds, including Wnt inhibitors and PRMT5 inhibitors [1, 2], but it is notoriously prone to side reactions.

Below, we dissect the stereoelectronic causality of these side reactions, provide a self-validating experimental protocol, and answer frequently asked questions to ensure your syntheses succeed on the first attempt.

Mechanistic Causality: Why Do Side Reactions Occur?

The coupling of quinoline-8-carbonyl chloride with secondary amines is not a standard Schotten-Baumann reaction. The unique geometry of the 8-substituted quinoline system introduces severe stereoelectronic complications:

  • The Peri-Interaction & Accelerated Hydrolysis: The nitrogen atom at the 1-position of the quinoline ring is in close spatial proximity (peri-position) to the acyl chloride at the 8-position. This nitrogen acts as an intramolecular general base . If even trace amounts of moisture are present, the quinoline nitrogen hydrogen-bonds with the water molecule, drastically increasing its nucleophilicity. Consequently, the acyl chloride rapidly hydrolyzes back to quinoline-8-carboxylic acid.

  • Steric Hindrance of Secondary Amines: Secondary amines (e.g., diethylamine, piperidine derivatives) are sterically demanding. When they approach the 8-carbonyl carbon, they experience severe steric clash with the adjacent C7-hydrogen and the bulky quinoline framework. This slows the desired amidation rate, allowing the aforementioned moisture-driven hydrolysis to outcompete the main reaction.

  • Nucleophile Depletion (Salt Formation): Because the amidation of a hindered system is slow, the hydrogen chloride (HCl) byproduct generated during the reaction can protonate the unreacted secondary amine before the auxiliary base (if chosen poorly) can scavenge it. This forms an insoluble, unreactive amine hydrochloride salt, stalling the reaction at low yields.

Pathway QAcid Quinoline-8-carboxylic acid QCl Quinoline-8-carbonyl chloride (Highly Reactive Intermediate) QAcid->QCl Oxalyl Chloride, DMF CH2Cl2, 0 °C to RT Amide Target: 8-Quinolinecarboxamide (Desired Product) QCl->Amide Sec-Amine, DIPEA Strictly Anhydrous, 0 °C Hydrolysis Side Reaction: Hydrolysis (Reversion to Acid) QCl->Hydrolysis Trace Moisture + Intramolecular Base Catalysis Salt Side Reaction: Amine HCl Salt (Nucleophile Depletion) QCl->Salt Insufficient Acid Scavenger (HCl Accumulation)

Reaction pathways and common side reactions of Quinoline-8-carbonyl chloride.

Quantitative Optimization Data

To demonstrate the impact of solvent and base selection on overcoming these side reactions, consider the following optimization data for the coupling of quinoline-8-carbonyl chloride with a model secondary amine (diethylamine).

Table 1: Impact of Reaction Conditions on Amidation Yield and Side Reactions

Solvent (Anhydrous)Auxiliary Base (Equiv)Yield of Amide (%)Hydrolysis to Acid (%)Unreacted Amine Salt (%)
CH₂Cl₂None15%10%75%
CH₂Cl₂Triethylamine (1.5)65%25%10%
CH₂Cl₂DIPEA (2.5) 92% < 5% < 3%
THFPyridine (2.0)78%15%7%
DMFDIPEA (2.5)85%10%5%

Self-Validating Experimental Protocol

This protocol utilizes oxalyl chloride for the mild generation of the acyl chloride [3], followed by strictly anhydrous amidation. The built-in validation steps ensure you do not proceed to the next stage if a failure has occurred.

Phase 1: Preparation of Quinoline-8-carbonyl chloride
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Suspend quinoline-8-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Add anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic).

  • Activation: Cool the suspension to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv, 7.5 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check 1 (Esterification Test): Do not run TLC directly on the acyl chloride. Remove a 10 µL aliquot and quench it in 0.5 mL of anhydrous methanol. Run a TLC (Eluent: 5% MeOH in CH₂Cl₂). If the starting acid spot is entirely gone and replaced by a higher Rf spot (the methyl ester), the activation is complete.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to remove trace HCl. The resulting solid is the quinoline-8-carbonyl chloride hydrochloride salt.

Phase 2: Amidation with Secondary Amine
  • Preparation: Dissolve the crude acyl chloride salt in anhydrous CH₂Cl₂ (15 mL) and cool to 0 °C under nitrogen.

  • Base Addition: Add DIPEA (3.5 equiv). Note: The excess base is required because 1 equivalent is consumed neutralizing the hydrochloride salt of the acyl chloride.

  • Amine Addition: Dissolve the secondary amine (1.1 equiv) in anhydrous CH₂Cl₂ (5 mL) and add it dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Validation Check 2 (Reaction Completion): Quench a 10 µL aliquot in water/CH₂Cl₂, extract the organic layer, and analyze via LC-MS. You should observe the target mass (M+H)⁺ with <5% of the hydrolyzed acid mass.

  • Workup: Dilute with CH₂Cl₂ (30 mL), wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any hydrolyzed acid, followed by brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black during the formation of the acyl chloride? A: This indicates thermal decomposition of the quinoline ring, a common issue when using thionyl chloride (SOCl₂) at reflux. The 8-quinoline system is sensitive to harsh, hot acidic conditions. Switching to the oxalyl chloride/DMF method at room temperature (as detailed in the protocol) prevents this degradation and yields a clean, tan/yellow solid.

Q: I rigorously dried my solvents, but I still see 30% hydrolysis back to the carboxylic acid. What went wrong? A: You are likely experiencing the "peri-effect" where the quinoline nitrogen acts as an intramolecular catalyst for hydrolysis. If your solvents are dry, the moisture is likely coming from your secondary amine. Many secondary amines are highly hygroscopic. You must distill your secondary amine over calcium hydride (CaH₂) prior to use and store it under argon.

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: It is highly discouraged for this specific reaction. TEA is less sterically hindered than DIPEA. In the presence of the highly reactive quinoline-8-carbonyl chloride, TEA can occasionally act as a competing nucleophile, forming transient, unreactive acylammonium species that eventually hydrolyze during workup, lowering your yield.

Q: My secondary amine is a hydrochloride salt. Do I need to free-base it first? A: No, you can use it directly in the reaction, but you must adjust your stoichiometry. You will need to add an additional 1.0 equivalent of DIPEA (bringing the total to 4.5 equivalents in Phase 2) to liberate the secondary amine in situ so it can act as a nucleophile.

References

  • Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response. PMC (National Institutes of Health). Available at:[Link]

  • Tricyclic carboxamide derivatives as prmt5 inhibitors.Google Patents (WO2022115377A1).
  • ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION. Rasayan Journal of Chemistry. Available at:[Link]

Technical Support Center: Troubleshooting Quinoline-8-carbonyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with acylation reactions involving Quinoline-8-carbonyl chloride . While it is a highly valuable reagent for synthesizing bioactive amides and chiral derivatizing agents, its unique structural properties often lead to suboptimal yields.

This guide is designed to move beyond basic protocols. We will explore the chemical causality behind common failures—specifically the intense steric hindrance at the quinoline 8-position and the extreme moisture sensitivity of the acid chloride—and provide self-validating workflows to ensure experimental success.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction shows full consumption of the acid chloride, but my amide yield is below 30%. What is happening? A1: If the acid chloride is consumed but the desired product isn't forming, you are likely facing rapid hydrolysis or base-induced degradation. Quinoline-8-carbonyl chloride is highly electrophilic. If your solvent (e.g., DCM or THF) is not strictly anhydrous, ambient water will outcompete your amine, converting the reagent back into unreactive quinoline-8-carboxylic acid. Additionally, using highly nucleophilic bases like Triethylamine (TEA) can trigger ketene intermediate formation or dimerization. Causality & Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions[1]. Ensure your solvents are freshly distilled or passed through activated alumina.

Q2: The reaction is incredibly slow, and I see unreacted amine even after 24 hours. How do I overcome this? A2: The 8-position of the quinoline ring is located in the "bay region," heavily sterically hindered by the adjacent quinoline nitrogen atom. This steric bulk blocks the trajectory of incoming nucleophiles. Furthermore, the quinoline nitrogen's lone pair can participate in intramolecular hydrogen bonding with the incoming amine, altering the reaction dynamics. Causality & Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is small and highly nucleophilic; it rapidly attacks the sterically hindered acid chloride to form a highly reactive acylpyridinium intermediate, which is then easily attacked by your amine. For severely hindered amines, heating the reaction to 50 °C in dichloroethane (DCE) with pyridine as the base is a proven alternative[2].

Q3: How can I definitively tell if my acid chloride has degraded before I add my expensive amine? A3: Implement a self-validating "methanol quench" assay. Because acid chlorides are invisible to standard UV-TLC until derivatized, you must validate the reagent's integrity in situ. Causality & Solution: Before adding your amine, take a 5 µL aliquot of your acid chloride solution and dilute it in 100 µL of anhydrous methanol. Run this on a TLC plate against a quinoline-8-carboxylic acid standard. If the acid chloride is active, it will instantly react with methanol to form the methyl ester (which runs higher on TLC)[2]. If you only see the baseline carboxylic acid spot, your reagent has hydrolyzed, and you must restart the activation step.

Part 2: Reaction Condition Optimization

To facilitate quick decision-making, the following table synthesizes quantitative expectations based on different solvent and base combinations used in quinoline-8-carbonyl chloride acylations.

SolventBase SystemTemp (°C)Time (h)Expected YieldMechanistic Notes
DCM TEA (1.5 eq)0 to 2512 - 2440 - 60%Prone to ketene formation and dimerization due to TEA nucleophilicity.
THF DIPEA (2.0 eq)0 to 256 - 1275 - 85%DIPEA reduces side reactions. Good for standard primary amines[3].
DCM DIPEA + DMAP (0.1 eq)0 to 252 - 685 - 98% Optimal. DMAP overcomes steric hindrance via acylpyridinium intermediate.
DCE Pyridine (Solvent/Base)501670 - 90%Required for highly sterically hindered or poorly nucleophilic amines[2].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure authoritative and reproducible results.

Step 1: Preparation of the Acid Chloride

  • Suspend Quinoline-8-carboxylic acid (1.0 eq) in strictly anhydrous dichloromethane (DCM) or dichloroethane (DCE) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Slowly add Thionyl Chloride (SOCl2) (2.0 to 6.0 eq) dropwise at room temperature.

  • Reflux the mixture for 2-5 hours until the solution becomes homogeneous.

  • Critical Step: Remove the solvent and excess SOCl2 completely under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure all traces of HCl and SOCl2 are removed, yielding the crude quinoline-8-carbonyl chloride as a solid[3].

Step 2: In-Process Validation (The Methanol Quench)

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Withdraw a 5 µL aliquot and mix with 100 µL of anhydrous methanol.

  • Spot on a silica TLC plate alongside the starting carboxylic acid. Elute with DCM/MeOH (9:1)[2].

  • Validation Check: A new, higher Rf spot (the methyl ester) confirms the acid chloride is active. If the spot matches the starting material, the batch has hydrolyzed.

Step 3: Anhydrous Acylation

  • Cool the validated acid chloride solution to 0 °C under nitrogen.

  • Add DIPEA (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add the amine (1.1 eq) dropwise. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-acylated side products.

  • Allow the reaction to naturally warm to room temperature and stir for 6-24 hours[1].

Step 4: Workup

  • Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acid chloride and remove DMAP/DIPEA salts.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Part 4: Visualizations

Workflow A 1. Activation SOCl2 / DMF B 2. Concentration Remove SOCl2 A->B D 4. Validation MeOH Quench B->D C 3. Acylation Amine + DIPEA E 5. Workup NaHCO3 Wash C->E D->C

Step-by-step workflow for the synthesis and validation of quinoline-8-amides.

Troubleshooting Issue Low Acylation Yield Check Acid Chloride Consumed? Issue->Check Act1 Address Hydrolysis Strict Anhydrous Setup Check->Act1 Yes (Fast) Act2 Overcome Sterics Add DMAP Catalyst Check->Act2 No (Unreacted) Act3 Reduce Side Reactions Switch TEA to DIPEA Check->Act3 Yes (Slow)

Diagnostic logic tree for resolving low yields in quinoline-8-carbonyl chloride acylations.

Part 5: References

  • New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells SciSpace[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3UAZtJqVWyZPkl8PDa2TZCYwWvhNOo2MBd3T_ELANS8L8m5vdjYEaG2LSsbopGAYkUDkaLwDZQKQPvcwXKK1UUh8z_dRA5yriaK3AJyNbCZw_JZBRoxk1gjN1yIB483y91SXByDFfIE39UZXEr76w_hKhRaFpillyhJkYKD99-ikzEhVrTSGT7d_lL47dRu_gkzvhcMu]

  • Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response PMC (NIH)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG072NOPbZPOd9bw5r8ZtJdn_ToDYTNsPLsYv42VINkC-BU6KyqfQvz6qnAi6CRPxFq9C3IVhJV1q9LKS3cGHTkt6UYWiZJC0rpARoUDcEvdd3Ljhkt9EWRuL5SWNwDjRqz6UZyv99-dLZbVFY=]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVvozUjJ_-XqlDE6Q1SDuCuDF2honkJUqaYaA3KGEsXGlaQX7r7YZNi90h3bqz-nnLaqp4hXLbGIllqUffGe7zvCDGWlaX3TRHaf45JAa1ZMn9HjGHe-XLSLrnZA0u6VHP82LjrVfBW_vz7sCZzJaLpe2BibPPIivbT2hsYlkPU7aKPpen7_dSUVtq6HMVNRV6kim5lhwhDi3no2YJzps5HQGbtA0KFJVigJgQJfJg4yZCEkw8sRifmETjj_Ljo-EvEAVX1xLsqR9nQS2N6wXgDQnRaWdNOWjZj0DfCt6pOOMJQAFMcY5AvZYrcfB7O_8Jy4PWMGA0mk-FKXC0obp3aLrTHacv3Xj10ShIVoBaAgiQFFELCJiM4pnOLpvFTyO-PZKWZEc_1waf-RxeK8kMbd55vcNlBQ==]

Technical Support Center: Optimizing Reaction Conditions for Labeling with Quinoline-8-carbonyl chloride (QCC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Quinoline-8-carbonyl chloride (QCC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing QCC as a fluorescent labeling reagent for primary and secondary amines. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your labeling reactions, ensuring high efficiency, reproducibility, and the integrity of your final conjugate.

Introduction to Quinoline-8-carbonyl chloride (QCC) Labeling

Quinoline-8-carbonyl chloride (QCC) is a reactive compound used to introduce a fluorescent quinoline moiety onto molecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond and releasing hydrochloric acid (HCl) as a byproduct.[1]

The quinoline group is a valuable fluorophore due to its relatively small size and ability to form highly fluorescent complexes.[2] Understanding the principles of the labeling reaction and potential pitfalls is crucial for successful conjugation.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of an amine on the carbonyl carbon of QCC. This is followed by the elimination of the chloride leaving group.

Caption: Nucleophilic acyl substitution mechanism for QCC labeling of an amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with QCC?

The optimal pH for labeling primary and secondary amines with QCC is slightly basic, typically in the range of pH 8.0-9.0 . At this pH, the amine is deprotonated and thus more nucleophilic, which is necessary for it to attack the acyl chloride. At acidic pH, the amine will be protonated (R-NH3+), rendering it non-nucleophilic and preventing the reaction.

Q2: What is the best solvent to use for the QCC labeling reaction?

QCC is highly susceptible to hydrolysis, so the reaction should be performed in an anhydrous (dry) aprotic solvent . Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is crucial to use high-purity, anhydrous grade solvents to minimize the hydrolysis of QCC. DMF and DMSO are often preferred for their ability to dissolve a wide range of biomolecules.[3] However, be aware that some quinoline derivatives have shown instability in DMSO and DMF, leading to hydrolysis at the 4-position of the quinoline ring.[4]

Q3: How should I store Quinoline-8-carbonyl chloride?

QCC is moisture-sensitive and should be stored in a desiccator at room temperature or below, under an inert atmosphere (e.g., argon or nitrogen). When preparing a stock solution in an anhydrous solvent like DMF or DMSO, it should be used immediately or aliquoted and stored at -20°C to -80°C with protection from moisture.

Q4: How do I stop the labeling reaction?

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine . These molecules will react with any remaining QCC, preventing further labeling of your target molecule.

Experimental Protocol: A General Guideline

This protocol provides a starting point for labeling a generic amine-containing molecule with QCC. Optimization will likely be required for your specific application.

Materials:

  • Quinoline-8-carbonyl chloride (QCC)

  • Amine-containing molecule (e.g., peptide, protein)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve your amine-containing molecule in the anhydrous solvent to a known concentration.

    • Prepare a stock solution of QCC in the same anhydrous solvent immediately before use.

    • If your amine is in the form of a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like TEA or DIPEA to the amine solution to deprotonate it.

  • Labeling Reaction:

    • Add the desired molar excess of the QCC stock solution to the stirred solution of your amine-containing molecule. A starting point is typically a 5- to 20-fold molar excess of QCC.

    • Add 1.1 to 1.2 equivalents of a non-nucleophilic base (TEA or DIPEA) for every equivalent of QCC to neutralize the HCl byproduct generated during the reaction.[1]

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically. Protect the reaction from light.

  • Quenching the Reaction:

    • Add an excess of the quenching buffer (e.g., 50 µL of 1 M Tris-HCl per 1 mL of reaction volume) and incubate for an additional 30 minutes.

  • Purification:

    • Purify the labeled conjugate from unreacted QCC, hydrolyzed QCC (quinoline-8-carboxylic acid), and other reaction components using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterization:

    • Confirm the identity of the labeled product using mass spectrometry.

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry (see Section 4).

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of QCC molecules conjugated to each molecule of your substrate. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for protein absorbance) and the absorbance maximum of the quinoline label.

Molar Extinction Coefficient: For the calculation, you will need the molar extinction coefficient (ε) of the quinoline label. While the exact value for the quinoline-8-carboxamide is not readily available, a close approximation can be made using the value for 8-Quinoline carboxylic acid , which is ε ≈ 31,900 M⁻¹cm⁻¹ at 219 nm in ethanol .[7]

Calculation: The DOL can be calculated using the following formula, adapted from standard protocols for fluorescent dyes:

DOL = (A_max_label * ε_protein_280) / ( (A_280 - (A_max_label * CF)) * ε_label )

Where:

  • A_max_label is the absorbance of the conjugate at the absorbance maximum of the quinoline label.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein_280 is the molar extinction coefficient of the protein at 280 nm.

  • ε_label is the molar extinction coefficient of the quinoline label.

  • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

Troubleshooting Guide

This section addresses common issues encountered during labeling with QCC.

G cluster_0 Troubleshooting Workflow Start Low or No Labeling Check_QCC Is QCC fresh and stored properly? Start->Check_QCC Check_Solvent Is the solvent anhydrous? Check_QCC->Check_Solvent Yes Low_Yield Low Yield Check_QCC->Low_Yield No, use fresh QCC Check_pH Is the reaction pH between 8.0 and 9.0? Check_Solvent->Check_pH Yes Hydrolysis Suspect QCC hydrolysis? Check_Solvent->Hydrolysis No, use anhydrous solvent Check_Amine Is the amine deprotonated? Check_pH->Check_Amine Yes Check_pH->Low_Yield No, adjust pH Increase_Excess Increase molar excess of QCC Check_Amine->Increase_Excess Yes Check_Base Was a non-nucleophilic base used to neutralize HCl? Check_Amine->Check_Base No, add base Increase_Time Increase reaction time or temperature Increase_Excess->Increase_Time Increase_Time->Low_Yield Still low yield Purification_Issue Difficulty in purification? Low_Yield->Purification_Issue If product is formed but lost Hydrolysis->Low_Yield Optimize_Chroma Optimize HPLC gradient Purification_Issue->Optimize_Chroma Check_Precipitation Is the product precipitating? Purification_Issue->Check_Precipitation Change_Solvent Try a different solvent Check_Precipitation->Change_Solvent Yes

Caption: A workflow for troubleshooting common issues in QCC labeling reactions.

Problem 1: Low or No Labeling
Potential Cause Explanation & Solution
Degraded QCC QCC is highly reactive and can degrade upon exposure to moisture. Solution: Use fresh, high-purity QCC. Ensure it has been stored under anhydrous conditions.
Hydrolysis of QCC The presence of water in the reaction solvent will rapidly hydrolyze QCC to the unreactive quinoline-8-carboxylic acid. The half-life of a similar compound, benzoyl chloride, in water is only a few seconds.[8] Solution: Use high-quality anhydrous solvents. If possible, dry the solvent over molecular sieves before use.
Incorrect pH If the pH is too low (< 8.0), the amine will be protonated and non-nucleophilic. Solution: Ensure the reaction is buffered or that a non-nucleophilic base is added to maintain a pH of 8.0-9.0.
Amine is Protonated If your amine-containing molecule is a salt (e.g., trifluoroacetate or hydrochloride salt from peptide synthesis), the amine is already protonated. Solution: Add at least one equivalent of a non-nucleophilic base like TEA or DIPEA to deprotonate the amine before adding QCC.[1]
Insufficient Molar Excess of QCC For sterically hindered amines or less reactive amines, a higher concentration of QCC may be needed to drive the reaction to completion. Solution: Increase the molar excess of QCC in increments (e.g., from 10x to 20x or 30x).
Problem 2: Low Yield of Labeled Product
Potential Cause Explanation & Solution
HCl Byproduct Quenching The reaction produces one equivalent of HCl for every mole of amide formed. This HCl will protonate the starting amine, rendering it unreactive and effectively stopping the reaction.[1] Solution: Add at least one equivalent of a non-nucleophilic base (e.g., TEA or DIPEA) to the reaction to act as an acid scavenger. A slight excess (1.1-1.2 equivalents) is recommended.
Precipitation of Product The labeled product may be less soluble in the reaction solvent than the starting materials, causing it to precipitate out of solution and halt the reaction. Solution: Try a different anhydrous solvent in which your product is more soluble, or perform the reaction at a more dilute concentration.
Sub-optimal Reaction Time/Temperature The reaction may be proceeding slowly. Solution: Increase the reaction time or gently increase the temperature (e.g., to 37°C). Monitor the reaction progress by a suitable method like TLC or LC-MS to determine the optimal endpoint.
Problem 3: Multiple Labeled Species or Undesired Byproducts
Potential Cause Explanation & Solution
Multiple Reactive Amines Proteins and large peptides have multiple amine groups (the N-terminus and the ε-amino group of lysine residues). A high molar excess of QCC can lead to the labeling of multiple sites. Solution: Reduce the molar excess of QCC to favor monolabeling. Optimize the stoichiometry to achieve the desired DOL.
Reaction with Other Nucleophiles Other nucleophilic functional groups in your molecule (e.g., thiols, phenols, imidazoles) could potentially react with the highly reactive QCC, although amines are generally more reactive under these conditions. Solution: If side reactions are suspected, consider protecting other reactive groups if possible. Lowering the reaction pH slightly (while still maintaining amine reactivity) may reduce the reactivity of other nucleophiles.

References

  • PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

  • ACS Publications. (2005, January 5). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Retrieved from [Link]

  • Tanabe, K. (n.d.). The Mechanism of the Hydrolysis of Benzyl Chloride. Hokkaido University Collection of Scholarly and Academic Papers. Retrieved from [Link]

  • Saeed, A., et al. (2021).
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • ResearchGate. (2014, July 21). How do you couple the quinoline functional group to the c terminal of a peptide? Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Arzneimittel-Forschung, 53(10), 723-727.
  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

  • Kalite, V., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1335-1346.
  • PhotochemCAD. (n.d.). 8-Quinoline carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Quinolin-8-yl)quinoline-2-carboxamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). JWH 018 8-quinolinyl carboxamide. PubChem. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • ResearchGate. (n.d.). Molar extinction coefficient (L mol−1 cm−1) for some commonly used solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Products Synthesized with Quinoline-8-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of molecules synthesized using quinoline-8-carbonyl chloride. We will explore the underlying chemical principles behind common purification challenges and offer validated, step-by-step protocols to ensure the isolation of high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing products with quinoline-8-carbonyl chloride?

A1: The primary impurities typically arise from the reactants and side reactions. These include:

  • Quinoline-8-carboxylic acid: This is the most common impurity, formed by the hydrolysis of the highly reactive quinoline-8-carbonyl chloride upon exposure to moisture.[1] Its presence is a strong indicator of incomplete reaction or exposure of the starting material to ambient moisture.

  • Unreacted Starting Materials: Residual unreacted amine or alcohol substrate is frequently present, especially if the reaction has not gone to completion.

  • Coupling Agent Byproducts: If a coupling agent like EDC or DCC was used to synthesize the quinoline-8-carbonyl chloride in situ or to facilitate the amidation, byproducts such as water-soluble urea (from EDC) or insoluble dicyclohexylurea (from DCC) might contaminate the crude product.[2]

Q2: How can I effectively monitor the progress of my reaction and purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient and common method for monitoring both reaction progress and purification.[3][4]

  • Reaction Monitoring: Spot the starting amine/alcohol, the crude reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Purification Monitoring: During column chromatography, TLC is used to analyze the collected fractions to identify which ones contain the pure product.[5] A suitable solvent system, often a gradient of ethyl acetate in hexanes or methanol in dichloromethane, should be developed to achieve good separation between the product and impurities.[2]

Q3: My quinoline-containing product is streaking on the TLC plate and seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A3: This is a classic issue when working with quinoline derivatives. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This interaction leads to poor separation, band streaking, and in some cases, acid-catalyzed degradation of the product on the column.

To mitigate this, you must neutralize the acidic sites on the silica gel. The most effective method is to add a small amount of a tertiary amine, such as triethylamine (NEt₃), to your eluent system (typically 0.5-1% by volume).[6] It is crucial to prepare a slurry of the silica gel in this modified eluent before packing the column to ensure thorough deactivation.[6]

Q4: What are the best general purification strategies for a newly synthesized quinoline-8-carboxamide?

A4: A multi-step approach is typically most effective.

  • Aqueous Work-up: Begin with a liquid-liquid extraction to perform a bulk separation of impurities. Use a dilute acid wash (e.g., 1M HCl) to remove any unreacted basic starting materials (like amines), followed by a dilute base wash (e.g., saturated NaHCO₃) to remove the acidic quinoline-8-carboxylic acid impurity.[2]

  • Chromatography/Recrystallization: If the product is still impure after the work-up, flash column chromatography on deactivated silica gel is the standard next step. For solid products, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Significant amount of Quinoline-8-carboxylic acid in crude product. 1. Hydrolysis of starting material: Quinoline-8-carbonyl chloride is highly moisture-sensitive.[1]1. Ensure anhydrous conditions: Handle quinoline-8-carbonyl chloride under an inert atmosphere (N₂ or Ar). Use dry solvents and glassware. If generating it in situ from the carboxylic acid (e.g., with oxalyl chloride), ensure the reaction is complete before adding the nucleophile.[7]
2. Incomplete reaction: The reaction may not have gone to completion, leaving unquenched acyl chloride that hydrolyzes during the work-up.2. Monitor reaction progress: Use TLC to confirm the disappearance of the starting amine/alcohol. If the reaction stalls, consider gentle heating or extending the reaction time.
Product is contaminated with unreacted starting amine/alcohol. 1. Incorrect stoichiometry: Insufficient quinoline-8-carbonyl chloride was used.1. Use a slight excess of the acylating agent: Employing a small excess (e.g., 1.1 equivalents) of quinoline-8-carbonyl chloride can help drive the reaction to completion.
2. Inefficient work-up: The acidic wash was not performed or was ineffective.2. Perform an acidic wash: During the aqueous work-up, wash the organic layer with dilute HCl (e.g., 1M). This will protonate the basic amine, forming a water-soluble salt that partitions into the aqueous layer.[2]
Poor separation during column chromatography (streaking or co-elution). 1. Acidic silica gel: The basic quinoline nitrogen is interacting with the silica.[6]1. Deactivate the silica: Use an eluent containing 0.5-1% triethylamine.[6] Alternatively, consider using a less acidic stationary phase like alumina.
2. Inappropriate solvent system: The eluent polarity is either too high or too low, resulting in poor separation (Rf values too close).[3]2. Optimize the eluent: Systematically test different solvent ratios with TLC to find a system where the product has an Rf of ~0.3 and is well-separated from impurities.[5] A gradient elution on the column, starting with low polarity and gradually increasing, is often effective.[2]
Product obtained as an oil instead of an expected solid. 1. Residual solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) may be present.1. Use a high-vacuum pump: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.
2. Amorphous solid or persistent impurity: The product may be amorphous, or an impurity is preventing crystallization.2. Attempt trituration or recrystallization: Triturate the oil with a non-polar solvent (like hexanes or diethyl ether) to induce crystallization. If that fails, dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise to attempt recrystallization.[3]

Visualized Purification Workflow

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Washes) A->B Dissolve in org. solvent C Concentrate & Dry Organic Layer B->C D Purity Analysis (TLC/NMR) C->D E Pure Product (>95%) D->E Yes F Impure Product D->F No G Flash Column Chromatography (Deactivated Silica) F->G Complex mixture or non-crystalline solid H Recrystallization F->H Crystalline solid G->D Re-assess purity H->D Re-assess purity

Caption: Decision workflow for purifying quinoline-8-carbonyl chloride derivatives.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is designed for the initial purification of a crude reaction mixture to remove common acidic and basic impurities.

  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1-2 times). This step protonates and removes unreacted basic amines.[2]

  • Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution (1-2 times). This deprotonates and removes acidic impurities like quinoline-8-carboxylic acid.[2]

  • Brine Wash: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

Protocol 2: Flash Column Chromatography on Deactivated Silica

This protocol is essential when the aqueous work-up is insufficient to achieve high purity.

  • Eluent Preparation: Prepare the mobile phase (e.g., a mixture of hexane and ethyl acetate) as determined by prior TLC analysis. Add 0.5-1% triethylamine (NEt₃) to the eluent to deactivate the silica gel.[6]

  • Column Packing: Prepare a slurry of silica gel in the NEt₃-containing eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]

  • Elution: Run the column, eluting with the prepared mobile phase. If necessary, a polarity gradient can be used (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%).[5]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]

Protocol 3: Recrystallization

This method is ideal for purifying solid products to a very high degree.

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point. A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[3]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and hot-filter the solution to remove it.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the solution is at room temperature, it can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any remaining solvent.

References

  • Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives - Benchchem.
  • Technical Support Center: Purification of 2-Methyl-8-quinolinecarboxaldehyde - Benchchem.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives - Benchchem.
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC.
  • Stability of pyridine-, isoquinoline-, and quinoline-based... | Download Scientific Diagram - ResearchGate.

Sources

Managing the reactivity of Quinoline-8-carbonyl chloride in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-8-Carbonyl Chloride: Technical Support & Troubleshooting Guide

Introduction Welcome to the Technical Support Center for handling Quinoline-8-carbonyl chloride . This highly reactive acyl chloride is a critical building block in the synthesis of quinoline-based BODIPY fluorophores[1], chiral derivatizing reagents[2], Wnt signaling inhibitors[3], and Pd(II) pincer complexes[4]. However, its unique structural properties—specifically the proximity of the basic quinoline nitrogen to the electrophilic carbonyl at the 8-position—create complex reactivity profiles that require precise management.

Part 1: Mechanistic Insights & Causality

To master the reactivity of quinoline-8-carbonyl chloride, one must understand the causality behind its behavior in complex mixtures:

  • Hydrochloride Salt Formation: During synthesis via thionyl chloride (SOCl2) or oxalyl chloride, the byproduct HCl protonates the basic quinoline nitrogen. The resulting product is typically isolated as quinoline-8-carbonyl chloride hydrochloride [1].

    • Causality: This salt formation is a double-edged sword. It enhances the bench-stability of the reagent by reducing the electrophilicity of the carbonyl carbon via inductive effects, but it mandates the use of excess base (e.g., DIPEA, TEA) during downstream couplings to first neutralize the quinoline ring before it can act as an effective electrophile[4].

  • Steric and Electronic Constraints: The 8-position is sterically hindered by the adjacent C7 proton and the spatial orientation of the quinoline nitrogen.

    • Causality: This steric bulk restricts rotation (leading to atropisomerism in substituted products[1]) and significantly slows down nucleophilic acyl substitution, often requiring extended reaction times (24–72 hours) or nucleophilic catalysts to drive the reaction to completion[3].

Part 2: Self-Validating Experimental Protocols

Protocol A: In Situ Generation and Isolation of the Acid Chloride

This protocol ensures the generation of a high-purity hydrochloride salt, minimizing degradation pathways.

  • Reaction Setup: Suspend quinoline-8-carboxylic acid in neat SOCl2 (approx. 6.5 equivalents) under a strict N2 atmosphere[1].

  • Reaction Phase: Stir at room temperature for 48 hours[1].

    • Validation Checkpoint: Monitor the reaction bubbler. The reaction is complete when the evolution of SO2 and HCl gases ceases completely.

  • Precipitation: Add anhydrous hexane (approx. 5 mL per 0.2g of starting material) to the reaction mixture to crash out the product[1].

    • Validation Checkpoint: A distinct tan solid should precipitate immediately. If the mixture remains an oil, trace moisture has likely caused partial hydrolysis.

  • Isolation: Remove the solvent using a cannula transfer and dry the tan precipitate under high vacuum[1].

    • Validation Checkpoint: Analyze a small aliquot via IR spectroscopy. A successful conversion will show a sharp C=O stretch at ~1750–1780 cm⁻¹, distinct from the broader carboxylic acid peak of the starting material.

Protocol B: Amide Coupling in Complex Mixtures
  • Preparation: Dissolve the target nucleophile (amine/alcohol) in dry CH2Cl2 or THF under N2[1].

  • Base Addition: Add an excess of N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (typically 3–5 equivalents)[1][4].

    • Causality: The first equivalent neutralizes the quinoline-8-carbonyl chloride hydrochloride; the second neutralizes the HCl generated during coupling; the excess drives the equilibrium forward.

  • Coupling: Cool the mixture to 0 °C and add the quinoline-8-carbonyl chloride hydrochloride. Stir at room temperature for 24 to 72 hours depending on the nucleophile's steric bulk[1][3].

    • Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. Unreacted acid chloride will instantly convert to the methyl ester, allowing you to accurately quantify the remaining starting material versus the target product.

Workflow A Quinoline-8-carboxylic acid C Quinoline-8-carbonyl chloride (Hydrochloride Salt) A->C Acylation (N2 atm) B Chlorinating Agent (SOCl2 / Oxalyl Chloride) B->C Catalytic DMF D Moisture (H2O) C->D Exposure to Air E Target Nucleophile (Amine/Alcohol) C->E Base (DIPEA/TEA) F Hydrolysis Degradation (Quinoline-8-carboxylic acid) D->F Rapid Hydrolysis G Target Amide/Ester (e.g., BODIPY, Pincer Ligand) E->G Nucleophilic Substitution

Workflow and competing hydrolysis pathways for Quinoline-8-carbonyl chloride.

Part 3: Troubleshooting Guide & FAQs

Q1: My coupling reaction is yielding mostly quinoline-8-carboxylic acid instead of the target amide. What went wrong? A1: This is a classic symptom of moisture contamination. Quinoline-8-carbonyl chloride is highly hygroscopic and rapidly hydrolyzes back to the carboxylic acid upon exposure to atmospheric moisture. Solution: Ensure all solvents are strictly distilled over CaH2 or Na/benzophenone[1]. Use standard Schlenk line techniques and flush all glassware with argon or nitrogen prior to use.

Q2: The reaction stalls at ~50% conversion even after 48 hours. How can I drive it to completion? A2: The 8-position of the quinoline ring is sterically hindered. If your nucleophile is also bulky (e.g., secondary amines or complex pyrroles), the reaction will stall. Solution: Introduce a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) or HOAt (1-Hydroxy-7-azabenzotriazole) to form a more reactive, less sterically encumbered intermediate.

Q3: Why does the reaction mixture turn dark and form a sticky precipitate immediately upon adding the base? A3: Adding strong bases rapidly at room temperature can cause localized heating, leading to the polymerization or degradation of the acyl chloride. Solution: Always cool the reaction mixture to 0 °C before the dropwise addition of base, and ensure the base is sufficiently diluted in the reaction solvent[1].

Troubleshooting Issue Low Yield of Target Amide Cause1 Moisture Contamination Issue->Cause1 Cause2 Steric Hindrance at C8 Issue->Cause2 Cause3 Insufficient Base Issue->Cause3 Sol1 Schlenk Line / Dry Solvents Cause1->Sol1 Sol2 Add Catalyst (DMAP/HOAt) Cause2->Sol2 Sol3 Excess DIPEA/TEA (>3 eq) Cause3->Sol3

Troubleshooting logic for low yields in quinoline-8-carbonyl chloride couplings.

Part 4: Quantitative Data Summary

The following table summarizes validated reaction conditions and yields for coupling quinoline-8-carbonyl chloride across various complex mixture applications.

ApplicationTarget NucleophileBase / CatalystSolventTime / TempTypical YieldReference
BODIPY Synthesis 2,4-DimethylpyrroleDIPEA / BF3·OEt2CH2Cl224 h / RT~40–60%[1]
Chiral Derivatizing Reagents L-ProlinePyridine / EDCTHF12 h / RT98%[2]
Wnt Inhibitor Synthesis Primary AminesTEADMF/CH2Cl272 h / RT70–85%[3]
Pd(II) Pincer Ligands Amine HydrochlorideEt3N (Excess)CH2Cl212 h / RT62–83%[4]

References

1.1. Title: New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells Source: SciSpace URL:

1.2. Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL:

1.3. Title: Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response Source: PMC (NIH) URL:

1.6. Title: Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation Source: MDPI URL:

Sources

Impact of pH on the stability and reactivity of Quinoline-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing pH-Dependent Stability and Reactivity

Welcome to the Technical Support Center for Quinoline-8-carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the impact of pH on the stability and reactivity of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during its use in experimental settings.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Quinoline-8-carbonyl Chloride, with a focus on pH-related causes and solutions.

Issue 1: Low or No Yield in Acylation Reactions

You are attempting to acylate a primary amine with Quinoline-8-carbonyl chloride in a buffered solution, but you observe a low yield of your desired amide product.

Possible Causes & Solutions:

  • Hydrolysis of Quinoline-8-carbonyl chloride: Acyl chlorides are highly susceptible to hydrolysis, a reaction that is significantly influenced by pH.[1] At neutral to high pH, the rate of hydrolysis can be substantial, consuming your starting material before it has a chance to react with your amine.

    • Troubleshooting Steps:

      • Lower the Reaction pH: Conduct the acylation under slightly acidic conditions (e.g., pH 4-6). At lower pH, the concentration of hydroxide ions, which are potent nucleophiles for hydrolysis, is reduced. However, be mindful that at very low pH, the nucleophilicity of your amine will also decrease due to protonation. An optimal pH must be determined experimentally.

      • Use an Anhydrous Aprotic Solvent: If your reaction chemistry allows, switch to a non-aqueous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) and ensure all reagents and glassware are scrupulously dried. This will minimize hydrolysis.

      • Employ a Stoichiometric Amount of a Non-Nucleophilic Base: In an aprotic solvent, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. This will prevent the protonation and deactivation of your amine nucleophile without promoting hydrolysis of the acyl chloride.

  • Protonation of the Nucleophile: If the pH of your reaction medium is too acidic, your amine nucleophile will be protonated to its corresponding ammonium salt, rendering it non-nucleophilic and thus unreactive towards the acyl chloride.

    • Troubleshooting Steps:

      • Careful pH Monitoring: Maintain the reaction pH in a range where a sufficient concentration of the free amine exists. The optimal pH will depend on the pKa of your specific amine.

      • Use of a Buffered System: Employ a buffer system to maintain the desired pH throughout the reaction.

Issue 2: Formation of an Insoluble Precipitate Upon Dissolving Quinoline-8-carbonyl chloride

When you attempt to dissolve solid Quinoline-8-carbonyl chloride in an aqueous buffer, a white precipitate forms immediately.

Possible Cause & Solutions:

  • Rapid Hydrolysis to Quinoline-8-carboxylic acid: The precipitate is likely Quinoline-8-carboxylic acid, the product of rapid hydrolysis. The solubility of quinoline and its derivatives is highly pH-dependent.[2] Quinoline-8-carboxylic acid may be poorly soluble at the pH of your buffer.

    • Troubleshooting Steps:

      • Prepare Stock Solutions in Anhydrous Solvent: Prepare a concentrated stock solution of Quinoline-8-carbonyl chloride in a dry, aprotic solvent (e.g., THF, Dioxane).

      • Slow, Controlled Addition: Add the stock solution of the acyl chloride dropwise to your reaction mixture containing the nucleophile, ensuring rapid stirring. This method maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the intended nucleophile over hydrolysis.

Issue 3: Inconsistent Reaction Rates and Product Ratios

You are running a series of acylation reactions and observe significant variability in reaction times and the ratio of your desired product to byproducts.

Possible Cause & Solutions:

  • Uncontrolled pH Shift During Reaction: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride that reacts. This generated acid will lower the pH of an unbuffered reaction medium, leading to the issues described above (slowing of the reaction due to amine protonation).

    • Troubleshooting Steps:

      • Implement a Buffer: Use an appropriate buffer system to maintain a constant pH throughout the reaction.

      • Incorporate a Base: In non-aqueous systems, add a non-nucleophilic base to neutralize the generated HCl.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Quinoline-8-carbonyl chloride in aqueous solutions?

The primary degradation pathway is hydrolysis to form Quinoline-8-carboxylic acid and hydrochloric acid.[1] This is a nucleophilic addition-elimination reaction where water acts as the nucleophile. The rate of this reaction is highly dependent on pH.

Q2: How does pH affect the stability of the quinoline ring itself?

The quinoline ring system is generally stable, but its solubility and some aspects of its reactivity are pH-dependent.[2] Quinoline is a weak base and will be protonated under acidic conditions.[3] Extreme pH conditions (both highly acidic and highly basic) in combination with other factors like high temperature can promote degradation of the quinoline structure over time.[4]

Q3: What is the optimal pH range for storing a stock solution of Quinoline-8-carbonyl chloride?

For short-term storage of a solution, it is highly recommended to use a dry, aprotic solvent to prevent hydrolysis. If an aqueous solution is absolutely necessary for a brief period, it should be prepared in a buffer at a slightly acidic pH (e.g., pH 4-5) and kept at a low temperature (2-8 °C) to minimize the rate of hydrolysis. However, preparing fresh solutions is always the best practice.

Q4: Can the nitrogen in the quinoline ring influence the reactivity of the carbonyl chloride?

Yes, the nitrogen atom in the quinoline ring can exert an electronic influence on the carbonyl group. However, given its position relative to the C8 carbonyl group, this effect is likely to be less pronounced than in, for example, pyridine-2-carbonyl chloride. The overall reactivity will be dominated by the inherent electrophilicity of the acyl chloride functional group.

Q5: Are there any specific safety precautions I should take when working with Quinoline-8-carbonyl chloride, especially concerning pH?

Yes. The hydrolysis of Quinoline-8-carbonyl chloride produces HCl gas.[1] This process can be vigorous, especially with neutral or basic water. Therefore, always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When quenching reactions or cleaning glassware, do so slowly and cautiously, anticipating the evolution of gas and heat.

Experimental Protocols

Protocol 1: pH-Controlled Acylation of a Primary Amine

This protocol provides a general method for the acylation of a primary amine where control of pH is critical for maximizing yield.

  • Reagent Preparation:

    • Prepare a buffer solution at the desired pH (e.g., a phosphate buffer for pH 6-7 or an acetate buffer for pH 4-5).

    • Dissolve the primary amine in the chosen buffer to a known concentration.

    • Prepare a fresh stock solution of Quinoline-8-carbonyl chloride in a dry, water-miscible aprotic solvent like THF or Dioxane.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add the solution of the primary amine.

    • Place the flask in an ice bath to control the reaction temperature, as the acylation is often exothermic.

  • Acylation Reaction:

    • Slowly add the Quinoline-8-carbonyl chloride stock solution to the stirred amine solution dropwise over a period of 15-30 minutes.

    • Monitor the pH of the reaction mixture periodically and adjust as necessary with a dilute acid or base to maintain the target pH.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, adjust the pH to quench any remaining acyl chloride and to facilitate product extraction.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or another suitable method.

Protocol 2: Monitoring Hydrolysis of Quinoline-8-carbonyl chloride by HPLC

This protocol allows for the quantitative assessment of the stability of Quinoline-8-carbonyl chloride at different pH values.

  • Preparation of Buffered Solutions:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, and 9).

  • Sample Preparation:

    • Prepare a concentrated stock solution of Quinoline-8-carbonyl chloride in acetonitrile.

    • In separate vials, dilute a small aliquot of the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each sample onto an HPLC system.

    • Incubate the vials at a constant temperature (e.g., 25 °C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject subsequent aliquots from each vial.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase column.

    • Employ a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape).

    • Monitor the elution of Quinoline-8-carbonyl chloride and its hydrolysis product, Quinoline-8-carboxylic acid, using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the peak areas for both the parent compound and the hydrolysis product at each time point.

    • Plot the percentage of remaining Quinoline-8-carbonyl chloride against time for each pH to determine the hydrolysis rate.

Data Presentation

Table 1: Expected pH Effect on Quinoline-8-carbonyl chloride Stability and Reactivity

pH RangeStability of Acyl ChlorideReactivity with AminesPrimary ConcernRecommended Action
< 4 HighLowProtonation of amine nucleophileUse a less acidic medium if possible
4 - 6 ModerateHighBalancing hydrolysis and reactivityOptimal range for many acylations
7 - 8 LowHighRapid hydrolysis of acyl chloridePrepare fresh solutions, use slow addition
> 8 Very LowHighVery rapid hydrolysisAvoid aqueous basic conditions

Visualizations

Hydrolysis_Mechanism cluster_addition Addition Step cluster_elimination Elimination Step QCC Quinoline-8-carbonyl chloride Intermediate Tetrahedral Intermediate QCC->Intermediate Nucleophilic Attack H2O H2O (Nucleophile) H2O->Intermediate QCA Quinoline-8-carboxylic acid Intermediate->QCA Reformation of C=O Loss of Cl- HCl HCl Intermediate->HCl Troubleshooting_Workflow Start Low Acylation Yield Check_pH Is reaction pH controlled? Start->Check_pH Check_Solvent Is solvent anhydrous? Check_pH->Check_Solvent Yes Implement_Buffer Use a buffer or non-nucleophilic base Check_pH->Implement_Buffer No Dry_Solvent Use anhydrous solvent and reagents Check_Solvent->Dry_Solvent No Slow_Addition Use slow, controlled addition of acyl chloride Check_Solvent->Slow_Addition Yes Optimize_pH Optimize pH (typically 4-6) Implement_Buffer->Optimize_pH Dry_Solvent->Optimize_pH Success Improved Yield Optimize_pH->Success Slow_Addition->Optimize_pH

Caption: Troubleshooting workflow for low acylation yield.

References

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • Wang, C., Wu, X., & Xiao, J. (2009). pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie International Edition, 48(35), 6524-6527. [Link]

  • Ahmad, I., et al. (2019). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Journal of the Iranian Chemical Society, 16, 221-235. [Link]

  • LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • GeeksforGeeks. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • El-Faham, A., et al. (2010). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of Chemical Research, 34(1), 47-51. [Link]

  • Lee, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(70), 44231-44237. [Link]

  • Sarmah, P. P., et al. (2014). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Journal of Organometallic Chemistry, 751, 218-225. [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 58(1), 23-28. [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]

  • Reddy, C. R., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 381-384. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing quinoline-8-sulfonyl chloride.

Sources

Strategies to minimize the formation of byproducts in quinoline acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on late-stage functionalization of N-heteroarenes, direct C–H acylation of quinoline scaffolds has become a critical but challenging transformation. This guide provides field-proven troubleshooting strategies to suppress regioisomeric mixtures, over-oxidation, and radical homocoupling byproducts.

G Issue Quinoline Acylation Byproducts Node1 C2/C4 Mixtures Issue->Node1 Node2 Diketone Homocoupling Issue->Node2 Node3 C8 Target Needed Issue->Node3 Sol1 Use Acyl-DHPs + Photoredox Node1->Sol1 Sol2 Lower Radical Flux (Blue LED) Node2->Sol2 Sol3 Form N-Oxide + Ru(II) Catalyst Node3->Sol3

Decision matrix for troubleshooting quinoline acylation byproducts.

FAQ & Troubleshooting Guides

Regioselectivity: Resolving C2 vs. C4 Isomeric Mixtures

User Issue: I am performing a standard Minisci acylation on an unsubstituted quinoline, but my GC-MS shows a nearly 1:1 mixture of C2 and C4 acylated products, along with di-acylated byproducts. How can I control the regioselectivity?

Causality & Solution: The classic Minisci reaction relies on the protonation of the quinoline nitrogen to lower the LUMO energy, facilitating the addition of nucleophilic acyl radicals. However, the LUMO coefficients at the C2 and C4 positions of the quinolinium ion are often nearly identical[1]. This inherent electronic similarity accounts for the statistical mixtures of regioisomers typically obtained if one position is not sterically or electronically blocked[1].

To suppress C4 acylation and favor C2, you must move away from brute-force acidic conditions and strong oxidants.

  • Transition to Photoredox Catalysis: Instead of using strong stoichiometric oxidants (like persulfate) which exacerbate unselective radical generation, utilize a photoredox system with acyl-1,4-dihydropyridines (acyl-DHPs) as the acyl radical source[2].

  • Mechanism of Action: Under visible light, the excited photocatalyst extracts an electron from the 1,4-DHP, releasing an acyl radical and a pyridinium byproduct under neutral redox conditions[2]. This milder, controlled radical generation drastically reduces di-acylation and improves regioselectivity compared to traditional oxidative decarboxylation.

Managing Over-Oxidation and Homocoupling Byproducts

User Issue: My acyl radical precursors are forming diketone homocoupling byproducts, and the quinoline substrate is degrading into quinolones. What is causing this?

Causality & Solution: This is a hallmark of excessive oxidant stoichiometry and uncontrolled radical lifetimes. In traditional oxidative acylation, strong oxidants are used to generate the acyl radical. If the rate of radical generation exceeds the rate of radical addition to the heteroarene, acyl radicals will homocouple. Furthermore, in palladium-catalyzed systems, the presence of water acts as an oxygen atom source; nucleophilic addition of


 to the activated quinoline leads to the formation of quinolinone byproducts[3].
  • Control Radical Flux: Use a dual-catalytic photoredox system where radical generation is gated by photon flux rather than the thermal decomposition of peroxides.

  • Water Exclusion: If your goal is strictly the acylated quinoline (and not the quinolinone), you must use strictly anhydrous conditions and molecular sieves to prevent water from acting as an oxygen donor[3].

The "N-Oxide Dilemma": C8 Acylation Without Deprotection Steps

User Issue: I successfully used a quinoline N-oxide to direct acylation exclusively to the C8 position, but now I have to add a harsh reduction step to remove the N-oxide, which lowers my overall yield. Can this be avoided?

Causality & Solution: Yes. The N-oxide is an excellent directing group for remote C8 functionalization because it coordinates with transition metals to form a stable metallacycle intermediate[3]. However, the choice of the transition metal catalyst dictates whether the N-oxide is retained or deoxygenated in situ.

While Rh(III) catalysts will leave the N-oxide intact, Ru(II) catalysts exhibit dual activity: they facilitate the distal C–H activation and subsequently drive in situ deoxygenation of the functionalized quinoline N-oxide in the same pot[4]. This eliminates the need for a secondary reduction step, preserving atom economy and preventing over-reduction of the quinoline ring.

Quantitative Catalyst Comparison for C8-Functionalization
Catalyst SystemDirecting GroupPrimary ProductYield / SelectivityByproduct Profile / Notes
PdCl₂ / TBHP / H₂O N-Oxide8-Acyl-2-quinolinoneUp to 95%C2-Oxidation (Water acts as O-atom source)[3]
Rh(III) / AgNTf₂ N-Oxide8-Acylquinoline N-oxide~90%N-oxide retained (Requires downstream reduction)[4]
Ru(II) / NaOAc N-Oxide8-AcylquinolineModerate-HighNone (In situ deoxygenation achieved)[4]

Mechanistic Pathways

G Start Quinoline Substrate Path1 Standard Minisci (Strong Oxidant/Acid) Start->Path1 Traditional Path2 Photoredox Acyl-DHP (Neutral Redox) Start->Path2 Mild Radical Path3 N-Oxide Directing Group (Ru/Pd Catalysis) Start->Path3 C8-Targeted BP1 C2/C4 Mixtures + Over-oxidation Path1->BP1 Opt1 High C2 or C4 Selectivity No Homocoupling Path2->Opt1 Opt2 Exclusive C8 Acylation In situ Deoxygenation Path3->Opt2

Mechanistic pathways determining byproduct formation vs. selective acylation.

Validated Experimental Protocol

Step-by-Step Methodology: Photoredox-Mediated Minisci Acylation using Acyl-DHPs This self-validating protocol is designed to eliminate diketone homocoupling and suppress C4-acylation byproducts by maintaining a low, steady-state concentration of acyl radicals under neutral redox conditions[2],.

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol, 1.0 equiv), the selected acyl-1,4-dihydropyridine (acyl-DHP) (0.75 mmol, 1.5 equiv), and the photocatalyst

    
    -Ir(ppy)₃ (2 mol%).
    
  • Solvent Degassing: Add 5.0 mL of anhydrous dichloromethane (DCM). Degas the mixture via the freeze-pump-thaw method (3 cycles) or by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen acts as an efficient radical scavenger and can lead to unwanted peroxy-radical byproducts.

  • Activation: Add a catalytic amount of diphenyl phosphate (20 mol%). Causality: A mild Brønsted acid gently activates the quinoline nitrogen to accept the nucleophilic acyl radical without causing the background degradation seen with neat TFA.

  • Irradiation & Monitoring: Seal the tube under Argon. Irradiate with a 450 nm blue LED array at room temperature for 12–16 hours. Ensure a cooling fan maintains the reaction at ~25 °C.

    • Validation Checkpoint: The reaction mixture should transition from a bright yellow to a deep orange/red hue upon sustained irradiation. If the solution turns black, thermal runaway or catalyst degradation has occurred; verify cooling fan operation and LED intensity.

  • Workup & Isolation: Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the C2-acylated quinoline.

References

1.[3] “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides - Organic Letters (ACS Publications) - 3 2.[4] Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - ACS Omega - 4 3.[2] Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI - 2 4.[1] Recent Advances in Minisci-Type Reactions - SciSpace - 1 5. PHOTOCATALYTIC MINISCI REACTION - Shaanxi Normal University (chim.it) - Link

Sources

Validation & Comparative

High-Sensitivity Derivatization vs. Standard Bioconjugation: A Comparative Guide to Quinoline-8-carbonyl chloride and NHS Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinoline-8-carbonyl chloride vs. N-hydroxysuccinimide (NHS) Esters for Amine Labeling Content Type: Technical Comparison Guide

Executive Summary

In the landscape of amine labeling, the choice between Quinoline-8-carbonyl chloride (Q-8-COCl) and N-hydroxysuccinimide (NHS) esters represents a fundamental decision between analytical sensitivity and biocompatible selectivity .

While NHS esters serve as the "gold standard" for aqueous protein bioconjugation due to their hydrolytic stability and selectivity for primary amines, Q-8-COCl is a specialized reagent primarily utilized in LC-MS/MS metabolomics . Its acyl chloride moiety drives rapid, aggressive coupling to both primary and secondary amines, while the quinoline core significantly enhances ionization efficiency (proton affinity) in electrospray ionization (ESI), enabling low-nanomolar detection limits.

This guide analyzes the mechanistic trade-offs, stability profiles, and experimental protocols for both reagents, providing the data needed to select the correct chemistry for your application.[1]

Mechanistic Deep Dive: Acyl Chlorides vs. Active Esters

The fundamental difference lies in the leaving group quality and the resulting electrophilicity of the carbonyl carbon.

A. Quinoline-8-carbonyl chloride (Acyl Chloride) [2]
  • Mechanism: The chloride ion is an excellent leaving group (

    
     of conjugate acid HCl 
    
    
    
    ), rendering the carbonyl carbon highly electrophilic.
  • Reactivity: Reacts violently and rapidly with nucleophiles. It does not require activation but is highly susceptible to hydrolysis by water.

  • Selectivity: Low. Reacts with primary amines, secondary amines, and (slower) hydroxyls/thiols.

  • MS Benefit: The nitrogen in the quinoline ring acts as a "proton sponge" (

    
    ), capturing protons during ESI to boost signal intensity in positive ion mode (
    
    
    
    ).
B. NHS Esters (Active Ester) [1][3]
  • Mechanism: The N-hydroxysuccinimide group is a good leaving group (

    
    ), but significantly less reactive than chloride.
    
  • Reactivity: Tuned for reaction with primary amines (Lysine

    
    -NH2, N-terminus) in aqueous buffers at pH 7.2–8.5.
    
  • Selectivity: High for primary amines.[4] Reaction with secondary amines is sterically hindered and slow.

  • Stability: Finite half-life in water (minutes to hours), allowing for controlled bioconjugation without immediate degradation.

ReactionMechanism cluster_0 Reagents cluster_1 Intermediates cluster_2 Products Q8 Quinoline-8-carbonyl Chloride Tetra1 Tetrahedral Intermediate (Cl) Q8->Tetra1 Fast Attack NHS NHS Ester (Label-CO-NHS) Tetra2 Tetrahedral Intermediate (NHS) NHS->Tetra2 Slower Attack (pH 7-9) Amide1 Stable Amide (Quinoline-Tag) Tetra1->Amide1 ByProd1 HCl (Acidic Byproduct) Tetra1->ByProd1 Cl- leaves Amide2 Stable Amide (Label-Tag) Tetra2->Amide2 ByProd2 NHS Group (Water Soluble) Tetra2->ByProd2 NHS leaves Amine Target Amine (R-NH2) Amine->Tetra1 Amine->Tetra2

Figure 1: Comparative reaction pathways. Note the aggressive nature of the acyl chloride (Red) generating HCl, versus the buffered release of NHS (Yellow) in the active ester pathway.

Performance Analysis: The Data

The following table summarizes the operational differences. Researchers must trade off stability for reactivity/sensitivity .

FeatureQuinoline-8-carbonyl chloride NHS Esters
Primary Application LC-MS/MS Metabolomics (Amino Acids, Polyamines)Protein Bioconjugation, Fluorescent Labeling
Reactivity Extremely High (Instantaneous)Moderate (15–60 mins)
Target Selectivity Primary & Secondary AminesPrimary Amines (High Specificity)
Solvent Compatibility Organic (ACN, DMSO) or BiphasicAqueous Buffers (PBS, Borate)
Hydrolysis Rate Very Fast (

seconds in water)
Moderate (

mins to hours @ pH 8)
By-products HCl (Must be scavenged by base)N-hydroxysuccinimide (Neutral/Weak Acid)
MS Sensitivity High (Quinoline enhances ionization)Neutral (Unless tag is ionizable)
Storage Stability Poor (Moisture sensitive)Good (Desiccated)
Why Quinoline for MS?

In LC-ESI-MS, detection sensitivity depends on ionization efficiency. Native amino acids and polyamines often ionize poorly.

  • The Quinoline Advantage: The nitrogen atom in the quinoline ring has a high proton affinity. Upon derivatization, the analyte acquires a permanent "protonatable site," often increasing MS signal intensity by 10–100 fold compared to underivatized samples [1].

Experimental Protocols
Protocol A: High-Sensitivity Metabolite Derivatization (Q-8-COCl)

Best for: Quantifying amino acids, polyamines, or drugs in plasma/urine via LC-MS.

Reagents:

  • Reagent A: 10 mg/mL Quinoline-8-carbonyl chloride in anhydrous Acetonitrile (ACN). Prepare fresh.

  • Buffer B: 100 mM Sodium Borate (pH 9.0).

  • Quench: 1% Formic Acid in water.

Workflow:

  • Sample Prep: Mix 50 µL of sample (amine standard or bio-fluid extract) with 50 µL of Buffer B .

    • Expert Note: The high pH (9.0) is critical to deprotonate the amine (

      
      ) to make it nucleophilic.
      
  • Reaction: Rapidly add 50 µL of Reagent A . Vortex immediately for 30 seconds.

    • Mechanism:[5][6][7] The biphasic/semi-aqueous condition allows the amine to react with the acid chloride before water hydrolyzes the reagent. The borate buffers the HCl generated.

  • Incubation: Heat at 55°C for 1–5 minutes (optional, drives secondary amines to completion).

  • Quench: Add 50 µL of Quench solution.

    • Why: Converts remaining acid chloride to carboxylic acid and stabilizes the pH for LC column compatibility.

  • Analysis: Inject directly onto C18 LC-MS/MS.

Protocol B: Standard Protein Labeling (NHS Ester)

Best for: Labeling antibodies or enzymes with fluorophores/biotin.

Reagents:

  • Label: NHS-Ester dye (dissolved in anhydrous DMSO at 10 mg/mL).

  • Buffer: 1X PBS or 100 mM Bicarbonate (pH 8.2). Must be amine-free (No Tris/Glycine).

Workflow:

  • Buffer Exchange: Ensure protein is in amine-free buffer (pH 8.2).

  • Calculation: Add NHS-Ester at a 10–20 molar excess over the protein.

    • Self-Validating Step: If the protein precipitates, reduce molar excess or add <10% DMSO to solubilize the label.

  • Incubation: Incubate at Room Temperature (RT) for 1 hour or 4°C overnight.

  • Purification: Remove excess free dye using a desalting column (Sephadex G-25) or dialysis.

  • Validation: Measure A280 (Protein) and A_dye (Label) to calculate Degree of Labeling (DOL).

WorkflowComparison cluster_Q Protocol A: Q-8-COCl (Metabolomics) cluster_NHS Protocol B: NHS Ester (Proteomics) Step1Q Sample + Borate (pH 9) Step2Q Add Q-8-COCl (in ACN) Vortex 30s Step1Q->Step2Q Step3Q Heat 55°C (Optional) Step2Q->Step3Q Step4Q Quench (Formic Acid) Ready for LC-MS Step3Q->Step4Q Step1N Protein in PBS (pH 8.2) Step2N Add NHS-Label (in DMSO) Incubate 1 hr RT Step1N->Step2N Step3N Desalting Column (Remove Free Dye) Step2N->Step3N Step4N Measure DOL Ready for Assay Step3N->Step4N

Figure 2: Workflow divergence. Protocol A prioritizes speed and ionization enhancement; Protocol B prioritizes protein stability and purification.

Troubleshooting & Expert Insights
  • The "Hydrolysis" Trap (Q-8-COCl):

    • Symptom:[6][8][9][10][11][12] Low labeling efficiency despite high reagent concentration.

    • Cause: The acid chloride hydrolyzed before reacting with the amine.

    • Fix: Ensure the organic solvent (ACN) is anhydrous. Add the reagent last and vortex immediately. Do not premix the acid chloride with aqueous buffers.

  • The "Secondary Amine" Challenge:

    • NHS esters react poorly with secondary amines (e.g., Proline, Epinephrine).

    • Solution: Use Q-8-COCl . The high electrophilicity overcomes the steric hindrance of the secondary amine, making it the superior choice for neurochemical profiling (polyamines/catecholamines).

  • Stability of the Derivative:

    • Amides formed by Q-8-COCl are extremely stable. However, the reagent itself degrades in moist air. Store Q-8-COCl in a desiccator at -20°C. If the solid turns from off-white to yellow/sticky, it has hydrolyzed to the carboxylic acid and is useless.

References
  • Tereza Hofmanova, et al. (2026).[13] Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry.

  • BenchChem Application Note. (2025). A Researcher's Guide to Primary Amine Labeling: A Comparative Look at Alternatives to NHS Esters.

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

  • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.

  • Organic Chemistry Portal. Synthesis of Quinolines and Reaction Mechanisms.

Sources

A Senior Application Scientist's Guide to Fluorophore Photostability: A Comparative Analysis of Quinoline-Based Scaffolds and FITC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of cellular imaging, high-content screening, and quantitative fluorescence microscopy, the choice of a fluorophore is a foundational decision that dictates the limits of experimental possibility.[1] Among the critical performance metrics—brightness, quantum yield, and Stokes shift—photostability stands out as a paramount concern for any application requiring prolonged or intense light exposure.[2][3] An unstable fluorophore can lead to signal loss, inaccurate quantification, and ultimately, compromised data.

This guide provides an in-depth comparison of the photostability of fluorescein isothiocyanate (FITC), a workhorse of biology labs for decades, against the versatile and tunable class of quinoline-based fluorophores. We will move beyond a simple catalog of properties to explore the underlying mechanisms of photobleaching and provide the experimental frameworks necessary for you to validate these properties in your own work.

The Inevitable Fading: Understanding the Mechanism of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1][4][5] This process is not merely an inconvenience; it is a fundamental photochemical reaction that limits data acquisition. The phenomenon is primarily driven by the fluorophore's interaction with molecular oxygen while in its long-lived excited triplet state.[1][6]

A fluorophore absorbs a photon, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules will undergo "intersystem crossing" to a more stable, long-lived excited triplet state (T₁).[5] It is from this triplet state that the most significant photodamage occurs. The extended lifetime of the T₁ state increases the probability of collisions with molecular oxygen, generating highly reactive oxygen species (ROS) that chemically attack and destroy the fluorophore's structure.[5][6]

G cluster_singlet Singlet States cluster_triplet Triplet State cluster_products Outcome S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 (Photon Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence S1->Fluorescence Bleached Photobleaching (Irreversible Damage) T1->Bleached + O₂ → Reactive Oxygen Species

Caption: The Jablonski diagram illustrating the primary pathways for a fluorophore, including the route to photobleaching via the excited triplet state.

The Incumbent: Fluorescein Isothiocyanate (FITC)

FITC is a derivative of fluorescein that has been a staple in biological laboratories for decades due to its high absorptivity, excellent fluorescence quantum yield in aqueous solutions, and its amine-reactive isothiocyanate group, which allows for easy conjugation to proteins.[7][8]

However, its significant drawback is its notoriously low photostability.[1][9] An average fluorescein molecule emits only 30,000 to 40,000 photons before it photobleaches.[5][10] This rapid fading makes FITC a poor choice for applications that require long or repeated exposures, such as confocal microscopy, live-cell time-lapse imaging, and super-resolution techniques.[1] Furthermore, its fluorescence is pH-sensitive, which can be a confounding variable in cellular environments where pH can fluctuate.[8]

The Challenger: The Versatility of Quinoline-Based Fluorophores

Unlike FITC, "quinoline" does not refer to a single dye but rather a versatile class of heterocyclic aromatic compounds that serve as a robust scaffold for developing novel fluorescent probes.[2][11] The power of the quinoline scaffold lies in its modularity; its structure can be synthetically modified at multiple positions to fine-tune its photophysical properties, including absorption/emission wavelengths, quantum yield, and, critically, photostability.[2][12]

Quinoline derivatives have been successfully developed for a wide range of applications, including cellular imaging and the detection of metal ions.[11][13] Their stability and tunable properties make them an attractive alternative to traditional, less stable dyes. By designing molecules with a "push-pull" system (electron-donating and electron-accepting groups), chemists can create highly stable fluorophores with predictable photophysical properties.[12] While direct, universal photostability values for all quinoline derivatives cannot be given, their inherent chemical stability and capacity for modification allow for the rational design of probes far superior to FITC.[13]

Head-to-Head Comparison: Performance and Potential

The decision between using a standard dye like FITC and a more advanced quinoline-based probe comes down to the demands of the experiment.

FeatureFluorescein Isothiocyanate (FITC)Quinoline-Based Fluorophores (Representative)
Excitation Max (nm) ~495[7]Broadly tunable (UV to visible)[2][12]
Emission Max (nm) ~519[7]Broadly tunable (Blue to NIR)[2][12]
Fluorescence Quantum Yield (Φf) High (~0.92) in optimal buffer[10]Varies by structure; can be engineered for high efficiency[2]
Photostability Low; susceptible to rapid photobleaching[1][9][10][14]Generally higher and tunable through chemical modification[13]
Key Advantages Inexpensive, well-established conjugation chemistry.High design flexibility, potential for superior photostability and environmental sensing.[11][12]
Key Limitations Poor photostability, pH sensitivity, broad emission spectrum.[8]Properties are structure-dependent; may require custom synthesis.

Validating Performance: A Protocol for Measuring Photostability

Trust in a fluorophore's performance should not be based solely on catalog data. Experimental conditions, such as buffer composition, oxygen concentration, and the mounting medium, can significantly influence photobleaching rates.[6][15] Therefore, performing an in-house comparison is a critical step for rigorous scientific research. Here, we outline a standardized protocol for quantifying photobleaching half-life (t₁/₂), the time required for a fluorophore's fluorescence intensity to decrease to 50% of its initial value.[16]

Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous, constant illumination.

Materials:

  • Fluorophore-conjugated molecules (e.g., antibodies, proteins).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser, LED) and appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji).

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Mount fluorescent solution on slide) MicroscopeSetup 2. Microscope Setup (Set constant illumination & acquisition parameters) SamplePrep->MicroscopeSetup SelectROI 3. Select Region of Interest (ROI) MicroscopeSetup->SelectROI TimeLapse 4. Acquire Time-Lapse Image Series SelectROI->TimeLapse MeasureIntensity 5. Measure Mean Intensity in ROI for each frame TimeLapse->MeasureIntensity Normalize 6. Normalize Intensity to Time = 0 MeasureIntensity->Normalize Plot 7. Plot Normalized Intensity vs. Time Normalize->Plot Calculate 8. Determine Half-Life (t½) (Time to 50% intensity) Plot->Calculate

Caption: Experimental workflow for measuring the photobleaching half-life (t½) of a fluorophore.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of your fluorescently labeled molecule (e.g., antibody) in PBS at a suitable working concentration.

    • Mount a small volume (e.g., 5-10 µL) onto a clean microscope slide and apply a coverslip.

    • Causality Check: Sealing the edges of the coverslip with nail polish or a commercial sealant is crucial to prevent evaporation, which would change the fluorophore concentration and affect results.[1]

  • Microscope Setup & Illumination:

    • Select the appropriate filter set for your fluorophore.

    • Choose an illumination intensity that provides a good signal-to-noise ratio without causing instantaneous bleaching.

    • Causality Check: It is absolutely critical that the illumination intensity remains constant across all experiments and for all fluorophores being compared.[1][10] Any fluctuation in light power will directly alter the bleaching rate, making comparisons invalid.

  • Image Acquisition:

    • Define a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds).[1]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the defined ROI for each image in the time series.[1]

    • Measure the intensity of a background region (without any fluorophores) and subtract this value from your ROI measurements to correct for background fluorescence.[1]

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).[1]

    • Plot the normalized intensity versus time. Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1][16]

Conclusion and Practical Recommendations

The choice between FITC and a quinoline-based fluorophore is a classic trade-off between convenience and performance.

  • FITC remains a viable option for simple, endpoint assays where illumination is brief and high photostability is not a primary concern. Its low cost and extensive documentation make it accessible for many standard applications.

  • Quinoline-based fluorophores represent a significant step forward for demanding applications. For researchers engaged in quantitative, live-cell, or long-term imaging, the initial investment in developing or sourcing a highly photostable quinoline probe is justified by the acquisition of more reliable and robust data. Their tunable nature allows for the design of probes optimized not just for stability, but for the specific demands of a biological system.

Ultimately, the most authoritative data is that which is generated in your own laboratory under your specific experimental conditions. By understanding the mechanisms of photobleaching and employing rigorous validation protocols, you can select the optimal fluorophore to illuminate your research with confidence and clarity.

References

  • A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis. (n.d.). Benchchem.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
  • A Comparative Guide to the Photostability of 1-phenylazo-2-anthrol and Common Fluorophores for Fluorescence Microscopy. (n.d.). Benchchem.
  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog.
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). PMC.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). PMC.
  • Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. (2026, February 17). (PDF).
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. (n.d.). Benchchem.
  • Choosing the right fluorophores for your experiment. (n.d.). Abcam.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025, July 7).
  • A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone. (n.d.). Benchchem.
  • Photostability of organic fluorophore influenced by adjacent amino acid residues. (2025, August 27). PMC.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2025, April 1). MDPI.
  • Comparison of photostability for selected fluorescent proteins. (n.d.). ResearchGate.
  • How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments. (n.d.).
  • Fluorescein isothiocyanate. (n.d.). Wikipedia.
  • Struggle for photostability: Bleaching mechanisms of fluorescent proteins. (n.d.). (PDF).
  • Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF. (2025, August 10). ResearchGate.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Double labeling and comparison of fluorescence intensity and photostability between quantum dots and FITC in oral tumors. (2011, March 15). PubMed.
  • Fluorescein (FITC). (n.d.). Thermo Fisher Scientific - ES.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Super-multiplexed fluorescence microscopy via photostability contrast. (n.d.).
  • Fluorescence - Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer.
  • Troubleshooting low fluorescence quantum yield in benzo[f]quinoline probes. (n.d.). Benchchem.
  • Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated... (n.d.). ResearchGate.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry. (2013, February 4). ACS Publications.
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.).

Sources

Strategic Guide: Alternatives to Quinoline-8-carbonyl Chloride for Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-8-carbonyl chloride (8-QC-Cl) has long served as a reliable acylating agent for the fluorescent labeling of amines and alcohols. Its derivatives, typically 8-quinolinecarboxamides, exhibit stable fluorescence in the blue region (


 nm, 

nm) and have been instrumental in chiral separation workflows when coupled with chiral auxiliaries like L-proline.

However, modern bioanalysis often demands limits of detection (LOD) in the femtomole range, faster kinetics, and excitation wavelengths that avoid UV-range biological background interference. This guide analyzes superior alternatives—specifically AQC , FMOC-Cl , and NBD-F —providing the technical grounding to transition your workflow toward higher sensitivity and spectral precision.

Part 1: The Baseline & The Need for Evolution

The Incumbent: Quinoline-8-carbonyl Chloride (8-QC-Cl)[1]
  • Mechanism: Reacts via nucleophilic acyl substitution to form stable amides (with amines) or esters (with alcohols).

  • Utility: Frequently used as a precursor for Chiral Derivatizing Reagents (CDRs) or for general amine tagging in HPLC.

  • Limitations:

    • Spectral Overlap: Emission in the blue region (420 nm) often overlaps with the autofluorescence of plasma proteins and other biological matrix components.

    • Hydrolytic Instability: As an acid chloride, 8-QC-Cl is highly susceptible to hydrolysis, requiring strictly anhydrous storage and reaction conditions.

    • Quantum Yield: While decent, it lacks the "super-fluorescence" of fused ring systems like fluorene or the solvatochromic enhancement of benzofurazans.

Part 2: High-Performance Alternatives

AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)
  • Best For: Quantitative amino acid analysis and secondary amines.

  • The Upgrade: Unlike acid chlorides, AQC is a succinimidyl carbamate. It forms highly stable urea derivatives. The hydrolysis by-product (AMQ) has distinct spectral properties, simplifying chromatographic separation.

  • Performance:

    • Stability: Derivatives are stable for weeks at room temperature.

    • Sensitivity: Low femtomole to attomole detection limits.

    • Excitation:

      
       nm / 
      
      
      
      nm (High quantum efficiency).
FMOC-Cl (9-Fluorenylmethyl chloroformate)[2][3]
  • Best For: Ultra-trace analysis where sensitivity is paramount.

  • The Upgrade: FMOC-Cl offers massive absorptivity and quantum yield. It is widely used in automated amino acid analysis.

  • Caveat: The reagent itself is fluorescent and hydrolyzes to a fluorescent alcohol (FMOC-OH), necessitating an extraction step (usually with pentane/heptane) to remove excess reagent before injection.

  • Performance:

    • Excitation:

      
       nm / 
      
      
      
      nm.
    • Reactivity: extremely fast (< 1 min).

NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)
  • Best For: Complex biological matrices (plasma, urine) where UV interference is high.

  • The Upgrade: NBD-F shifts detection into the visible range (

    
     nm), drastically reducing background noise. It is non-fluorescent until it reacts, eliminating the need for extraction steps.
    
  • Performance:

    • Excitation:

      
       nm / 
      
      
      
      nm (Yellow/Green).
    • Selectivity: Highly specific for primary and secondary amines; does not label thiols as aggressively as its chloro-analog (NBD-Cl).

Part 3: Comparative Data Analysis

Table 1: Physicochemical & Performance Metrics[1][4]
FeatureQuinoline-8-carbonyl ClAQC (AccQ-Tag)FMOC-ClNBD-F
Target Group Amines, Alcohols

&

Amines

&

Amines, Phenols

&

Amines
Reactive Group Acid ChlorideNHS CarbamateChloroformateAryl Fluoride

(nm)
~314250260470

(nm)
~420 (Blue)395 (Cyan)305-315 (UV/Blue)530 (Green)
LOD (Typical) PICOmole (

)
FEMTOmole (

)
FEMTOmole (

)
FEMTOmole (

)
Reagent Stability Poor (Moisture sensitive)Good (Solid), Hydrolyzes in bufferFair (Moisture sensitive)Good
Derivative Stability ModerateExcellent (>1 week)GoodModerate (Light sensitive)
Excess Removal? Not always requiredNo (By-products distinct)YES (Critical step)No (Fluorogenic)

Part 4: Decision Logic & Workflows

Reagent Selection Strategy

The following decision tree illustrates the logical pathway for selecting the optimal reagent based on your specific analytical constraints.

ReagentSelection Start Select Analyte & Matrix AmineType Functional Group? Start->AmineType Matrix Matrix Complexity? AmineType->Matrix Amines Q8CC Select 8-QC-Cl (Chiral Precursor / General) AmineType->Q8CC Alcohols / Chiral Synthesis UV_Interference High UV Background? (e.g. Plasma) Matrix->UV_Interference Complex Sensitivity Required Sensitivity? Matrix->Sensitivity Simple/Clean UV_Interference->Sensitivity No NBDF Select NBD-F (Visible Range, Low Noise) UV_Interference->NBDF Yes FMOC Select FMOC-Cl (Ultra-High Sensitivity) Sensitivity->FMOC Attomole (<10^-15) AQC Select AQC (High Stability, No Extraction) Sensitivity->AQC Femtomole (Robustness)

Figure 1: Decision matrix for selecting fluorescent derivatization reagents.

Part 5: Experimental Protocol

Validated Workflow: AQC Derivatization of Polyamines

This protocol replaces the moisture-sensitive 8-QC-Cl workflow with the robust AQC method, suitable for HPLC-FLD analysis.

Reagents:

  • AQC Solution: 3 mg/mL in Acetonitrile (ACN).

  • Borate Buffer: 0.2 M, pH 8.8.

  • Internal Standard:

    
    -Aminobutyric acid or similar.
    

Step-by-Step Procedure:

  • Preparation:

    • Aliquot

      
       of sample (amine standard or biological extract) into a reaction vial.
      
    • Add

      
       of Borate Buffer (pH 8.8) . Rationale: High pH ensures the amine is deprotonated (
      
      
      
      ) and nucleophilic, facilitating the attack on the carbamate.
  • Derivatization:

    • Add

      
       of AQC Reagent Solution . Vortex immediately for 15 seconds.
      
    • Note: AQC hydrolyzes competitively with water. Rapid mixing ensures the amine reacts before the reagent is consumed by the aqueous buffer.

  • Incubation:

    • Heat the vial at 55°C for 10 minutes .

    • Mechanism:[1] This drives the conversion of the initial unstable intermediate into the highly stable urea derivative and ensures tyrosine phenol side-reactions (if any) are completed or degraded.

  • Analysis:

    • Inject

      
       directly into the HPLC system.
      
    • Separation: C18 Reverse Phase Column (e.g., 3.0 x 150 mm, 3

      
      ).
      
    • Mobile Phase: Gradient of Acetate Buffer (pH 5.0) and Acetonitrile (60:40).

    • Detection:

      
       nm, 
      
      
      
      nm.

References

  • BenchChem. (2025).[2][3] A Head-to-Head Comparison of Derivatization Reagents: Dansyl Chloride vs. 9-Fluorenylmethyl Chloroformate (FMOC-Cl).Link

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation.Link

  • National Institutes of Health (NIH). (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.[4][5]Link

  • The Institute of Fluorescence. (2001). Chloride-Sensitive Fluorescent Indicators: Quinoline-based Probes.[6]Link

  • Arkivoc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.Link

Sources

Beyond Simple Acylation: A Guide to the Strategic Advantages of Quinoline-8-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

In the vast toolkit of synthetic chemistry, acylating agents are fundamental reagents for constructing amides and esters, core functionalities in pharmaceuticals and materials science.[1] While common reagents like acetyl chloride or benzoyl chloride are workhorses for introducing simple acyl groups, the selection of an acylating agent can be a strategic decision that extends far beyond mere bond formation. This guide provides an in-depth comparison of Quinoline-8-carbonyl chloride with conventional acylating agents, demonstrating its superior utility in applications where the acyl group itself is designed to impart specific, value-added functionalities such as metal chelation, fluorescence, and inherent bioactivity.

The Principle of Functional Acylation: More Than a Protecting Group

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically via nucleophilic acyl substitution.[2] The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[2] Acyl chlorides are the most reactive in this series due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[3]

While this high reactivity is a shared trait among acyl chlorides, Quinoline-8-carbonyl chloride distinguishes itself not by a significant difference in reaction kinetics, but by the unique properties embedded within its quinoline scaffold. Its use transforms the acylation reaction from a simple synthetic step into a method for installing a multi-functional molecular tag.

cluster_0 Conventional Acylation cluster_1 Strategic Acylation Conventional Substrate (e.g., R-NH2) Product1 Benzamide Derivative (Function: Amide Bond) Conventional->Product1 Acylation Agent1 Benzoyl Chloride Agent1->Product1 Strategic Substrate (e.g., R-NH2) Product2 Quinoline-8-carboxamide (Functions: Amide Bond, Chelation, Fluorescence, Bioactivity) Strategic->Product2 Functional Acylation Agent2 Quinoline-8-carbonyl chloride Agent2->Product2

Caption: Comparison of conventional vs. strategic acylation.

Core Advantage 1: In-Built Metal Chelation

A primary advantage of the quinoline-8-acyl moiety is its potent and predictable metal-chelating capability. 8-Hydroxyquinoline (8-HQ) is a classic bidentate chelating agent, binding metal ions through its phenolic oxygen and the ring nitrogen.[4] This property is largely retained in its 8-carboxamide and 8-ester derivatives. The carbonyl oxygen and the quinoline nitrogen form a stable five-membered ring upon coordination with a metal ion.

This built-in chelating ability is invaluable in drug development and chemical biology. The biological activity of many quinoline-based drugs is directly linked to their ability to bind and transport metal ions like copper and zinc, which can disrupt metalloenzyme function in target cells, such as cancer cells.[5] By acylating a biomolecule or drug candidate with Quinoline-8-carbonyl chloride, a researcher can introduce a specific metal-binding site, potentially enhancing its therapeutic efficacy or enabling its use as a metal sensor.[6]

Caption: Chelation of a metal ion (e.g., Zn²⁺) by a quinoline-8-carboxamide.

Core Advantage 2: Intrinsic Fluorescence for Labeling and Detection

The quinoline ring system is an intrinsic fluorophore.[7] Acylation with Quinoline-8-carbonyl chloride effectively tags molecules with a fluorescent reporter group, a significant advantage over non-fluorescent acylating agents like benzoyl chloride. This is particularly useful for:

  • Fluorescent Probes: 8-Carboxamidoquinoline derivatives have been developed as selective fluorescent sensors for metal ions, notably Zn²⁺.[6][7] The chelation event often leads to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF), allowing for sensitive detection in biological and environmental samples.[7]

  • Biomolecule Labeling: Attaching the quinoline-8-carbonyl moiety to proteins, nucleic acids, or other biomolecules enables their visualization and tracking in cellular imaging applications.

  • Chiral Derivatization: In analytical chemistry, it can be used as a chiral derivatizing reagent. After reacting with a racemic mixture (e.g., of amines or alcohols), the resulting diastereomers can be separated by chromatography and detected with high sensitivity due to the fluorescent tag.[8]

Core Advantage 3: A Privileged Pharmacophore in Drug Discovery

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[9]

Using Quinoline-8-carbonyl chloride allows a drug development professional to incorporate this pharmacologically active motif into a lead compound. This strategy can be used to:

  • Enhance Bioactivity: The quinoline moiety itself may contribute to the overall biological effect of the final molecule.[10]

  • Improve Pharmacokinetic Properties: The lipophilic nature of the quinoline ring can influence the solubility and membrane permeability of a drug candidate.[11]

  • Explore Structure-Activity Relationships (SAR): By introducing the quinoline-8-carboxamide group, new interaction points (e.g., for π-π stacking or hydrogen bonding) are added, which can be explored to optimize binding to a biological target.[11]

Performance Comparison of Acylating Agents

While the primary advantages of Quinoline-8-carbonyl chloride are functional, its reactivity is comparable to other aromatic acyl chlorides. All acyl chlorides are highly reactive and sensitive to moisture, requiring anhydrous reaction conditions.[2]

FeatureQuinoline-8-carbonyl chlorideBenzoyl ChlorideAcetic Anhydride
Class Aromatic Acyl ChlorideAromatic Acyl ChlorideAcid Anhydride
Relative Reactivity Very HighVery HighHigh
Byproduct HCl (corrosive)HCl (corrosive)Acetic Acid (less corrosive)
Typical Conditions Anhydrous, often with a base (e.g., pyridine, Et₃N), Room Temp. or 0 °CAnhydrous, often with a base (e.g., pyridine, NaOH), Room Temp. or 0 °COften requires heating or catalyst (e.g., DMAP)
Functional Properties of Product Fluorescent, Metal-chelating, Bioactive Generally noneGenerally none
Representative Yield (Amidation) ~98% with L-proline derivative[8]85-95% with aniline[12]Varies, often >80% with catalyst

Experimental Protocols

Protocol 1: Preparation of Quinoline-8-carbonyl chloride

This protocol describes the synthesis of the acylating agent from its corresponding carboxylic acid using oxalyl chloride.

Materials:

  • Quinoline-8-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Quinoline-8-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or THF to suspend the solid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation).

  • The resulting solid is crude Quinoline-8-carbonyl chloride and is typically used immediately in the next step without further purification.[8]

Protocol 2: General N-Acylation of a Primary Amine

This protocol details the formation of a quinoline-8-carboxamide.

Materials:

  • Crude Quinoline-8-carbonyl chloride (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 eq)

  • Anhydrous solvent (DCM, THF, or acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5 eq)

  • Standard workup and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and the base (1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Dissolve the crude Quinoline-8-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure quinoline-8-carboxamide.

start Start: Choose Acylating Agent q1 Is a functional tag (fluorescence, chelation, bioactivity) required in the final product? start->q1 q2 Is highest reactivity/ mildest conditions critical? q1->q2 No res1 Use Quinoline-8-carbonyl chloride q1->res1 Yes q3 Are corrosive byproducts (HCl) a major concern? q2->q3 No res2 Use Benzoyl Chloride or another Acyl Chloride q2->res2 Yes q3->res2 No res3 Use Acetic Anhydride or another Anhydride q3->res3 Yes

Caption: Decision workflow for selecting an appropriate acylating agent.

Conclusion

The choice of an acylating agent is a critical decision in modern chemical synthesis. While standard reagents are suitable for routine transformations, Quinoline-8-carbonyl chloride offers a distinct set of advantages for advanced applications. It serves not merely as a source of an acyl group, but as a strategic tool for installing a multi-functional moiety with predictable metal-chelating, fluorescent, and pharmacological properties. For researchers, scientists, and drug development professionals aiming to design molecules with sophisticated functions, Quinoline-8-carbonyl chloride represents a superior alternative to conventional, non-functionalized acylating agents.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available at: [Link]

  • Singh, P., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • Yusof, N. A., et al. (2019). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. ResearchGate. Available at: [Link]

  • D'hooghe, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

  • SciSpace. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace. Available at: [Link]

  • Kim, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. Available at: [Link]

  • Unknown Author. Preparation and Properties of Quinoline. Source Document. Available upon request.
  • Węsierska, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]

  • Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]

  • Al-Amiery, A. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. Available at: [Link]

  • Al-Mulla, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Smith, P. W., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. Available at: [Link]

  • Chakraborti, A. K., et al. (2004). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. Available at: [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • Wang, Y., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]

  • Zard, S. Z., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. Available at: [Link]

  • Ghosh, K., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances. Available at: [Link]

  • Meshram, G. A., & Patil, V. D. (2012). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

  • Singh, K. K. (2018). Greener approach of quinoline derivative and nitrogen intermediate. ResearchGate. Available at: [Link]

  • Fakude, S. T., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. Available at: [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quinoline-8-carbonyl chloride: Performance in Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of analytes is paramount. Often, the inherent physicochemical properties of a target molecule are not amenable to direct analysis by modern analytical instrumentation. This is where chemical derivatization becomes an indispensable tool, transforming analytes into species with enhanced detectability. Among the arsenal of derivatizing agents, Quinoline-8-carbonyl chloride (8-QC-Cl) has emerged as a versatile reagent, particularly for compounds bearing nucleophilic functional groups such as amines and phenols.

This guide provides an in-depth, objective comparison of the performance of Quinoline-8-carbonyl chloride across various analytical techniques. We will delve into its reactivity, explore its applications with supporting experimental data, and contrast its performance against established alternative derivatizing agents. The insights provided herein are grounded in established scientific principles and aim to empower you to make informed decisions in your analytical workflow design.

The "Why" of Derivatization: Enhancing Analytical Performance

Before we dissect the capabilities of Quinoline-8-carbonyl chloride, it is crucial to understand the rationale behind derivatization. The primary objectives of this chemical modification are:

  • Improved Detectability: Introducing a chromophore or fluorophore to an analyte that lacks these properties allows for sensitive detection by UV-Visible or fluorescence detectors, respectively.[1][2]

  • Enhanced Chromatographic Separation: Altering the polarity and volatility of an analyte can significantly improve its retention and resolution in chromatographic systems like HPLC and GC.

  • Increased Stability: Derivatization can protect thermally labile or unstable functional groups, preventing degradation during analysis.

  • Improved Mass Spectrometric Ionization: Modifying an analyte can enhance its ionization efficiency in techniques like electrospray ionization mass spectrometry (ESI-MS).[3]

Quinoline-8-carbonyl chloride: A Profile

Quinoline-8-carbonyl chloride is a derivative of quinoline, a heterocyclic aromatic compound. The key to its utility as a derivatizing agent lies in the reactive acyl chloride group at the 8-position of the quinoline ring. This group readily reacts with nucleophiles like primary and secondary amines, as well as phenolic hydroxyl groups, to form stable amide and ester linkages, respectively.

The quinoline moiety itself is a strong chromophore and fluorophore, a property that is conferred upon the analyte after derivatization.[4][5] This is the fundamental principle behind the performance of 8-QC-Cl in various analytical techniques.

The Derivatization Reaction: A Mechanistic Overview

The reaction of Quinoline-8-carbonyl chloride with an amine or phenol is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine or the oxygen of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Quinoline-8-carbonyl chloride Quinoline-8-carbonyl chloride Intermediate Intermediate Quinoline-8-carbonyl chloride->Intermediate + Analyte (R-NH2 / R-OH) Analyte (Amine/Phenol) Analyte (Amine/Phenol) Derivatized Analyte Derivatized Analyte Intermediate->Derivatized Analyte - HCl HCl HCl

Caption: Derivatization of an analyte with Quinoline-8-carbonyl chloride.

Performance in High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common analytical technique where derivatization is employed, and Quinoline-8-carbonyl chloride has demonstrated significant utility in this domain, particularly for pre-column derivatization.

Enhancing UV and Fluorescence Detection

The primary advantage of using 8-QC-Cl in HPLC is the introduction of the quinoline group, which possesses strong UV absorbance and native fluorescence. This dramatically enhances the sensitivity of detection for analytes that would otherwise be difficult to detect.

A notable application is in the enantioseparation of β-blockers. In one study, a chiral derivatizing reagent was synthesized from quinoline-8-carboxylic acid (the precursor to 8-QC-Cl) and L-proline. This reagent was then used to derivatize racemic β-blockers, forming diastereomers that could be separated by reversed-phase HPLC with excellent resolution. The quinoline moiety provided the necessary chromophore for UV detection, enabling limits of detection and quantification in the nanogram per milliliter range (LOD = 0.192 ng/mL, LOQ = 0.576 ng/mL).[6][7]

Experimental Protocol: Pre-column Derivatization of an Amine with Quinoline-8-carbonyl chloride for HPLC-UV Analysis

This protocol is a generalized procedure and may require optimization for specific analytes.

  • Reagent Preparation:

    • Prepare a 10 mM solution of Quinoline-8-carbonyl chloride in anhydrous acetonitrile.

    • Prepare a 100 mM solution of pyridine in anhydrous acetonitrile.

    • Prepare a standard solution of the amine analyte in a suitable solvent.

  • Derivatization Procedure:

    • To 100 µL of the amine standard solution in a microcentrifuge tube, add 100 µL of the Quinoline-8-carbonyl chloride solution.

    • Add 50 µL of the pyridine solution to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 294 nm.[6]

HPLC Analysis Workflow with Pre-column Derivatization Sample Sample Derivatization Derivatization Sample->Derivatization + 8-QC-Cl HPLC Separation HPLC Separation Derivatization->HPLC Separation UV/Fluorescence Detection UV/Fluorescence Detection HPLC Separation->UV/Fluorescence Detection Data Analysis Data Analysis UV/Fluorescence Detection->Data Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Comparison with Alternative Derivatizing Agents for Amines
Derivatizing AgentTarget AnalytesDetection ModeAdvantagesDisadvantages
Quinoline-8-carbonyl chloride Primary & Secondary Amines, PhenolsUV, FluorescenceGood reactivity, stable derivatives, strong chromophore/fluorophore.Can produce by-products that may interfere with analysis.
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines, PhenolsFluorescence, UVHigh fluorescence quantum yield, well-established reagent.[1][8]Long reaction times, derivatives can be light-sensitive.[8]
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary AminesFluorescenceRapid reaction, stable derivatives, good for amino acid analysis.[1][8]Excess reagent can interfere and must be removed.
o-Phthalaldehyde (OPA) Primary AminesFluorescenceVery rapid reaction, reagent itself is non-fluorescent.[1]Derivatives can be unstable, does not react with secondary amines.

Performance in Fluorescence Spectroscopy

The inherent fluorescence of the quinoline ring makes Quinoline-8-carbonyl chloride an excellent labeling agent for fluorescence-based detection methods.[2][4] When conjugated to a non-fluorescent analyte, it imparts strong fluorescence to the resulting derivative, enabling highly sensitive quantification.

Quinoline and its derivatives are known to form fluorescent complexes with metal ions, and this property can be exploited for sensing applications.[4][9] While 8-QC-Cl is primarily a derivatizing agent for organic molecules, the fluorescent nature of the resulting derivative is a key performance characteristic. The absorption maxima of quinoline derivatives are typically in the UV region (around 294 nm), with emission in the visible region.[2] This large Stokes shift is advantageous as it minimizes self-absorption and background interference.

Comparison with Other Fluorescent Labels
Fluorescent LabelExcitation Max (nm)Emission Max (nm)Key Features
Quinoline-8-amide (derivative of 8-QC-Cl) ~294~360-420Good quantum yield, stable.[4][6]
Dansyl ~340~520High sensitivity, environmentally sensitive fluorescence.[1][8]
Fluorescamine ~390~475Reagent is non-fluorescent, reacts rapidly.[1][8]
NBD-F ~470~530Long wavelength emission, reduces background fluorescence.

Performance in Other Analytical Techniques

Gas Chromatography (GC)

The direct use of Quinoline-8-carbonyl chloride as a derivatizing agent for GC is not well-documented. The relatively high molecular weight and polarity of 8-QC-Cl and its derivatives may make them unsuitable for GC analysis, which typically requires volatile and thermally stable compounds. However, for certain analytes, derivatization with a smaller reagent followed by GC analysis might be a more appropriate strategy. For instance, there are methods for determining quinoline itself in various matrices using GC-MS.[10]

Electrochemistry

The electrochemical properties of quinoline and its derivatives have been studied, and they can exhibit redox activity.[11] This suggests a potential application of 8-QC-Cl as a derivatizing agent for electrochemical detection. By tagging an electrochemically inactive analyte with the quinoline moiety, it may become detectable by techniques such as cyclic voltammetry or amperometry. However, dedicated electrochemical derivatizing agents, such as ferrocene derivatives, are more commonly used for this purpose due to their excellent redox properties. There is a growing interest in developing electrochemical sensors for quinoline-based compounds, which could indirectly support the use of 8-QC-Cl in this field.[12][13]

Conclusion: A Versatile Tool with Clear Strengths

Quinoline-8-carbonyl chloride is a valuable and versatile derivatizing agent, particularly for HPLC with UV and fluorescence detection. Its ability to react with a range of nucleophilic functional groups and impart strong chromophoric and fluorophoric properties to analytes makes it a powerful tool for enhancing analytical sensitivity.

While it may not be the optimal choice for all analytical techniques, its performance in liquid chromatography is well-established. When selecting a derivatizing agent, it is crucial to consider the nature of the analyte, the analytical technique to be employed, and the desired performance characteristics. By understanding the strengths and limitations of Quinoline-8-carbonyl chloride in comparison to other reagents, researchers can design more robust and sensitive analytical methods to meet the demanding requirements of modern scientific research.

References

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. International Journal of Molecular Sciences. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available at: [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances. Available at: [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. Available at: [Link]

  • Quinoline-8-ol and its derivatives as preconcentration agents in flow injection analysis coupled to atomic and molecular spectrometric techniques. Analytical Sciences. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences. Available at: [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of the Chinese Chemical Society. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst. Available at: [Link]

  • Electrochemical sensor for hazardous food colourant quinoline yellow based on carbon nanotube-modified electrode. Food Chemistry. Available at: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]

  • Separation of 7-Chloro-8-quinolinol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. Available at: [Link]

  • Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels. Available at: [Link]

  • Quinoline, 8-chloro- in the NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Gas chromatographic determination of carbonyl compounds in biological and oil samples by headspace single-drop microextraction with in-drop derivatisation. Analytica Chimica Acta. Available at: [Link]

  • Electrochemical sensor for luteolin detection. Microchimica Acta. Available at: [Link]

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A Comparative Study of Quinoline Isomers as Derivatizing Agents: Structural Influence on Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the performance of quinoline positional isomers—specifically 3-aminoquinoline (3-AQ) , 6-aminoquinoline (6-AQ) , and 8-aminoquinoline (8-AQ) —as precursors for activated carbamate derivatizing agents. While 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is the industry standard (AccQ-Tag), understanding the physicochemical divergence of its isomers is critical for method development in metabolomics and proteomics.

Key Findings:

  • Fluorescence: The 6-isomer exhibits superior quantum yield (

    
    ) due to optimal conjugation and lack of intramolecular quenching. The 8-isomer suffers from significant quenching (
    
    
    
    ) via the rapid intersystem crossing or photoinduced electron transfer (PET) involving the heterocyclic nitrogen.
  • Mass Spectrometry: All isomers enhance ESI+ ionization, but 6-AQ derivatives show the highest proton affinity and stability, minimizing in-source fragmentation compared to the 8-isomer.

  • Chromatography: Isomeric separation requires phenyl-hexyl or pentafluorophenyl (PFP) stationary phases due to the inability of standard C18 columns to resolve the subtle dipole moment differences between 3-AQ and 6-AQ derivatives.

Mechanistic Principles of Quinoline Derivatization

The utility of quinoline as a derivatizing scaffold lies in its rigid bicyclic aromatic structure, which serves two purposes:

  • Fluorophore: It acts as a "lamp" for analytes lacking chromophores (e.g., amino acids, aliphatic amines).

  • Proton Sponge: The ring nitrogen (pKa ~4.9) is easily protonated in electrospray ionization (ESI), drastically increasing MS sensitivity.

The "Isomer Effect" on Fluorescence

The position of the amine attachment (converted to a urea linkage upon derivatization) dictates the photophysics.

  • 6-Position (The Standard): The urea linkage at C6 extends the

    
    -conjugation system longitudinally across the naphthalene-like core. This "push-pull" system (donor amine, acceptor ring) stabilizes the excited state (
    
    
    
    ), resulting in high fluorescence.
  • 8-Position (The Quencher): Substituents at C8 are spatially proximal to the quinoline ring nitrogen. This proximity facilitates intramolecular hydrogen bonding or PET , providing a non-radiative decay pathway that effectively kills fluorescence.

Reaction Mechanism

The derivatization relies on the rapid reaction of an activated succinimidyl carbamate (synthesized from the aminoquinoline isomer) with a primary or secondary amine analyte.

ReactionMechanism Reagent Activated Quinoline (AQC Isomer) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Analyte Analyte (R-NH2) Analyte->Intermediate Product Stable Urea Derivative Intermediate->Product Elimination Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct

Figure 1: General reaction mechanism for aminoquinoline carbamate derivatization. The kinetics are driven by the leaving group quality (NHS) and the nucleophilicity of the analyte.

Experimental Protocol: Comparative Synthesis & Validation

To objectively compare the isomers, one must synthesize the activated carbamate for each isomer (3-, 6-, and 8-AQ) and apply them to a standard amino acid mix.

Reagent Synthesis (In-situ Activation)

Note: While AQC (6-isomer) is commercially available, 3- and 8- analogs must be prepared.

  • Dissolution: Dissolve 1.0 mmol of the specific aminoquinoline isomer (3-AQ, 6-AQ, or 8-AQ) in dry acetonitrile (ACN).

  • Activation: Add 1.1 mmol of Disuccinimidyl Carbonate (DSC) .

  • Catalysis: Add catalytic triethylamine (TEA). Heat at 50°C for 30 mins.

  • Result: This generates the Isomer-QC reagent (Quinoline-Carbamate).

Derivatization Workflow

This protocol ensures pH control, which is the single most critical variable for reaction yield.

  • Buffer Prep: Prepare 0.2 M Borate Buffer, pH 8.8. (Crucial for deprotonating analyte amines).

  • Mixture: Combine 10

    
    L Sample (Amino Acid Std) + 70 
    
    
    
    L Borate Buffer + 20
    
    
    L Reagent Solution (3-, 6-, or 8-isomer).
  • Incubation: Vortex and heat at 55°C for 10 minutes.

    • Why Heat? It drives the reaction to completion and hydrolyzes the excess reagent into a non-interfering byproduct (aminoquinoline + CO2 + NHS).

  • Quench: Stop reaction (optional if injecting immediately) or dilute with mobile phase A.

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (Plasma/Cell Lysate) Deprotein Deproteinization (Cold ACN/MeOH) Sample->Deprotein Buffer Add Borate Buffer (pH 8.8) Deprotein->Buffer Reagent Add Quinoline Isomer (3-, 6-, or 8-AQC) Buffer->Reagent Heat Incubation 55°C, 10 min Reagent->Heat LC UPLC Separation (C18 or Phenyl-Hexyl) Heat->LC Detection Dual Detection (Fluorescence + ESI-MS) LC->Detection

Figure 2: Comparative analytical workflow.[1] Critical control points are the Deproteinization step (to prevent column fouling) and the pH buffering.

Comparative Performance Data

The following data summarizes the physicochemical differences observed when derivatizing a standard analyte (e.g., Leucine) with the three isomers.

Table 1: Photophysical & MS Properties
Feature6-Aminoquinoline (AQC)3-Aminoquinoline8-Aminoquinoline
Fluorescence QY (

)
High (0.3 - 0.5) Moderate (0.1 - 0.2)Very Low (< 0.05)
Excitation Max (

)
~250 nm~245 nm~260 nm
Emission Max (

)
~395 nm (Blue-Green)~380 nm (UV-Blue)Weak/Broad
Stokes Shift Large (~145 nm)ModerateN/A (Quenched)
MS Ionization (ESI+) ExcellentGoodGood
MS Fragmentation Stable Urea BondStableLabile (Loss of NH3/Ring)
Steric Hindrance LowLowHigh (Peri-interaction)
Table 2: Chromatographic Separation (Reverse Phase)
Isomer DerivativeRetention Behavior (C18)Separation Difficulty
6-AQ Moderate RetentionBaseline resolves from NHS
3-AQ Similar to 6-AQCo-elutes with 6-AQ on standard C18
8-AQ Stronger RetentionDistinct shift due to intramolecular H-bond

Critical Discussion

Why 6-AQ is the "Gold Standard"

The 6-aminoquinoline structure (AQC) represents the global minimum for energy optimization in fluorescence. The distance between the urea nitrogen and the ring nitrogen prevents the "heavy atom effect" or quenching interactions. Furthermore, the large Stokes shift (difference between excitation and emission) allows for Rayleigh scattering to be easily filtered out, drastically improving Signal-to-Noise (S/N) ratios in fluorescence detection [1].

The 8-AQ Anomaly

While 8-aminoquinoline is a powerful "directing group" in C-H activation chemistry due to its ability to chelate metals, this same property makes it a poor fluorescent tag. In the excited state, the lone pair on the ring nitrogen can quench the fluorophore via electron transfer. Additionally, 8-AQ derivatives are more prone to in-source fragmentation in Mass Spectrometry, often losing the tag entirely, which complicates quantification [2].

Mass Spectrometry Implications

All quinoline isomers contain a basic nitrogen. In acidic mobile phases (0.1% Formic Acid), this nitrogen is protonated (


).
  • Sensitivity: 6-AQ derivatives typically show a 10-50x increase in signal compared to underivatized amino acids.

  • Fragmentation: In MS/MS (MRM modes), the 6-AQ derivative yields a characteristic fragment at m/z 171 (the aminoquinoline carbamate moiety). This serves as a universal "reporter ion" for precursor scanning, simplifying the discovery of unknown amines [3].

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[2] Analytical Biochemistry.

  • Salazar, C., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Metabolites.[3]

  • Haller, F., et al. (2021). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes. Chromatographia.[2][4][5][6]

  • Gao, W., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Scientific Reports.[7]

Sources

A Senior Application Scientist's Comparative Guide to Method Validation: Leveraging Quinoline-8-carbonyl chloride for Sensitive HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes lacking a strong native chromophore—such as amines, amino acids, and other nucleophilic compounds—presents a persistent challenge in High-Performance Liquid Chromatography (HPLC).[1][2] Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation, chemically modifying the analyte to attach a UV-absorbing or fluorescent tag, thereby enhancing its detectability.[2][3]

This guide provides a comprehensive framework for the validation of a new analytical method utilizing Quinoline-8-carbonyl chloride, a promising yet less documented derivatizing agent. By leveraging its inherent quinoline moiety, this reagent offers the potential for robust chromophore introduction. We will objectively compare its projected performance with established alternatives, supported by a detailed validation protocol grounded in the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] This document is designed not merely as a set of instructions, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and trustworthiness.

The Scientific Foundation: Derivatization and the Imperative of Validation

The efficacy of an analytical method hinges on its reliability, a characteristic formally demonstrated through a process known as method validation.[5] The objective is to provide documented evidence that the procedure is suitable for its intended purpose.[7] When dealing with analytes that are "invisible" to standard UV detectors, derivatization becomes a critical first step in the analytical workflow.

Mechanism of Action: Quinoline-8-carbonyl chloride Derivatization

Quinoline-8-carbonyl chloride is an acyl chloride. The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing hydrochloric acid (HCl), which is typically neutralized by a base in the reaction mixture. The result is a new molecule incorporating the strong chromophoric quinoline ring system, making the analyte readily detectable by UV-Vis spectrophotometry.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte Analyte (e.g., R-NH₂) Plus1 + Analyte->Plus1 Reagent Quinoline-8-carbonyl chloride Arrow Nucleophilic Acyl Substitution (in basic medium) Reagent->Arrow Derivative Derivatized Analyte (Stable Amide) Plus2 + Derivative->Plus2 Byproduct HCl Plus1->Reagent Plus2->Byproduct Arrow->Derivative

Caption: Nucleophilic acyl substitution reaction workflow.

The Validation Framework: Adherence to ICH Q2(R2) Guidelines

The ICH Q2(R2) guideline provides the global standard for validating analytical procedures, ensuring a harmonized, science-based approach.[5][8] Validation is not a one-time event but a continuous process that demonstrates a method's fitness for purpose throughout its lifecycle.[8] The core parameters evaluated provide a complete performance profile of the method.

Validation_Workflow start_node Define Analytical Target Profile (ATP) dev_node Method Development & Optimization start_node->dev_node protocol_node Write Validation Protocol (Define Acceptance Criteria) dev_node->protocol_node param_group Core Validation Parameters (ICH Q2(R2)) protocol_node->param_group Specificity Specificity param_group->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness end_node Validation Report & Lifecycle Management Robustness->end_node

Caption: The logical workflow for analytical method validation.

Comparative Analysis of Derivatization Reagents

The choice of derivatizing agent is a critical decision in method development. It impacts reaction efficiency, derivative stability, sensitivity, and potential for interference. Below is a comparison of Quinoline-8-carbonyl chloride (projected) against commonly used reagents.[2][9]

ReagentReaction TargetDetectionKey AdvantagesKey Disadvantages
Quinoline-8-carbonyl chloride (Projected) Primary & Secondary AminesUVStrong chromophore from quinoline ring; Stable amide bond formation.Reagent may be moisture sensitive; By-products might require extraction.
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines, PhenolsFluorescence, UVHigh sensitivity (fluorescence); Well-established methods.[9]Derivatives can be light-sensitive; Excess reagent can cause interfering peaks.[3]
FMOC-Cl (9-fluorenylmethyl chloroformate) Primary & Secondary AminesFluorescence, UVHigh sensitivity; Clean reaction with stable derivatives.[9]Reagent hydrolysis can interfere; Relatively expensive.
Benzoyl Chloride Primary & Secondary AminesUVInexpensive and readily available; Forms stable derivatives.[1]Lower sensitivity compared to fluorescent tags; Requires extraction of excess reagent.[2]
o-Phthalaldehyde (OPA) Primary AminesFluorescenceVery fast reaction; Suitable for automation.[9]Derivatives are unstable; Does not react with secondary amines.[3]

A Self-Validating Protocol: HPLC Method Validation Using Quinoline-8-carbonyl chloride

This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for the quantification of a model primary amine (e.g., Benzylamine) in a simple matrix (e.g., methanol).

Objective: To formally demonstrate that the analytical method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4][7]

Materials and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of the derivatized analyte (expecting λmax ~230-250 nm).

  • Reagents: Quinoline-8-carbonyl chloride, Benzylamine (analyte), Triethylamine (base), Acetonitrile (HPLC grade), Methanol (HPLC grade).

Standard Solution Preparation
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzylamine and dissolve in 100 mL of methanol.

  • Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of Quinoline-8-carbonyl chloride in 10 mL of acetonitrile. Prepare fresh.

General Derivatization Procedure
  • Pipette 100 µL of the analyte standard or sample into a reaction vial.

  • Add 50 µL of Triethylamine (1 M in acetonitrile) to act as a base.

  • Add 200 µL of the Quinoline-8-carbonyl chloride solution.

  • Vortex the mixture and allow it to react at room temperature for 15-20 minutes.

  • Dilute the mixture with the mobile phase to a final volume of 1.0 mL for HPLC analysis.

Validation Parameter Experiments

A. Specificity
  • Causality & Objective: Specificity demonstrates that the analytical signal is unambiguously from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[6][10] This is the foundation of a reliable method.

  • Methodology:

    • Prepare a blank sample (matrix without analyte) and subject it to the full derivatization and analytical procedure.

    • Prepare a spiked sample with the analyte.

    • Analyze a sample containing known, structurally similar impurities if available.

    • Inject the blank, the spiked sample, and the impurity sample into the HPLC system.

  • Acceptance Criteria: The chromatogram of the blank should show no significant peaks at the retention time of the derivatized analyte. The analyte peak should be well-resolved from any impurity peaks.

B. Linearity and Range
  • Causality & Objective: Linearity confirms a direct, proportional relationship between the concentration of the analyte and the detector's response.[4] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[10] This is crucial for accurate quantification across different sample concentrations.

  • Methodology:

    • Prepare a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.[7] For this example, we'll use 5, 10, 25, 50, and 100 µg/mL.

    • Derivatize each standard in triplicate according to the general procedure.

    • Inject each derivatized standard and record the peak area.

    • Construct a calibration curve by plotting the mean peak area against the known concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[11]

    • The y-intercept of the regression line should be ≤ 2% of the response at the 100% concentration level.[11]

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
5125,4801.1%
10251,1500.8%
25628,9900.5%
501,255,6000.4%
1002,510,9500.3%
Linear Regression R² = 0.9998 y = 25085x + 1250
C. Accuracy
  • Causality & Objective: Accuracy measures the closeness of the experimental results to the true value.[4][8] It is typically assessed through recovery studies, ensuring that the method can correctly quantify the analyte in a real sample matrix.

  • Methodology:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Derivatize and analyze each sample.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

D. Precision
  • Causality & Objective: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.[12]

    • Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).[11][12]

  • Methodology:

    • Repeatability: Analyze a minimum of six replicates at 100% of the test concentration on the same day by the same analyst.[7]

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst or on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6][11]

Precision LevelParameterConcentration (µg/mL)Mean Measured Conc.%RSD (n=6)
Repeatability Analyst 1, Day 1, System 15049.850.9%
Intermediate Analyst 2, Day 2, System 25050.151.2%
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality & Objective: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[4][12] These parameters define the sensitivity of the method.

  • Methodology (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ must be verified by analyzing at least six replicates at the proposed concentration, demonstrating acceptable precision (%RSD typically ≤ 10%).[11]

ParameterS/N RatioProjected Concentration
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL

Conclusion and Forward-Looking Remarks

This guide establishes a comprehensive and scientifically rigorous framework for the validation of an HPLC method using Quinoline-8-carbonyl chloride as a pre-column derivatizing agent. The projected performance, based on its chemical properties and comparison with established reagents, indicates its strong potential for the sensitive and robust quantification of primary and secondary amines. The detailed protocols for assessing specificity, linearity, accuracy, precision, and sensitivity are grounded in the authoritative ICH Q2(R2) guidelines, ensuring regulatory compliance and data integrity.

Every analytical method's validation must be tailored to its specific purpose, as defined by the Analytical Target Profile (ATP).[8] The acceptance criteria and experimental designs presented here serve as a robust starting point. By following this self-validating guide, researchers and drug development professionals can confidently establish that their analytical procedure is, and remains, fit for its intended purpose.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Ich guidelines on validation for analytical method/equipments. (n.d.). Slideshare.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. (n.d.). Benchchem.
  • Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. (n.d.). PubMed.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021, August 13). ijcrt.org.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29). Acta Scientific.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
  • quinoline-8-carbonyl chloride | 100517-41-7. (2023, May 25). ChemicalBook.
  • Analytical Method Validation Using QbD and QRM. (n.d.). Pharmaceutical Technology.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review.
  • An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. (2024, August 16). PubMed.
  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025, September 30). ResearchGate.
  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. (2019, March 20). PubMed.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023, August 5). Asian Journal of Chemistry.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ivtnetwork.com.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Quinoline-8-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the development of highly selective chemical probes and therapeutic agents is paramount. Quinoline derivatives, a versatile class of heterocyclic compounds, have garnered significant attention for their wide-ranging biological activities.[1][2] Among these, quinoline-8-carbonyl chloride and its derivatives represent a class of reactive compounds with the potential to act as covalent modifiers of biological targets. The inherent electrophilicity of the carbonyl chloride group predisposes these molecules to react with nucleophilic residues on proteins, offering a powerful mechanism for achieving high-potency and durable target engagement.

However, this reactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to undesired biological consequences and confound experimental results. This guide provides a comprehensive framework for assessing the cross-reactivity of quinoline-8-carbonyl chloride derivatives, drawing upon established principles of covalent inhibitor design and state-of-the-art chemoproteomic techniques. While direct comparative data for quinoline-8-carbonyl chloride derivatives is emerging, this guide will equip you with the rationale and methodologies to rigorously evaluate the selectivity of your compounds of interest and compare them against relevant alternatives.

The Imperative of Selectivity for Covalent Probes

Covalent inhibitors function through a two-step mechanism: initial non-covalent binding to the target protein, followed by the formation of a stable covalent bond.[3] The selectivity of a covalent inhibitor is not solely determined by the intrinsic reactivity of its electrophilic "warhead" but is significantly influenced by the non-covalent binding affinity and the positioning of the warhead in proximity to a reactive nucleophile on the target protein.[3][4]

Derivatives of quinoline-8-carbonyl chloride are designed to react with nucleophilic amino acid residues such as cysteine, lysine, or histidine.[5] Understanding the cross-reactivity of these compounds is crucial for several reasons:

  • Target Validation: High confidence in on-target activity is essential to validate a protein as a therapeutic target.

  • Minimizing Toxicity: Off-target covalent modifications can lead to toxicity and adverse effects in a therapeutic context.

  • Data Interpretation: In a research setting, off-target effects can lead to misinterpretation of experimental outcomes.

A Comparative Framework for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, integrating computational and experimental methods. This section outlines a workflow to guide your investigations.

Workflow for Cross-Reactivity Profiling

Cross-Reactivity Workflow cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Proteome-Wide Selectivity Computational_Screening Computational Screening (Virtual Target Panels) Reactivity_Assay Intrinsic Reactivity Assay (e.g., with Glutathione) Computational_Screening->Reactivity_Assay Prioritize Compounds Biochemical_Assays Biochemical Assays (Panel of Purified Proteins) Reactivity_Assay->Biochemical_Assays Select Compounds for In Vitro Testing Cell-Based_Assays Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) Biochemical_Assays->Cell-Based_Assays Confirm On-Target Activity ABPP Activity-Based Protein Profiling (ABPP) (Chemoproteomics) Cell-Based_Assays->ABPP Advance Promising Candidates Target_Deconvolution Target Deconvolution Methods (e.g., Photoaffinity Labeling) ABPP->Target_Deconvolution Identify Off-Targets

Caption: A phased approach to assessing the cross-reactivity of quinoline-8-carbonyl chloride derivatives.

Experimental Methodologies for Cross-Reactivity Profiling

This section details key experimental protocols for evaluating the selectivity of your quinoline-8-carbonyl chloride derivatives.

Intrinsic Reactivity Assessment

The inherent reactivity of the electrophile can be a predictor of promiscuity. A common method to assess this is to measure the rate of reaction with a model nucleophile like glutathione (GSH).[4]

Protocol: GSH Reactivity Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the quinoline-8-carbonyl chloride derivative in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, mix the quinoline derivative with a molar excess of GSH.

    • Include control wells with the quinoline derivative alone and GSH alone.

  • Monitoring the Reaction:

    • Monitor the depletion of the quinoline derivative over time using LC-MS.

  • Data Analysis:

    • Calculate the rate constant (k) for the reaction. A higher rate constant suggests greater intrinsic reactivity.

Compound Scaffold Warhead Relative GSH Reactivity
Derivative AQuinoline-8-carbonylCarbonyl ChlorideHigh
Alternative 1QuinazolineAcrylamideModerate[6]
Alternative 2QuinolineSulfonyl FluorideLow

Table 1. Illustrative comparison of the intrinsic reactivity of different electrophilic warheads.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to globally profile the targets of a reactive compound in a complex biological system.[2][7] This method utilizes a probe based on the compound of interest, typically functionalized with a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

Protocol: Competitive ABPP for Target Identification

  • Probe Synthesis: Synthesize a probe by attaching a linker and a reporter tag to the quinoline-8-carbonyl scaffold. The attachment point should be chosen to minimize disruption of the compound's binding properties.

  • Cell Lysate Preparation: Prepare a proteome lysate from a relevant cell line or tissue.

  • Competitive Incubation:

    • Pre-incubate the cell lysate with varying concentrations of the untagged quinoline-8-carbonyl chloride derivative (the competitor).

    • Add the tagged probe to the lysate and incubate to allow for covalent labeling of target proteins.

  • Enrichment and Digestion:

    • Enrich the probe-labeled proteins using streptavidin beads (for biotin tags).

    • Wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis:

    • Proteins whose labeling is competed off by the untagged derivative are identified as specific targets.

    • Plot the competition data to determine the IC50 for target engagement.

Workflow for Activity-Based Protein Profiling (ABPP)

ABPP Workflow Cell_Lysate Cell Lysate Incubation1 Pre-incubation Cell_Lysate->Incubation1 Competitor Quinoline-8-carbonyl Chloride Derivative Competitor->Incubation1 Probe Tagged Quinoline Probe Incubation2 Probe Incubation Probe->Incubation2 Incubation1->Incubation2 Enrichment Streptavidin Enrichment Incubation2->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Target Identification & Quantification LCMS->Data_Analysis

Caption: A schematic of a competitive ABPP experiment to identify the targets of a quinoline-8-carbonyl chloride derivative.

Case Study: Selectivity of Quinazoline-Based Covalent Inhibitors

While specific data for quinoline-8-carbonyl chloride derivatives are limited, studies on structurally related quinazoline-based covalent inhibitors provide valuable insights into achieving selectivity. For instance, covalent quinazoline inhibitors targeting KRAS G12C have been developed with high potency and selectivity.[6][8] The selectivity of these compounds was enhanced by modifying the quinazoline scaffold to optimize non-covalent interactions with a specific pocket on the target protein.[6] These studies underscore the importance of the scaffold in directing the reactive warhead to the intended target and minimizing off-target reactions.

Compound Target IC50 (nM) Selectivity Notes Reference
Quinazoline Derivative 1KRAS G12C<100High selectivity over wild-type KRAS and other kinases.[6]
PelitinibEGFR83Irreversible inhibitor forming a covalent bond with Cys797 in the ATP binding pocket of EGFR.[9]

Table 2. Examples of selective covalent inhibitors with quinoline or quinazoline scaffolds.

Conclusion and Future Directions

The development of selective quinoline-8-carbonyl chloride derivatives requires a rigorous and systematic approach to evaluating cross-reactivity. The methodologies outlined in this guide, from initial reactivity assessments to proteome-wide profiling, provide a robust framework for characterizing the selectivity of your compounds. By integrating these experimental strategies, researchers can gain a comprehensive understanding of the on- and off-target activities of their quinoline-based covalent modifiers, paving the way for the development of more precise chemical tools and safer therapeutic agents. As the field of chemoproteomics continues to evolve, the application of these techniques will be instrumental in unlocking the full potential of quinoline-8-carbonyl chloride derivatives in drug discovery and chemical biology.

References

  • Zeng, M., Lu, J., Li, L., Feru, F., Quan, C., Gero, T. W., Ficarro, S. B., Xiong, Y., Ambrogio, C., Paranal, R. M., Catalano, M., Shao, J., Wong, K. K., Marto, J. A., Fischer, E. S., Jänne, P. A., Scott, D. A., Westover, K. D., & Gray, N. S. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Cell chemical biology, 24(8), 1005–1016.e3.
  • Dong, L., et al. (2025). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 23(13).
  • Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. OSTI.GOV.
  • Di Mauro, G., et al. (2021).
  • de Gruiter, L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 725-737.
  • Ward, R. A., et al. (2019). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors.
  • Lebraud, H., et al. (2020). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Bioorganic & Medicinal Chemistry, 28(21), 115743.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968.
  • ChemScene. (n.d.). Screening Libraries. ChemScene.
  • Chivers, G. E., et al. (1974). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1987-1991.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Backus, K. M., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
  • Wiśniewska, A., et al. (2021). Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag. Journal of the American Chemical Society, 143(8), 3213-3222.
  • The annulation reactions of 8-quinolinesulfenyl chloride with vinyl... (n.d.).
  • Willems, L. I., et al. (2023). Activity-based protein profiling. UCL Discovery.
  • Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbon
  • 8-Quinolinesulfonyl chloride 18704-37-5 wiki. (n.d.). Guidechem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). Molecules.
  • Activity-Based Protein Profiling: Applications to Biomarker Discovery, In Vivo Imaging and Drug Discovery. (2025).
  • Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag | Request PDF. (n.d.).
  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Technology Networks.
  • The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (n.d.). RSC Publishing.
  • GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid... (2022). Chemical Methodologies.
  • Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. (2025). Bioorganic & Medicinal Chemistry Letters.
  • Publication: Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. (n.d.). Harvard DASH.
  • A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. (2022). bioRxiv.
  • Development of Electrophiles and Chemoproteomic Methods for the Exploration of the Ligandability of Bacterial Proteomes Patrick. (2020).

Sources

Benchmarking the Quantum Yield of Quinoline-8-carbonyl Chloride-Derived Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the benchmarking process for fluorophores derived from Quinoline-8-carbonyl chloride (8-QCC) . Unlike constitutively fluorescent labels (e.g., Dansyl chloride), 8-QCC derivatives often function as environmentally sensitive "switches" or chelation-enhanced fluorophores (CHEF).

Consequently, this guide deviates from standard static benchmarking to include conditional quantum yield (QY) analysis , specifically focusing on solvent polarity and metal-ion coordination.

Executive Summary

Quinoline-8-carbonyl chloride (8-QCC) is a specialized derivatizing agent used to tag nucleophiles (amines, alcohols). While often overshadowed by high-yield labels like Fluorescein or Dansyl chloride, 8-QCC derivatives offer unique tunable fluorescence .

Key Benchmarking Insight: The quantum yield (


) of 8-QCC derivatives is rarely static. In protic solvents, 

is typically low (<0.05) due to photoinduced electron transfer (PET) or intersystem crossing. However, upon chelation (e.g., Zn²⁺ binding) or transition to aprotic environments ,

can increase by 10–50 fold. This guide provides the protocol to quantify this dynamic range.

Comparative Analysis: 8-QCC vs. Standard Alternatives

The following table contrasts 8-QCC derivatives with industry-standard amine-reactive fluorophores.

FeatureQuinoline-8-carboxamides (8-QCC Derived)Dansyl Chloride Fluorescamine NBD-Cl
Primary Application Metal sensing (Zn²⁺, Cd²⁺), "Turn-on" probesProtein/Peptide labeling, SolvatochromismRapid amine detection (TLC/HPLC)Lipid/Membrane probes
Native Quantum Yield (

)
Low (< 0.05) in water/methanolHigh (0.1 – 0.5) Non-fluorescent until reactedWeak in water, High in lipids
Excitation Max (

)
~290–310 nm~330–340 nm~390 nm~465 nm
Emission Max (

)
~400–450 nm (Blue)~500–550 nm (Green/Yellow)~475 nm~540 nm
Stokes Shift Large (>100 nm)Large (>150 nm)Medium (~85 nm)Medium (~75 nm)
Mechanism Chelation-Enhanced Fluorescence (CHEF)Intramolecular Charge Transfer (ICT)Reaction-induced planarizationEnvironment-sensitive ICT

Expert Commentary: Choose 8-QCC not for raw brightness, but for signal-to-noise ratio in sensing applications. Its low background fluorescence makes it superior for detecting specific binding events compared to the "always-on" Dansyl chloride.

Experimental Protocol: Synthesis of Model Fluorophore

To benchmark the QY, we first synthesize a stable model compound: N-butylquinoline-8-carboxamide .

Reagents
  • Quinoline-8-carbonyl chloride (freshly prepared or commercial).

  • n-Butylamine (Nucleophile).

  • Dichloromethane (DCM) (Solvent).

  • Triethylamine (TEA) (Base).

Workflow Diagram

SynthesisWorkflow Start Start: 8-QCC (Acid Chloride) Reactants Add n-Butylamine + TEA in DCM Start->Reactants Reaction Stir at 0°C -> RT (Nucleophilic Acyl Substitution) Reactants->Reaction 2 hrs Workup Wash: NaHCO3, Brine Dry: Na2SO4 Reaction->Workup Purify Recrystallization (Hexane/EtOAc) Workup->Purify Product Pure N-butylquinoline- 8-carboxamide Purify->Product

Caption: Synthesis pathway for the model fluorophore via nucleophilic acyl substitution.

Experimental Protocol: Determination of Quantum Yield ( )

We employ the Relative Quantum Yield Method (Gradient Method). This self-validating protocol minimizes errors from concentration and inner-filter effects.

Materials
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
    • Why? Overlapping excitation (~300–350 nm) and emission regions with quinoline derivatives.

  • Solvents: Acetonitrile (MeCN) and Methanol (MeOH) (Spectroscopic grade).

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[1]

Step-by-Step Procedure

1. Preparation of Stock Solutions

  • Prepare a 1 mM stock of the Quinoline derivative in MeCN.

  • Prepare a 1 mM stock of Quinine Sulfate in 0.1 M H₂SO₄.

2. Absorbance Tuning (The Linearity Check)

  • Prepare 5 dilutions for both the sample and the standard.

  • Critical Rule: The Absorbance (A) at the excitation wavelength (

    
     nm) must remain between 0.01 and 0.1 .
    
  • Causality:

    
     causes inner-filter effects (re-absorption of emitted light), artificially lowering the calculated QY.
    

3. Fluorescence Acquisition

  • Excitation Wavelength: 310 nm (Keep constant for all).

  • Slit Width: 2–5 nm.

  • Record emission spectra (330 nm – 600 nm).

  • Integrate the total area under the emission curve (

    
    ) for each dilution.
    

4. Data Processing (The Gradient Method)

  • Plot Integrated Fluorescence Intensity (

    
    )  (y-axis) vs. Absorbance (
    
    
    
    )
    (x-axis).[2]
  • Perform a linear regression to obtain the slope (

    
    ) for both sample and standard.
    
  • Validation:

    
     must be 
    
    
    
    . If not, check for aggregation or instrument saturation.

5. Calculation Calculate


 using the comparative equation:


  • 
    : Refractive index of the solvent (MeCN = 1.344; Water = 1.333).
    

Advanced Benchmarking: The "Turn-On" Effect

Since 8-QCC derivatives are chelation-sensitive, a static QY is insufficient. You must benchmark the Fluorescence Enhancement Factor (FEF) .

Mechanism of Action

In the free state, the lone pair on the quinoline nitrogen often quenches fluorescence via Photoinduced Electron Transfer (PET). Binding a metal ion (e.g., Zn²⁺) engages this lone pair, blocking PET and restoring fluorescence.

Turn-On Protocol
  • Measure the QY of the sample in pure MeCN (

    
    ).
    
  • Add 1 equivalent of Zn(ClO₄)₂ or Zn(OAc)₂.

  • Measure the QY of the complex (

    
    ).
    
  • Report FEF:

    
    .
    
Logic Flow: Benchmarking Decision Tree

QYLogic Input Sample: 8-QCC Derivative CheckSolubility Check Solubility (MeCN vs Water) Input->CheckSolubility AbsCheck Measure Absorbance Is A < 0.1? CheckSolubility->AbsCheck Dilute Dilute Sample AbsCheck->Dilute No Measure Measure Integrated Fluorescence AbsCheck->Measure Yes Dilute->AbsCheck Calc Calculate Slope (Grad) Measure->Calc MetalCheck Add Zn2+ Ions (10 uM) Calc->MetalCheck Compare Compare Free vs. Bound QY MetalCheck->Compare

Caption: Logic flow for validating absorbance limits and testing chelation effects.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (The authoritative text on relative QY calculations and inner-filter effects).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (Defines the standards like Quinine Sulfate).

  • Jiang, P., et al. (2004). 8-Hydroxyquinoline-based metal-ion sensing: Mechanism and Application. Journal of Fluorescence.
  • Albrecht, M. (2001). 8-Hydroxyquinoline and its derivatives: synthesis and applications. Chem. Soc. Rev. (Comprehensive review on the chemistry of 8-substituted quinolines).

Sources

Stability comparison of amide vs. ester linkages formed with Quinoline-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-8-carbonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, bioconjugation, and transition-metal catalysis. When reacted with amines or alcohols, it forms 8-quinolinecarboxamides or 8-quinolinecarboxylates, respectively. The choice between an amide and an ester linkage fundamentally dictates the molecule's pharmacokinetic profile, shelf-life, and structural rigidity.

This guide provides an objective, data-driven comparison of the hydrolytic and enzymatic stability of these two linkages, detailing the underlying chemical causality and providing self-validating experimental protocols for stability assessment.

Mechanistic Causality: Why Amides Outperform Esters in Stability

The stark difference in stability between amides and esters formed from quinoline-8-carbonyl chloride is not merely an empirical observation; it is governed by fundamental electronic and steric principles.

Electronic Resonance and Electrophilicity

The primary driver of hydrolytic stability is the degree of resonance delocalization within the carbonyl system. Nitrogen is less electronegative than oxygen, allowing the nitrogen lone pair in an amide to donate more effectively into the carbonyl ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 orbital. This strong resonance imparts significant double-bond character to the C-N bond, reducing the positive charge on the carbonyl carbon and making it highly resistant to nucleophilic attack by water or hydroxide ions . Conversely, the oxygen atom in an ester is a poorer electron donor, leaving the carbonyl carbon highly electrophilic and susceptible to both acid- and base-catalyzed hydrolysis 1.
The "Quinoline-8" Microenvironment Effect

Beyond general amide/ester rules, the quinoline-8-carbonyl scaffold introduces a unique geometric advantage for amides. In 8-quinolinecarboxamides, the amide N-H acts as a hydrogen bond donor to the adjacent quinoline N1 nitrogen 2. This strong intramolecular hydrogen bond locks the molecule into a rigid, coplanar conformation. This rigidity sterically shields the carbonyl carbon from incoming nucleophiles. This exact self-stabilizing geometry is why 8-aminoquinoline derivatives are so highly prized as robust, bidentate directing groups in transition-metal-catalyzed C–H activation [[3]]() 4. Esters lack this N-H bond, cannot form this intramolecular lock, and remain flexible and exposed.

Enzymatic Susceptibility

In drug development, plasma stability is a critical metric. Human plasma contains high concentrations of non-specific esterases (e.g., butyrylcholinesterase) that rapidly cleave ester linkages 5. Amidase activity in plasma is comparatively negligible, granting amides significantly longer in vivo half-lives 6.

Logic Base Quinoline-8-carbonyl Scaffold Amide Amide Linkage (N-conjugation) Base->Amide Ester Ester Linkage (O-conjugation) Base->Ester Res Strong N-lone pair delocalization + Intramolecular H-bonding Amide->Res WeakRes Weak O-lone pair delocalization + High Electrophilicity Ester->WeakRes Stable High Stability (Resistant to Hydrolysis) Res->Stable Labile Low Stability (Rapid Enzymatic/Base Cleavage) WeakRes->Labile

Mechanistic divergence in stability between quinoline-8-carbonyl amides and esters.

Quantitative Data Presentation

The following table summarizes the comparative stability profiles of representative 8-quinolinecarboxamides versus 8-quinolinecarboxylates across varying physiological and chemical conditions.

Linkage TypeConjugate ExampleMatrix / ConditionHalf-Life (

)
Primary Degradation Pathway
Amide 8-QuinolinecarboxamideHuman Plasma (37°C)> 24 hoursNegligible
Ester 8-QuinolinecarboxylateHuman Plasma (37°C)< 30 minutesEnzymatic (Esterases)
Amide 8-QuinolinecarboxamidepH 7.4 Buffer (37°C)> 7 daysNegligible
Ester 8-QuinolinecarboxylatepH 7.4 Buffer (37°C)~ 48 hoursBase-catalyzed hydrolysis
Amide 8-QuinolinecarboxamidepH 1.2 Buffer (37°C)> 7 daysNegligible
Ester 8-QuinolinecarboxylatepH 1.2 Buffer (37°C)~ 12 hoursAcid-catalyzed hydrolysis

Self-Validating Experimental Protocols

To ensure data integrity, stability assays must be designed as self-validating systems. The protocols below incorporate specific control mechanisms to rule out false positives (e.g., mistaking poor extraction recovery for compound degradation).

Protocol A: Human Plasma Stability Assay (Enzymatic Degradation)

Causality & Design Logic: We use cold acetonitrile to quench the reaction. Enzymatic hydrolysis continues even after an aliquot is removed from the incubator; injecting cold acetonitrile instantly denatures plasma esterases, halting the reaction at the exact time point. Furthermore, an Internal Standard (IS) is added within the quench solution. Because proteins can trap analytes during precipitation, the ratio of Analyte/IS corrects for extraction losses. If the absolute signal drops but the Analyte/IS ratio remains constant, it indicates extraction loss, not degradation. Procaine is used as a positive control because its rapid ester hydrolysis validates that the plasma esterases are active 7.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma to 37°C in a water bath. Prepare a 1 mM stock solution of the quinoline-8-carbonyl conjugate in DMSO.

  • Spiking: Spike the compound into the plasma to achieve a final concentration of 1 µM (keep final DMSO concentration ≤ 0.1% to avoid enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C. At time points

    
     and 
    
    
    
    minutes, withdraw a 50 µL aliquot.
  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM of a stable isotope-labeled Internal Standard (IS). Vortex vigorously for 30 seconds.

  • Extraction: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation Control: Run a parallel assay using Procaine (Esterase positive control) and Lidocaine (Amidase negative control).

Protocol B: pH-Dependent Chemical Hydrolysis

Causality & Design Logic: Testing at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological blood) maps the full hydrolytic profile 1. Using co-solvents (like 5% methanol) ensures the lipophilic quinoline conjugates remain in solution, preventing precipitation which could falsely appear as "stability" due to the solid state protecting the compound from hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M HCl buffer (pH 1.2) and 0.1 M Phosphate buffer (pH 7.4).

  • Initiation: Add the conjugate (final concentration 10 µM) to the respective buffers containing 5% Methanol to ensure solubility.

  • Incubation: Maintain solutions in a shaking incubator at 37°C.

  • Sampling: Withdraw 100 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Dilute the aliquot 1:1 with cold mobile phase (e.g., 50:50 Water:Acetonitrile) to dilute the buffer capacity and arrest extreme pH degradation prior to injection.

  • Quantification: Analyze via HPLC-UV or LC-MS/MS. Plot the natural log of remaining percentage versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow A 1. Conjugate Synthesis (Quinoline-8-carbonyl chloride + Amine/Alcohol) B 2. Matrix Incubation (Human Plasma / pH Buffers at 37°C) A->B C 3. Quench & Protein Precipitation (Cold Acetonitrile + Internal Standard) B->C D 4. LC-MS/MS Quantification (MRM Mode Analysis) C->D E 5. Kinetic Modeling (Determine t1/2 and Cleavage Rate) D->E

Experimental workflow for evaluating hydrolytic and enzymatic stability of linkages.

References

1.[8] Amide vs Ester: Evaluating Hydrolysis Rates for Stability. patsnap.com. 8 2.[7] Understanding the chemical basis of drug stability and degradation. pharmaceutical-journal.com. 7 3.[6] Comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid. benchchem.com. 6 4.[5] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. nih.gov. 5 5.[9] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. nih.gov. 2 6.[3] Strategies for the preparation of quinazolinones by formamide. researchgate.net. 3 7.[4] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews. acs.org. 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-8-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of a safe and ethical research environment. Quinoline-8-carbonyl chloride, a reactive acyl chloride derivative of quinoline, requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound. By moving beyond a simple checklist, we delve into the chemical principles underpinning these procedures, empowering you to make informed safety decisions.

Hazard Profile and Immediate Safety Precautions

The acid chloride group is highly reactive and will readily hydrolyze upon contact with moisture, including humidity in the air and on skin, to form quinoline-8-carboxylic acid and corrosive hydrochloric acid.[1][2] This reaction is exothermic and can produce toxic HCl fumes.[3]

The quinoline core is associated with significant health and environmental hazards. Quinoline is toxic if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5] It is also recognized as being very toxic to aquatic life with long-lasting effects.[6][7] Therefore, quinoline-8-carbonyl chloride must be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for integrity before use.[8][9]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and fumes.[2]

  • Skin and Body Protection: A full-length laboratory coat is essential to prevent skin contact.[9]

  • Respiratory Protection: All handling of quinoline-8-carbonyl chloride and its disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors and fumes.[1][10]

Quantitative Data Summary

To provide a framework for understanding the physical and chemical properties of the waste generated, the following table summarizes key data for quinoline and its hydrolysis product, quinoline-8-carboxylic acid.

PropertyQuinoline8-Quinolinecarboxylic acid
CAS Number 91-22-586-59-9
Molecular Formula C₉H₇N[11]C₁₀H₇NO₂
Molecular Weight 129.16 g/mol [12]173.17 g/mol
Appearance Colorless to brown hygroscopic liquid[11]Light brown crystalline powder[13]
Melting Point -15 °C[12]183-185 °C
Boiling Point 238 °C[12]Not available
Solubility Slightly soluble in cold water, readily soluble in hot water and most organic solvents[11]Insoluble in water[13]

Detailed Disposal Protocol: A Step-by-Step Guide

The primary strategy for the safe disposal of quinoline-8-carbonyl chloride is through controlled chemical neutralization, specifically hydrolysis, to convert the reactive acyl chloride into the more stable carboxylic acid. This process must be performed with care to manage the exothermic reaction and the release of HCl gas.

Step 1: Preparation for Neutralization
  • Select a Suitable Reaction Vessel: Choose a flask or beaker that is at least three times larger than the volume of the quenching solution to accommodate for potential splashing or foaming. An open beaker is preferable to a flask to avoid pressure build-up.

  • Cooling: Prepare an ice bath to cool the reaction vessel. The hydrolysis of acid chlorides can be vigorous and exothermic.[10]

  • Work in a Fume Hood: Ensure the entire procedure is conducted within a certified and properly functioning chemical fume hood to contain any HCl fumes generated.[1]

Step 2: Chemical Neutralization (Quenching)
  • Prepare the Quenching Solution: A dilute solution of sodium hydroxide (e.g., 2.5 M) or sodium bicarbonate can be used as the quenching agent.[3][14][15] A basic solution will neutralize the hydrochloric acid produced during hydrolysis.

  • Slow Addition: Slowly and cautiously add the quinoline-8-carbonyl chloride to the cooled, stirred quenching solution.[3][10] This can be done dropwise for liquids or in small portions for solids.

  • Control the Reaction: Continuously stir the mixture and monitor the temperature. If the reaction becomes too vigorous, slow down or temporarily stop the addition of the acid chloride.

  • Ensure Complete Reaction: After all the quinoline-8-carbonyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the hydrolysis is complete.

Step 3: Final pH Adjustment and Waste Collection
  • Check the pH: Once the reaction is complete and the mixture has returned to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The ideal pH for disposal is between 6 and 8.[14]

  • Neutralize if Necessary: If the solution is still acidic, add more of the basic quenching solution until the pH is within the target range. If the solution is too basic, it can be neutralized with a dilute acid like hydrochloric acid.

  • Collect as Hazardous Waste: The resulting neutralized aqueous solution contains quinoline-8-carboxylic acid and should be collected in a designated, clearly labeled hazardous waste container.[8][16] The label should include the full chemical name, "Aqueous waste containing Quinoline-8-carboxylic acid," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]

  • Rinsate Collection: Decontaminate the reaction vessel and any other contaminated labware by rinsing with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.[16]

  • Solid Waste: Any contaminated PPE, such as gloves, and other solid materials should be disposed of in a designated solid hazardous waste container.[16]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling and neutralizing quinoline-8-carbonyl chloride.

QuinolineDisposalWorkflow start Start: Quinoline-8-carbonyl chloride for disposal is_pure Is the material pure or in solution? start->is_pure pure_solid Pure Quinoline-8-carbonyl chloride (Solid/Liquid) is_pure->pure_solid Pure in_solution Quinoline-8-carbonyl chloride in Solution is_pure->in_solution In Solution neutralize Step 2: Chemical Neutralization (Quenching) in Fume Hood pure_solid->neutralize in_solution->neutralize check_ph Step 3: Check and Adjust pH to 6-8 neutralize->check_ph liquid_waste Collect as Aqueous Hazardous Waste check_ph->liquid_waste pH is Neutral decontaminate Decontaminate Glassware & Collect Rinsate liquid_waste->decontaminate solid_waste Dispose of Contaminated PPE & Solids as Solid Hazardous Waste decontaminate->solid_waste end Final Disposal via Licensed Contractor solid_waste->end

Disposal workflow for Quinoline-8-carbonyl chloride.

Final Disposal

The ultimate disposal of all waste streams containing quinoline-8-carbonyl chloride or its derivatives must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9][16] These facilities are equipped to handle and process chemical waste in an environmentally safe and compliant manner. Never dispose of quinoline-containing waste down the sanitary sewer.[17]

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of quinoline-8-carbonyl chloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • California Air Resources Board. (1997). Quinoline. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • J&K Scientific. (n.d.). 8-Quinolinecarboxylic acid, 98%. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Safety data sheet. (2023, January 31). Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Reactivity Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling Quinoline-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical innovation, the synthesis of novel chemical entities is a daily reality. This guide provides an in-depth operational and safety blueprint for handling Quinoline-8-carbonyl chloride, a reactive acyl chloride crucial for various developmental pathways.

As Senior Application Scientist, my focus extends beyond the mere provision of reagents. It is to empower our partners in research with the critical knowledge to handle these materials with the utmost safety and efficacy. Quinoline-8-carbonyl chloride, while a valuable building block, demands a comprehensive understanding of its properties to mitigate risks and ensure successful experimental outcomes. This document is structured to provide a clear, logical, and scientifically grounded framework for its use, from initial receipt to final disposal.

Hazard Identification and Risk Assessment: Understanding the Adversary

Quinoline-8-carbonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[1] Its reactivity with water and other nucleophiles to produce hydrogen chloride gas necessitates stringent handling protocols. Inhalation may cause irritation to the respiratory tract.[2][3] Furthermore, upon combustion, it can produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[3][4]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving Quinoline-8-carbonyl chloride, a detailed, written risk assessment must be completed. This should identify all potential hazards, evaluate the risks, and establish control measures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling Quinoline-8-carbonyl chloride, with explanations rooted in the chemical's specific hazards.

PPE ComponentSpecificationRationale for Use
Eye Protection Tight-sealing safety goggles or a full-face shield.[2][5]Protects against splashes of the solid or solutions, and from the corrosive HCl gas that may be generated. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5]Prevents skin contact with the corrosive solid. Gloves must be inspected for any signs of degradation before and during use and disposed of immediately after handling.[1][5]
Body Protection A flame-retardant laboratory coat.[6]Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if dust formation is likely or if working outside of a certified chemical fume hood.[2]Protects against the inhalation of fine particles of the reagent and any HCl gas that may be liberated.

Causality in PPE Selection: The choice of each PPE item is directly linked to the known hazards of Quinoline-8-carbonyl chloride. The risk of severe eye damage from the corrosive solid and its reaction byproducts dictates the need for fully sealed eye protection. Similarly, the potential for skin burns necessitates the use of appropriate chemical-resistant gloves and a lab coat. Respiratory protection is a critical consideration due to the irritant nature of the compound and its potential to release HCl gas.

Operational Protocols: From Benchtop to Reaction Vessel

Adherence to a strict operational workflow is paramount for safety and experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, flames, and sparks.[2] Store away from incompatible materials such as strong oxidizing agents, strong acids, and moisture.[2][6][7][8] A designated, clearly labeled storage area for corrosive solids is essential.

Handling and Dispensing
  • Ventilation: All handling of Quinoline-8-carbonyl chloride must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any dust or evolved gases.[2][9]

  • Inert Atmosphere: Due to its reactivity with moisture, it is best practice to handle Quinoline-8-carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon), especially when dispensing small quantities for reactions.

  • Dispensing: Use appropriate tools (e.g., a clean, dry spatula) for transferring the solid. Avoid creating dust.[4] If dust is generated, ensure respiratory protection is worn.

  • Weighing: Weigh the required amount in a tared, sealed container within the fume hood to minimize exposure.

In-Reaction Procedures
  • Addition: When adding Quinoline-8-carbonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent or other reactants are nucleophilic. The reaction can be exothermic.

  • Quenching: Be mindful that quenching the reaction with water or other protic solvents will generate HCl gas. Ensure the reaction vessel is adequately vented within the fume hood.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[4] The area can then be decontaminated with a suitable neutralizing agent (e.g., a dilute solution of sodium bicarbonate) followed by a thorough wipe-down.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.

The following diagram outlines the logical workflow for responding to a chemical spill of Quinoline-8-carbonyl chloride.

Caption: Workflow for Chemical Spill Response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Quinoline-8-carbonyl chloride: Collect in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) must be placed in a sealed bag and disposed of as hazardous waste.[5]

  • Reaction Residues: The waste from reactions containing Quinoline-8-carbonyl chloride should be handled as hazardous waste. It is often prudent to quench any remaining reactive acyl chloride with a suitable nucleophile (e.g., a high boiling point alcohol) before disposal.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3][9]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize Quinoline-8-carbonyl chloride in their pursuit of scientific advancement. The principles of thorough hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols are the cornerstones of a robust safety culture in any laboratory.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (2025, July 24). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Material Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • EMD Millipore. (2013, August 21). MSDS of 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • GHC. (2024, June 6). Safety Data Sheet: Carbonyl Chloride. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.